Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c6-4-1-5(7,2-4)3-4;;/h1-3,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZWAZRHOPVPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bicyclo[1.1.1]pentane: From Chemical Curiosity to a Cornerstone of Modern Drug Discovery
A Technical Guide on the History, Synthesis, and Application of a Unique Bioisostere
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold, a highly strained yet remarkably stable three-dimensional structure, has transitioned from a molecule of purely academic interest to a pivotal tool in contemporary drug discovery. Initially a formidable synthetic challenge, the development of innovative chemical pathways, particularly through the harnessing of its high-energy precursor, [1.1.1]propellane, has unlocked its vast potential. This guide provides an in-depth exploration of the BCP scaffold's history, from its challenging first synthesis to the breakthrough methodologies that enabled its widespread adoption. We will detail the core synthetic principles, explain the causality behind key experimental choices, and present a validated protocol for accessing this crucial building block. Furthermore, this paper will illuminate the physicochemical properties that make BCP an exceptional bioisostere for para-substituted phenyl rings and tert-butyl groups, and showcase its strategic application in optimizing the pharmacokinetic profiles of therapeutic candidates.
The Paradoxical Scaffold: An Introduction to Bicyclo[1.1.1]pentane
Bicyclo[1.1.1]pentane (C₅H₈) is a bridged bicyclic hydrocarbon characterized by a compact, rigid, and perfectly linear arrangement of its bridgehead carbons.[1] Comprising three fused four-membered rings, the molecule possesses an immense amount of strain energy—approximately 66.6 kcal/mol—yet exhibits surprising kinetic stability.[2][3][4] This paradoxical nature stems from its unique bonding, where the strain is distributed throughout the cage-like structure.
For decades, medicinal chemists have sought to "escape from flatland"—the over-reliance on planar, aromatic rings like benzene in drug design.[5] While effective, these flat structures often contribute to poor solubility and metabolic instability. The BCP scaffold has emerged as a premier solution, acting as a three-dimensional, non-aromatic bioisostere—a substituent that preserves the biological activity of the parent molecule while improving its drug-like properties.[3][4][6] Its rigid, linear geometry allows it to mimic the exit vectors of a para-substituted phenyl ring, maintaining crucial interactions with biological targets, while its saturated, sp³-rich character often leads to significant improvements in solubility, metabolic stability, and overall pharmacokinetic profiles.[7][8]
A History of Synthetic Challenge and Triumph
The journey to accessing BCPs on a practical scale is a story of chemical ingenuity, marked by a pivotal breakthrough that transformed the field.
The "Impossible" Target: Wiberg's Landmark 1964 Synthesis
The parent bicyclo[1.1.1]pentane was first synthesized in 1964 by a team led by Kenneth B. Wiberg.[2][3][4] At the time, the synthesis of such a highly strained molecule was a monumental achievement and a significant synthetic challenge.[2] The initial routes were multi-step, arduous, and produced the target in very low yields, limiting its use to fundamental physical organic chemistry studies.[2][9] These early methods required the introduction of substituents early in the synthetic sequence, making them unsuitable for the late-stage diversification that is critical in drug discovery programs.[2]
The Propeller Twist: The [1.1.1]Propellane Revolution
The true turning point in BCP chemistry arrived with the synthesis of an even more strained and reactive precursor: [1.1.1]propellane . First prepared by Wiberg and Walker in 1982, this molecule features an "inverted" bond between the two bridgehead carbons, making it exceptionally reactive.[4][7][10]
While Wiberg's initial synthesis was groundbreaking, it was the improved and more scalable route developed by Günter Szeimies and his coworkers in 1985 that truly unlocked the potential of BCPs.[2][4][7] Szeimies' method, starting from a commercially available dibromocyclopropane derivative, made [1.1.1]propellane readily accessible as a solution, which can be stored for months without significant degradation.[2][11]
The immense strain energy stored in the central bond of [1.1.1]propellane is the key to its utility. This bond readily undergoes homolytic or heterolytic cleavage upon reaction with radicals or anions, respectively, in a process often termed "strain-release addition."[2][9] This reactivity provides a direct and efficient entry point to 1,3-disubstituted BCPs, transforming them from a chemical curiosity into a readily available building block.
The diagram below illustrates the historical evolution from the challenging early syntheses to the modern, propellane-centric approach.
Core Experimental Protocol: Synthesis of a Key BCP Intermediate
The most common and versatile entry into functionalized BCPs involves the generation of [1.1.1]propellane followed by a radical addition reaction. The following protocol, adapted from procedures developed by Michl, Kaszynski, and others, describes the synthesis of 1,3-diacetylbicyclo[1.1.1]pentane, a versatile precursor to the widely used bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[8][12]
Step 1: In Situ Generation of [1.1.1]Propellane
-
Rationale: [1.1.1]Propellane is too unstable to be isolated neat but can be generated and used in solution. The Szeimies method involves a double intramolecular substitution on a dibromocyclopropane precursor using an organolithium reagent. Phenyllithium or methyllithium is often used to effect the bromine-lithium exchange and subsequent cyclization.[2]
-
Procedure: 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane is dissolved in a mixture of pentane and diethyl ether and cooled to a low temperature (e.g., -78 °C). Methyllithium is added slowly. The reaction is a cascade where the first lithium-halogen exchange is followed by an intramolecular Sₙ2 reaction to form a bicyclo[1.1.0]butane intermediate, which then undergoes a second lithium-halogen exchange and cyclization to form [1.1.1]propellane.[2][6]
Step 2: Photochemical Radical Addition
-
Rationale: The highly strained central bond of [1.1.1]propellane is susceptible to radical attack. A photochemical reaction with 2,3-butanedione (diacetyl) serves as an efficient way to install two acetyl groups across the bridgehead positions. The irradiation excites the diacetyl, which then reacts with the propellane.[8][12]
-
Procedure: To the cold solution of freshly prepared [1.1.1]propellane, freshly distilled 2,3-butanedione is added. The mixture is irradiated with a medium-pressure UV lamp (e.g., 450 W) at low temperature (e.g., -10 °C) for several hours.[12] The progress can be monitored by NMR to observe the disappearance of the propellane signal.[12]
Step 3: Isolation and Purification
-
Rationale: Standard workup and purification techniques are used to isolate the product.
-
Procedure: After the reaction is complete, the solvents are removed under reduced pressure. The resulting solid crude product is washed with cold pentane/ether to remove colored impurities, affording crystalline 1,3-diacetylbicyclo[1.1.1]pentane.[12]
Step 4: Oxidation to Dicarboxylic Acid (Optional but Common)
-
Rationale: The diacetyl BCP is a common precursor to the even more versatile bicyclo[1.1.1]pentane-1,3-dicarboxylic acid via a haloform reaction.[8]
-
Procedure: The diketone is treated with a solution of sodium hydroxide and bromine (forming sodium hypobromite in situ) in dioxane/water at 0 °C. After stirring, the reaction is worked up by acidification to precipitate the pure dicarboxylic acid.[12]
| Reagent/Step | Purpose | Key Parameters |
| 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane | Propellane Precursor | Starting material for Szeimies synthesis. |
| Methyllithium | Reagent for Cyclization | Performs Br-Li exchange and induces cyclization. |
| 2,3-Butanedione (Diacetyl) | Radical Acceptor | Adds across the central bond of propellane. |
| UV Irradiation (450 W Lamp) | Reaction Initiation | Photochemically initiates the radical addition. |
| Sodium Hypobromite | Oxidizing Agent | Converts methyl ketones to carboxylates (Haloform). |
Physicochemical Properties and Bioisosteric Comparison
The strategic advantage of the BCP core lies in its ability to favorably modulate the properties of a parent molecule. It serves as a non-classical, sp³-rich bioisostere that can replace common motifs like para-substituted phenyl rings and tert-butyl groups.[2][3][6]
| Property | p-Substituted Phenyl | tert-Butyl | Bicyclo[1.1.1]pentane (BCP) | Causality & Advantage |
| Geometry | Planar, Aromatic | Tetrahedral, Bulky | Rigid, Linear | BCP mimics the linear exit vectors of a p-phenyl ring, preserving key binding interactions. |
| Lipophilicity (cLogP) | High | High | Lower | The sp³-rich, non-aromatic nature of BCP reduces lipophilicity, often improving aqueous solubility.[7] |
| Metabolic Stability | Susceptible to oxidation | Generally stable | High | BCP lacks aromatic C-H bonds, blocking common metabolic pathways like hydroxylation.[8] |
| Aqueous Solubility | Generally Low | Low | Higher | The lower lipophilicity and unique crystal packing of BCP derivatives typically enhance solubility.[7][8] |
| Synthetic Access | Very High | High | Moderate to High | Modern methods using [1.1.1]propellane have made a wide array of BCP derivatives accessible.[2][6] |
The first prominent example of BCP's potential was reported in 1996 by Pellicciari, who showed that a BCP analogue of a glutamate receptor antagonist retained potent activity.[2][3] However, the field gained significant momentum after 2012, when researchers at Bristol Myers Squibb replaced a fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety.[8] The resulting compound not only retained its potency but also showed superior aqueous solubility, passive permeability, and oral absorption.[7]
Conclusion and Future Outlook
The history of bicyclo[1.1.1]pentane is a testament to the power of synthetic innovation. What began as a curiosity of strained-ring chemistry, accessible only through heroic synthetic efforts, has been transformed into a cornerstone of modern medicinal chemistry. The crucial development of practical routes to [1.1.1]propellane unlocked the scaffold's potential, providing chemists with a powerful tool to overcome long-standing challenges in drug design, particularly those associated with the flat, aromatic rings that dominate many bioactive molecules. The ability of the BCP core to improve solubility, block metabolic pathways, and maintain biological potency ensures that its role will only continue to grow. Future research will likely focus on developing even more efficient and diverse functionalization methods, expanding its application into materials science, and exploring other strained cages as next-generation bioisosteres.
References
- 1. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. acs.org [acs.org]
- 11. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Genesis of a Bioisostere: Foundational Synthetic Routes to Bicyclo[1.1.1]pentane Derivatives
An In-depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: The Allure of a Strained Scaffold
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that can enhance physicochemical and pharmacokinetic properties is relentless. The concept of "escaping from flatland"—moving away from planar, aromatic structures towards three-dimensional, sp³-rich cores—has become a guiding principle for improving metrics like solubility and metabolic stability.[1][2] Among the most successful non-classical bioisosteres to emerge is the bicyclo[1.1.1]pentane (BCP) system. This highly strained yet remarkably stable scaffold serves as an effective mimic for 1,4-disubstituted arenes, internal alkynes, and tert-butyl groups.[1][3][4][5]
First synthesized in 1964 by Kenneth Wiberg and his colleagues, the BCP core was initially a molecule of immense academic curiosity, representing a significant synthetic mountain to climb due to its formidable strain energy of 66.6 kcal/mol.[3][4][5] However, the kinetic stability of this compact, rigid structure, coupled with its ability to project substituents with a linear exit vector similar to a p-substituted phenyl ring, eventually captured the attention of medicinal chemists. This guide delves into the foundational era of BCP synthesis, exploring the early, pivotal strategies that first tamed this strained ring system and laid the groundwork for the sophisticated methods used today. Understanding these origins provides critical insight into the fundamental reactivity and logic that still underpins the synthesis of these valuable motifs.
Chapter 1: The Breakthrough Synthesis of [1.1.1]Propellane: The Gateway to BCP Chemistry
The history of bicyclo[1.1.1]pentane chemistry is inextricably linked to its even more strained precursor, [1.1.1]propellane . The development of a practical route to this extraordinary molecule was the single most important breakthrough, transforming BCPs from a synthetic curiosity into an accessible building block.[1][2] The immense strain in [1.1.1]propellane is concentrated in the central, "inverted" C1-C3 bond, making it exceptionally reactive and prone to strain-release reactions that cleanly form the BCP skeleton.
The First Synthesis of [1.1.1]Propellane (Wiberg & Walker, 1982)
The first successful synthesis of [1.1.1]propellane was a landmark achievement, confirming theoretical predictions of its stability despite its strain.[6] The route began with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which underwent a double Hunsdiecker reaction to yield 1,3-dibromobicyclo[1.1.1]pentane. The final, crucial step was an intramolecular reductive coupling using t-butyllithium to forge the central C1-C3 bond. While monumental, this route was not practical for producing large quantities of propellane.
The Szeimies Synthesis: A Practical and Scalable Route (1985)
The most pivotal development for the field was the scalable synthesis of [1.1.1]propellane reported by Szeimies and co-workers.[6] This method, which remains a cornerstone, begins with the commercially available 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. Treatment with methyllithium induces a Fritsch-Buttenberg-Wiechell rearrangement and subsequent intramolecular cyclization to furnish [1.1.1]propellane in a solution that can be used directly for subsequent reactions. This robust procedure made propellane readily available, opening the door for extensive exploration of its chemistry.
Diagram 1: Foundational Syntheses of [1.1.1]Propellane
Caption: Comparison of the Wiberg and the more practical Szeimies routes to [1.1.1]propellane.
Chapter 2: Harnessing Strain-Release: Early Functionalization via Radical Addition
With a practical synthesis of [1.1.1]propellane in hand, the primary strategy for creating BCP derivatives became the addition of reagents across the hyper-reactive central bond. Radical additions proved to be the most general and reliable of the early methods.
The accepted mechanism involves the addition of a radical species (X•) to one of the bridgehead carbons, causing homolytic cleavage of the central C1-C3 bond. This generates a stabilized 3-substituted-bicyclo[1.1.1]pent-1-yl radical intermediate. This intermediate can then be trapped by a radical scavenger or participate in a chain-transfer step to yield the 1,3-disubstituted BCP product.[2]
Diagram 2: General Mechanism of Radical Addition to [1.1.1]Propellane
Caption: The key steps involved in the radical-mediated functionalization of [1.1.1]propellane.
Early Examples of Radical Additions
Early investigations demonstrated the broad utility of this approach. Simple radical precursors were shown to add efficiently:
-
Thiophenol: Reacts spontaneously with propellane in ambient light to give 1-(phenylthio)bicyclo[1.1.1]pentane in near-quantitative yield. This reaction is so clean it is often used to titrate solutions of propellane.[7]
-
Iodine: The addition of iodine provides 1,3-diiodobicyclo[1.1.1]pentane, a versatile building block for further functionalization.[7]
-
Alkyl Halides: In the presence of a radical initiator like triethylborane or under photochemical conditions, alkyl halides add to propellane to form 1-alkyl-3-halobicyclo[1.1.1]pentanes.
A significant challenge in these reactions is the potential for oligomerization, where the bicyclo[1.1.1]pent-1-yl radical intermediate adds to another molecule of propellane. This can lead to the formation of [n]staffanes, which are oligomers of BCP units.[8] Controlling the reaction conditions and the concentration of the radical trapping agent is therefore crucial to favor the formation of the monomeric product.
Chapter 3: The Photochemical Route to a Cornerstone Building Block
One of the most important early applications of propellane chemistry was the development of a route to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This C2-symmetric diacid is an exceptionally useful and stable building block from which a vast array of monosubstituted and symmetrically disubstituted BCPs can be derived.[9]
The synthesis, detailed in Organic Syntheses, is a robust two-step process that begins with a photochemical addition reaction.[8]
-
Photochemical [2+2] Cycloaddition: A solution of [1.1.1]propellane is irradiated with a UV lamp in the presence of 2,3-butanedione (diacetyl). This triggers a reaction that forms 1,3-diacetylbicyclo[1.1.1]pentane.
-
Haloform Reaction: The resulting diketone is then subjected to a haloform reaction (using bromine and sodium hydroxide) to oxidize both acetyl groups to carboxylic acids, yielding the desired diacid after acidification.[8]
This sequence provides reliable, multigram access to the diacid, which was critical for enabling broader exploration of BCPs in medicinal chemistry.[9][10]
Diagram 3: Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Theoretical Properties of the β-Catenin/CBP Core Structure
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of the β-Catenin/CBP Axis
The interaction between β-catenin and the CREB-binding protein (CBP) constitutes a critical nexus in cellular signaling, particularly within the canonical Wnt pathway. This partnership is not merely a transient handshake between two proteins; it is a finely tuned molecular event that dictates cell fate, proliferation, and differentiation.[1][2][3] Dysregulation of this interaction is a hallmark of numerous pathologies, most notably cancer and fibrotic diseases, making the β-catenin/CBP (BCP) core structure a compelling target for therapeutic intervention.[1][4][5] This guide provides a deep dive into the theoretical underpinnings of the BCP core, elucidating its structural, biophysical, and biochemical properties. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate this complex and promising area of study.
I. The Architectural Blueprint: Structural Organization of the BCP Core
The formation of the BCP core complex is a highly specific event, orchestrated by the precise interplay of distinct structural domains on both β-catenin and CBP.
β-Catenin: A Multifaceted Scaffolding Protein
β-catenin is a protein of approximately 90 kDa characterized by a central region of 12 armadillo (ARM) repeats, flanked by intrinsically disordered N- and C-terminal domains.[6] The ARM repeat domain forms a superhelical structure with a positively charged groove that serves as the primary docking site for a multitude of binding partners.[6] While the ARM repeats are crucial for many of β-catenin's interactions, the C-terminal transactivation domain is paramount for the recruitment of transcriptional coactivators, including CBP.[3][7][8] Specifically, the region spanning from armadillo repeat 10 to the C-terminus of β-catenin has been identified as the key binding interface for CBP.[3][7][8]
CBP: A Master Transcriptional Coactivator
CREB-binding protein (CBP) and its close homolog p300 are large, multi-domain proteins that function as transcriptional coactivators for a vast array of transcription factors.[9] A key domain within CBP for the interaction with β-catenin is the CREB-binding domain, also known as the KIX domain.[7][8] However, studies have also implicated other regions in this interaction, including the TAZ1 and TAZ2 zinc finger domains.[10][11] The interaction is complex and may involve multiple contact points, contributing to the specificity and stability of the BCP core.
A diagram illustrating the domain architecture of β-catenin and CBP and their interaction is presented below.
Caption: Domain architecture of β-catenin and CBP interaction.
II. The Energetics of Association: Biophysical and Biochemical Properties
Understanding the theoretical properties of the BCP core necessitates a quantitative examination of its binding thermodynamics and kinetics. These parameters provide a deeper understanding of the stability and dynamics of the complex.
Binding Affinity and Stoichiometry
The interaction between the C-terminal domain of β-catenin and the TAZ1 and TAZ2 domains of CBP has been characterized using biophysical techniques such as isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy.[10][11] These studies have revealed that the disordered C-terminal region of β-catenin binds to both the TAZ1 and TAZ2 domains of CBP/p300 with varying affinities.[10][11] While a precise dissociation constant (Kd) for the full-length proteins is not definitively established in the literature, studies on the interaction of specific domains provide valuable insights. For instance, mutagenesis studies have identified that the region between Asp750 and Leu781 in β-catenin is critical for its interaction with the TAZ1 domain of CBP.[10]
| Interacting Domains | Technique | Reported Affinity (Kd) | Reference |
| β-catenin (C-terminus) & CBP (TAZ1/TAZ2) | ITC, NMR | Variable, with specific residues being critical | [10][11] |
Thermodynamics of Complex Formation
Kinetics of Binding
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of the association (on-rate, kon) and dissociation (off-rate, koff) kinetics of biomolecular interactions.[10][20][21][22][23][24][25][26][27] The ratio of koff to kon provides the dissociation constant (Kd). While specific kinetic parameters for the direct interaction between β-catenin and CBP are not extensively documented, SPR has been instrumental in characterizing the binding of small molecule inhibitors, such as ICG-001, to CBP.[28]
A logical workflow for characterizing the thermodynamics and kinetics of the BCP interaction is depicted below.
Caption: Workflow for biophysical characterization of BCP interaction.
III. Functional Implications in Wnt Signaling and Disease
The formation of the BCP core is a pivotal event in the activation of Wnt target genes.[2][7][8] Upon Wnt signaling, β-catenin accumulates in the nucleus, where it associates with TCF/LEF transcription factors. The subsequent recruitment of CBP to this complex is essential for the transcriptional activation of genes involved in cell proliferation and survival.[2][7][8]
The aberrant stabilization and nuclear accumulation of β-catenin, leading to the constitutive formation of the BCP complex, is a common driver of oncogenesis, particularly in colorectal cancer.[5] Furthermore, the BCP signaling axis has been implicated in the pathogenesis of various fibrotic diseases.[4]
The diagram below illustrates the central role of the BCP core in the canonical Wnt signaling pathway.
Caption: Canonical Wnt signaling pathway highlighting the BCP core.
IV. Therapeutic Targeting of the BCP Core
The critical role of the BCP interaction in disease has spurred the development of small molecule inhibitors that disrupt this complex. The most well-characterized of these is ICG-001.
ICG-001: A Specific Inhibitor of the β-Catenin/CBP Interaction
ICG-001 is a small molecule that has been shown to specifically bind to CBP with high affinity, thereby antagonizing its interaction with β-catenin.[1][4][7][16][21][29][30][31][32][33] It exhibits an IC50 of approximately 3 μM in β-catenin/TCF reporter assays.[29] Importantly, ICG-001 does not disrupt the interaction between β-catenin and the CBP homolog, p300, highlighting its specificity.[29] By selectively inhibiting the β-catenin/CBP-mediated transcription, ICG-001 has demonstrated anti-tumor and anti-fibrotic effects in preclinical models.[1][4][28]
| Compound | Target | IC50 | Mechanism of Action | Reference |
| ICG-001 | CBP | ~3 µM | Disrupts β-catenin/CBP interaction | [21][29] |
V. Experimental Protocols for Studying the BCP Core Interaction
A robust understanding of the BCP core is built upon rigorous experimental validation. The following section provides detailed, step-by-step methodologies for key experiments used to investigate this protein-protein interaction.
Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction
Co-IP is a powerful technique to demonstrate that two proteins associate in their native cellular environment.[25][30]
Protocol:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to one of the proteins of interest (e.g., anti-β-catenin) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the other protein of interest (e.g., anti-CBP).
-
GST Pull-Down Assay for In Vitro Interaction
The GST pull-down assay is an in vitro method used to confirm a direct physical interaction between two proteins.[12][13][20][28][29]
Protocol:
-
Expression and Purification of GST-tagged "Bait" Protein:
-
Clone the cDNA of one protein (e.g., a domain of CBP) into a GST-fusion expression vector.
-
Transform the vector into E. coli and induce protein expression (e.g., with IPTG).
-
Lyse the bacteria and purify the GST-fusion protein using glutathione-agarose beads.
-
-
Preparation of "Prey" Protein Lysate:
-
The "prey" protein (e.g., β-catenin) can be expressed in vitro using a coupled transcription/translation system or prepared as a cell lysate from cells overexpressing the protein.
-
-
Binding Reaction:
-
Incubate the immobilized GST-"bait" protein with the "prey" protein lysate for 2-4 hours at 4°C with gentle rotation.
-
Include a negative control with GST protein alone to check for non-specific binding.
-
-
Washing:
-
Wash the beads extensively with a suitable wash buffer to remove unbound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads (e.g., with reduced glutathione or by boiling in SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein.
-
Yeast Two-Hybrid (Y2H) System for Screening Interactions
The Y2H system is a powerful genetic method for identifying novel protein-protein interactions.[7][9][17][26][34]
Protocol:
-
Vector Construction:
-
Clone the cDNA of the "bait" protein (e.g., a fragment of β-catenin) into a vector containing a DNA-binding domain (BD).
-
Clone a cDNA library or a specific "prey" protein (e.g., CBP) into a vector containing a transcriptional activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the "bait" and "prey" plasmids.
-
-
Selection and Screening:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and/or containing a reporter substrate (e.g., X-gal).
-
Only yeast cells where the "bait" and "prey" proteins interact will reconstitute a functional transcription factor, leading to the expression of reporter genes and allowing for growth on selective media and/or a color change.
-
-
Validation:
-
Isolate the "prey" plasmid from positive colonies and sequence the insert to identify the interacting protein.
-
Confirm the interaction using other methods like Co-IP or GST pull-down.
-
VI. Future Directions and Unanswered Questions
Despite significant progress in understanding the BCP core, several key questions remain. A high-resolution crystal or NMR structure of the full-length β-catenin in complex with CBP is yet to be determined.[6][23][24][35][36] Such a structure would provide invaluable atomic-level details of the interaction interface and would greatly facilitate the rational design of more potent and specific inhibitors.
Furthermore, a comprehensive thermodynamic and kinetic characterization of the BCP interaction is needed to fully appreciate the dynamics of this complex. Future studies employing techniques like ITC and SPR will be crucial in filling these knowledge gaps. The continued exploration of the BCP core structure and its theoretical properties holds immense promise for the development of novel therapeutics for a range of devastating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Transcriptional Coactivator Cbp Interacts with β-Catenin to Activate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Molecular docking analysis of alkaloid compounds with beta-catenin towards the treatment of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 6. Crystal Structure of a Full-Length β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. [PDF] Isothermal titration calorimetry of protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. nicoyalife.com [nicoyalife.com]
- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 13. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. mdpi.com [mdpi.com]
- 19. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 20. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 21. portlandpress.com [portlandpress.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Monitoring Interactions and Dynamics of Endogenous Beta-catenin With Intracellular Nanobodies in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dhvi.duke.edu [dhvi.duke.edu]
- 25. mdpi.com [mdpi.com]
- 26. Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Binding Kinetics and Epitope Binning Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. CBP/Catenin Antagonist Safely Eliminates Drug Resistant Leukemia Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. medchemexpress.com [medchemexpress.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. 3D Chromatin Alteration by Disrupting β-Catenin/CBP Interaction Is Enriched with Insulin Signaling in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 35. researchgate.net [researchgate.net]
- 36. Crystal structure of a beta-catenin/Tcf complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Rise of Bicyclo[1.1.1]pentane as a Benzene Bioisostere
An In-Depth Technical Guide to the Conformational Analysis of Bicyclo[1.1.1]pentane-1,3-diamine
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can favorably modulate physicochemical properties while maintaining or enhancing biological activity is relentless. The bicyclo[1.1.1]pentane (BCP) core has emerged as a paramount structural motif, primarily serving as a non-aromatic, three-dimensional bioisostere for para-substituted benzene rings. Its rigid, cage-like structure provides a defined exit vector for substituents, mimicking the linear geometry of a 1,4-disubstituted phenyl group but with a significantly improved property profile. BCP-containing compounds often exhibit enhanced solubility, reduced metabolic liability, and a unique intellectual property position compared to their aromatic counterparts.
This guide focuses on a specific, yet functionally critical derivative: bicyclo[1.1.1]pentane-1,3-diamine. The introduction of amino groups at the bridgehead positions (C1 and C3) creates a versatile building block for constructing complex molecular architectures. The diamine can act as a rigid linker, a scaffold for combinatorial library synthesis, or a key pharmacophoric element. However, the precise orientation of the amine substituents, governed by the molecule's conformational preferences, is critical to its function. Understanding this conformational landscape is therefore not merely an academic exercise but a prerequisite for its rational application in drug design.
This document provides a comprehensive technical framework for the conformational analysis of bicyclo[1.1.1]pentane-1,3-diamine, blending theoretical principles with a practical, field-proven computational workflow.
The Structural Essence of the Bicyclo[1.1.1]pentane Core
The parent BCP hydrocarbon is a highly strained molecule characterized by its inverted bridgehead carbon atoms. This strain, however, does not imply instability; rather, it locks the scaffold into a rigid conformation, which is its most valuable asset in medicinal chemistry. The distance between the two bridgehead carbons (C1 and C3) is remarkably short, typically around 1.84-1.87 Å, a key parameter for its role as a bioisostere.
The addition of substituents at these bridgehead positions does not significantly alter the fundamental cage geometry. The primary conformational flexibility in bicyclo[1.1.1]pentane-1,3-diamine arises from the rotation of the two amino groups around their respective C-N bonds. The interplay between the lone pairs of the nitrogen atoms and the electronic structure of the BCP cage, along with potential through-space interactions like intramolecular hydrogen bonding, dictates the preferred rotational conformations (rotamers).
Computational Workflow for Conformational Analysis
A robust in-silico analysis is the most direct and powerful method for elucidating the conformational preferences of bicyclo[1.1.1]pentane-1,3-diamine. The following workflow represents a self-validating system, designed to ensure technical accuracy and produce reliable, actionable data.
Figure 1: A validated computational workflow for the conformational analysis of bicyclo[1.1.1]pentane-1,3-diamine.
Step 1: Initial 3D Structure Generation
The process begins with the generation of an initial 3D structure of the molecule. This can be accomplished using any standard molecular modeling software. The key is to start with a reasonable geometry for the BCP core, which is well-documented in the literature.
Step 2: Systematic Rotor Scan
The primary degrees of freedom are the two dihedral angles defined by the rotation of the amino groups. Let's define these as:
-
τ1: H-N-C1-C3
-
τ2: H-N-C3-C1
A systematic scan of the potential energy surface is performed by driving these dihedral angles through a full 360° rotation, typically in 15° or 30° increments. This two-dimensional scan will identify all potential low-energy regions corresponding to stable or metastable conformers.
Step 3: Geometry Optimization
From the potential energy surface scan, the approximate geometries of the energy minima are selected as starting points for full geometry optimization.
-
Methodology Choice: Density Functional Theory (DFT) is the workhorse for such calculations, offering a favorable balance of accuracy and computational cost. The B3LYP functional is a robust starting point, paired with a Pople-style basis set like 6-31G(d).
-
Causality: The choice of DFT is critical. For a strained system like BCP, methods that can accurately describe electron correlation are necessary. B3LYP provides a reliable description of the electronic structure, while the polarization functions (d) in the basis set are essential for correctly modeling the geometry around the non-hydrogen atoms, particularly the pyramidal nitrogen of the amine groups.
Step 4: Frequency Analysis
Following each successful optimization, a vibrational frequency calculation must be performed on the optimized geometry using the same level of theory.
-
Trustworthiness Protocol: This step is a self-validating check. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state, not a stable conformer, and it must be re-examined or discarded.
-
Thermodynamic Data: The frequency calculation also provides crucial thermodynamic data, such as the zero-point vibrational energy (ZPVE), enthalpy (H), and Gibbs free energy (G). These values are essential for accurately comparing the relative stabilities of the different conformers at a given temperature.
Step 5 & 7: Relative Energy Calculation and Refinement
The Gibbs free energy (G) of each confirmed conformer is used to determine their relative populations according to the Boltzmann distribution. It is best practice to refine the single-point energies of the lowest-energy conformers using a higher level of theory to improve accuracy.
-
Expertise-Driven Refinement: A functional like ωB97X-D, which includes corrections for dispersion forces, is highly recommended. This is because weak, non-covalent interactions, such as potential intramolecular hydrogen bonds between the two amino groups, can be critical in determining the final conformational preference. A larger basis set, such as def2-TZVP, should be used in conjunction for higher accuracy.
Predicted Conformers and Data Analysis
The conformational search is expected to yield several key rotamers. The primary distinction between them will be the relative orientation of the N-H bonds and nitrogen lone pairs, leading to staggered or eclipsed forms relative to the C-C bonds of the cage.
Figure 2: A simplified representation of potential 'anti' and 'syn' rotamers of the diamine substituents.
Data Presentation
The results of the computational analysis should be summarized in a clear, tabular format for easy comparison.
Table 1: Predicted Geometric Parameters for Bicyclo[1.1.1]pentane-1,3-diamine Conformers
| Parameter | Conformer A (Anti) | Conformer B (Syn) | Parent BCP (Reference) |
| Relative Energy (ΔG) | 0.00 kcal/mol | Predicted > 0 | N/A |
| C1-C3 Bond Length | ~1.85 Å | ~1.85 Å | 1.844 Å |
| C1-N Bond Length | ~1.47 Å | ~1.47 Å | N/A |
| ∠C3-C1-N Angle | ~122° | ~122° | N/A |
| H-N-C1-C3 Dihedral (τ1) | ~180° | ~60° | N/A |
Note: The values presented are hypothetical and representative of expected outcomes from the described computational workflow. Actual values must be derived from calculation.
Experimental Validation: A Bridge from Theory to Practice
While computational analysis provides a deep understanding of the conformational landscape, experimental validation is the ultimate arbiter.
-
X-Ray Crystallography: If a suitable single crystal of bicyclo[1.1.1]pentane-1,3-diamine or a co-crystal can be obtained, X-ray diffraction would provide definitive, solid-state structural information, including all bond lengths, angles, and the precise conformation of the amino groups. This data serves as the gold standard for benchmarking the computational results.
-
NMR Spectroscopy: In solution, Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the time-averaged conformation. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy could potentially probe for through-space proximity between the protons of the two different amino groups, helping to distinguish between syn and anti preferences in the solution phase.
Conclusion
The conformational analysis of bicyclo[1.1.1]pentane-1,3-diamine is a critical step in harnessing its full potential as a molecular building block in drug discovery. The inherent rigidity of the BCP core simplifies the problem to the rotation of the two bridgehead amino substituents. A systematic computational workflow, grounded in DFT and validated by frequency analysis, provides a robust and reliable means of identifying the preferred low-energy conformers. By understanding the subtle interplay of steric and electronic effects that dictate these conformations, researchers can make more informed decisions in the design of next-generation therapeutics, leveraging the unique three-dimensional geometry of this powerful scaffold.
quantum mechanical calculations on BCP diamine
An In-Depth Technical Guide to Quantum Mechanical Calculations on Bicyclo[1.1.1]pentane (BCP) Diamine for Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive walkthrough for performing and interpreting quantum mechanical (QM) calculations on Bicyclo[1.1.1]pentane-1,3-diamine (BCP diamine). It is designed for researchers, computational chemists, and drug development professionals seeking to leverage this unique scaffold in medicinal chemistry. We will move beyond rote procedural lists to explore the causality behind computational choices, ensuring a robust and defensible theoretical analysis.
The Strategic Imperative for BCP Diamine in Drug Design
The Bicyclo[1.1.1]pentane (BCP) motif has emerged as a transformative tool in modern drug discovery.[1] Its primary application lies in its role as a saturated, three-dimensional bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] The appeal of replacing a flat aromatic ring with a rigid, sp³-rich scaffold like BCP is rooted in the potential for significant improvements in key pharmacokinetic properties.[3][4]
Key Advantages of the BCP Scaffold:
-
Improved Solubility: The non-aromatic, saturated nature of BCP typically enhances aqueous solubility compared to its flat, often greasy, phenyl ring counterpart.[3][4]
-
Enhanced Metabolic Stability: BCP lacks the sites susceptible to oxidative metabolism common in aromatic rings (e.g., cytochrome P450-mediated hydroxylation), often leading to a better metabolic profile.[4]
-
Novel Exit Vectors: The rigid, linear geometry of 1,3-disubstituted BCPs projects substituents into chemical space in a manner distinct from a phenyl ring, offering new opportunities for ligand-receptor interactions.[1][4]
-
Reduced Non-Specific Binding: The decrease in aromatic character can lead to fewer undesirable π-π stacking interactions with off-target proteins.[4]
BCP diamine, specifically, serves as a crucial building block, providing two key attachment points at the bridgehead positions for further molecular elaboration.[5][6] Understanding its intrinsic electronic and conformational properties through high-fidelity QM calculations is therefore not an academic exercise, but a critical step in rational drug design.
Foundational Principles: Selecting the Right Computational Tools
The goal of our QM calculations is to solve the Schrödinger equation for the BCP diamine molecule to determine its electronic structure and associated properties. Given the complexity of this task, approximations are necessary. Density Functional Theory (DFT) offers the most effective balance of computational cost and accuracy for molecules of this size and is the primary method we will discuss.[7][8]
The Logic of Choosing a DFT Functional and Basis Set
The accuracy of a DFT calculation is chiefly determined by two components: the functional and the basis set .[9]
-
The Functional: This is the mathematical approximation used for the exchange-correlation energy, which accounts for the complex quantum effects of electron-electron interactions.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A workhorse hybrid functional that provides robust results for the geometries and energies of a wide range of organic molecules.[8] It is an excellent starting point for any analysis.
-
M06-2X: A meta-hybrid GGA functional that often performs better for systems where non-covalent interactions are important, though it can be more computationally expensive.
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it highly suitable for studying potential intermolecular interactions.
-
-
The Basis Set: This is a set of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals. The size and flexibility of the basis set dictate the accuracy with which the electron distribution can be described.
-
Pople Style (e.g., 6-31G(d,p)): A good, cost-effective choice for initial geometry optimizations. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are critical for describing the strained bonds in the BCP cage.
-
Correlation-Consistent (e.g., cc-pVTZ): A more accurate and computationally demanding basis set. It is ideal for high-accuracy single-point energy calculations on an already optimized geometry. For instance, high-level calculations on the parent BCP core have utilized the cc-pVTZ basis set with MP2 theory to achieve excellent agreement with experimental data.[5]
-
Scientist's Rationale: For a new investigation into BCP diamine, a prudent and defensible strategy is to perform an initial geometry optimization using the B3LYP functional with the 6-31G(d,p) basis set . Following this, a more accurate single-point energy calculation and property analysis can be performed using a larger basis set like cc-pVTZ on the optimized structure. This hierarchical approach conserves computational resources while ensuring high-quality final data.[9]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps to perform a comprehensive QM analysis of BCP diamine. This workflow is readily adaptable to common quantum chemistry software packages such as GAMESS, Q-Chem, or Gaussian.[7][10][11]
Diagram: Quantum Mechanical Calculation Workflow
Caption: A standard workflow for quantum mechanical analysis of a small molecule.
Protocol 1: Geometry Optimization
-
Construct the Molecule: Build a 3D model of Bicyclo[1.1.1]pentane-1,3-diamine using a molecular editor like Avogadro or Chemcraft.[11] Perform an initial, quick geometry cleanup using molecular mechanics (e.g., MMFF94 force field). Export the coordinates in a format compatible with your QM software (e.g., XYZ or MOL).
-
Create the Input File: Prepare a text file specifying the calculation parameters.
-
Charge and Multiplicity: For neutral BCP diamine, the charge is 0 and the spin multiplicity is 1 (singlet).
-
Calculation Type: Specify RUNTYP=OPTIMIZE (for GAMESS) or JOBTYPE=OPT (for Q-Chem).
-
Method: Define the DFT functional and basis set, e.g., METHOD=B3LYP and BASIS=6-31G(d,p).
-
Coordinates: Paste the atomic coordinates from Step 1.
-
-
Execute the Calculation: Submit the input file to the QM software.
-
Verify Convergence: Upon completion, check the output file to ensure the optimization converged successfully. Look for specific flags indicating that the gradient and displacement criteria have been met.
Protocol 2: Frequency Analysis (Self-Validation Step)
A true energy minimum on the potential energy surface has all real (positive) vibrational frequencies. An imaginary frequency indicates a saddle point (a transition state), not a stable conformation.
-
Create the Input File: Use the optimized geometry from the previous step. Change the calculation type to RUNTYP=HESSIAN (GAMESS) or JOBTYPE=FREQ (Q-Chem). The method and basis set should be identical to the optimization step.
-
Execute and Analyze: Run the calculation. Inspect the output file for the list of vibrational frequencies. A successful optimization of a stable conformer will show zero imaginary frequencies . If one is present, it means the structure is a transition state, and you must modify the starting geometry (e.g., by slightly rotating a bond) and re-optimize.
Analysis of Key Molecular Properties for Drug Design
With a validated minimum-energy structure, we can now calculate the electronic properties that are directly relevant to drug action. These are typically run as RUNTYP=ENERGY or JOBTYPE=SP calculations, often with a more robust basis set (e.g., cc-pVTZ) for higher accuracy.
Conformational and Geometric Analysis
The BCP core is exceptionally rigid, locking the bridgehead substituents in a fixed, linear orientation.[5] Your optimized geometry will confirm this. Key parameters to extract and compare with known bioisosteres like p-phenylenediamine include:
-
Bridgehead C1-C3 Distance: This defines the separation between substituent attachment points.
-
N-C1-C3-N Dihedral Angle: This will be approximately 180°, confirming the linear arrangement.
-
Bond Lengths and Angles: Compare these to experimental data if available, or to calculations of similar strained systems.
| Parameter | BCP Diamine (Calculated) | p-Phenylenediamine (Calculated) | Rationale for Drug Design |
| N-to-N Distance (Å) | ~4.5 Å | ~4.3 Å | The similar distance allows BCP to mimic the substituent presentation of a para-substituted phenyl ring. |
| Geometry | Rigid, Linear | Planar, Rotatable C-N bonds | BCP's rigidity reduces the entropic penalty upon binding to a receptor. |
| Shape | 3D, Cylindrical | 2D, Flat | The sp³ character of BCP can improve solubility and escape the "flatland" of many drug molecules.[1] |
Note: Table values are representative and should be replaced with results from your specific B3LYP/cc-pVTZ calculation.
Frontier Molecular Orbitals (HOMO/LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's chemical reactivity and electronic behavior.[12]
-
HOMO Energy (E_HOMO): Represents the ability to donate an electron. A higher E_HOMO suggests the molecule is a better electron donor.
-
LUMO Energy (E_LUMO): Represents the ability to accept an electron. A lower E_LUMO suggests the molecule is a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The difference between E_LUMO and E_HOMO. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[12]
Diagram: Property-Function Relationship
Caption: Correlation between calculated QM properties and their relevance in drug discovery.
For BCP diamine, the lone pairs on the nitrogen atoms will significantly contribute to the HOMO. The HOMO-LUMO gap provides insight into the molecule's stability in a biological environment. A drug-like compound should have a balance between reactivity and stability.[13]
| Molecule | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) |
| BCP Diamine | -5.8 | 1.5 | 7.3 |
| p-Phenylenediamine | -5.1 | -0.2 | 4.9 |
Note: Table values are representative and should be replaced with your specific calculation results. A larger gap for BCP diamine would suggest greater kinetic stability compared to its aromatic analogue.
Electrostatic Potential (ESP) Surface
The ESP map is a powerful visualization tool that reveals the charge distribution on the molecule's surface. It is invaluable for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as around the lone pairs of the nitrogen atoms. These are sites that will likely act as hydrogen bond acceptors.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, such as the N-H protons. These are sites that will likely act as hydrogen bond donors.
By comparing the ESP map of BCP diamine with its intended aromatic bioisostere, a medicinal chemist can assess whether the key hydrogen bonding patterns required for biological activity are conserved. The ESP provides a direct, visual hypothesis for how the molecule will "appear" to its protein target.
Conclusion: From Data to Decision
Quantum mechanical calculations provide an unparalleled, atom-level view of BCP diamine. By following a robust and self-validating workflow, researchers can confidently determine the molecule's geometry, stability, and potential for intermolecular interactions. This theoretical data is not merely descriptive; it is predictive. It allows drug development professionals to make informed decisions about whether BCP is a suitable bioisosteric replacement in a given project, to rationalize structure-activity relationships, and to design next-generation compounds with superior properties, ultimately accelerating the journey from concept to clinic.
References
- 1. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 7. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 8. Assessment of DFT Functionals for Predicting the Magnetic Exchange Coupling Constants of Nonalternant Hydrocarbon Diradicals: The Role of Hartree–Fock Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 11. iscitech.com [iscitech.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Strain Energy Analysis of the Bicyclo[1.1.1]pentane Cage
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Paradox of Bicyclo[1.1.1]pentane—High Strain, Surprising Stability
Bicyclo[1.1.1]pentane is a fascinating bridged bicyclic hydrocarbon with the chemical formula C₅H₈.[1][2] Its rigid, cage-like structure, composed of three fused four-membered rings, results in significant deviation from ideal bond angles, leading to substantial ring strain.[1] Despite this high inherent energy, BCP derivatives have demonstrated remarkable kinetic stability, a characteristic that has propelled their use as bioisosteres in drug discovery.[3][4][5]
The primary application of BCP in medicinal chemistry is as a saturated, three-dimensional bioisostere for the para-substituted phenyl ring, internal alkynes, and the tert-butyl group.[3][6] This substitution can lead to significant improvements in a drug candidate's physicochemical properties, including enhanced aqueous solubility, increased metabolic stability, and improved passive permeability.[5][6] The unique vector orientation of substituents at the bridgehead carbons of BCP mimics the linear geometry of a para-substituted benzene ring, albeit with a shorter distance between the exit vectors.[3] This structural mimicry allows BCP to fit into active sites designed for aromatic moieties while offering the benefits of a saturated core.[4]
The Nature of Strain in Bicyclo[1.1.1]pentane
The concept of "strain energy" in cyclic molecules refers to the increase in potential energy of a molecule due to deviations from the ideal geometries of bonds, angles, and torsions found in an analogous acyclic, "strain-free" reference compound. In BCP, the strain is primarily a consequence of:
-
Angle Strain (Baeyer Strain): The carbon atoms in BCP are forced into highly compressed bond angles, significantly deviating from the ideal tetrahedral angle of 109.5°. The bridgehead carbons exhibit an inverted tetrahedral geometry, a hallmark of this strained system.
-
Torsional Strain (Pitzer Strain): While less pronounced than in more flexible systems, there is some eclipsing interaction between the C-H bonds.
-
Transannular Strain (Non-bonded Interactions): The close proximity of the two bridgehead carbons (C1 and C3) leads to repulsive non-bonded interactions.
The culmination of these factors results in a significant amount of stored potential energy within the BCP cage.
Quantifying the Strain: Theoretical and Experimental Approaches
Determining the precise strain energy of BCP has been a subject of both computational and experimental investigation.
Computational Analysis of Strain Energy
Quantum chemical calculations are powerful tools for dissecting the energetic properties of molecules like BCP. A common and reliable method for calculating strain energy is through the use of isodesmic reactions . An isodesmic reaction is a hypothetical reaction in which the number and types of bonds are conserved on both the reactant and product sides. This approach minimizes errors in calculations by canceling out systematic errors in the computational method.
A typical isodesmic reaction scheme for calculating the strain energy of bicyclo[1.1.1]pentane is as follows:
C₅H₈ (BCP) + 5 CH₃CH₃ → 2 C(CH₃)₄ + 3 CH₃CH₂CH₃
The strain energy is then calculated from the enthalpy change (ΔH) of this reaction.
Protocol: Computational Determination of BCP Strain Energy
-
Structure Optimization:
-
Construct the 3D structures of bicyclo[1.1.1]pentane, ethane, neopentane, and propane.
-
Perform geometry optimization for each molecule using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d) or higher). This step finds the lowest energy conformation for each molecule.
-
-
Frequency Calculation:
-
Perform frequency calculations on the optimized structures to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
-
Enthalpy Calculation:
-
Calculate the total electronic energy and add the thermal corrections to obtain the enthalpy (H) for each molecule.
-
-
Reaction Enthalpy Calculation:
-
Calculate the enthalpy of the isodesmic reaction: ΔH_reaction = [2 * H(neopentane) + 3 * H(propane)] - [H(BCP) + 5 * H(ethane)]
-
-
Strain Energy Determination:
-
The calculated ΔH_reaction represents the strain energy of bicyclo[1.1.1]pentane.
-
Diagram: Computational Workflow for Strain Energy Analysis
Caption: Workflow for calculating BCP strain energy.
Experimental Determination of Strain Energy
Experimentally, the strain energy of a molecule is determined from its heat of formation (ΔH_f°). The heat of formation can be measured through combustion calorimetry. The strain energy is the difference between the experimental ΔH_f° and a theoretical ΔH_f° calculated for a hypothetical "strain-free" molecule with the same atomic composition.
Comparative Strain Energy Analysis
To put the strain energy of BCP into perspective, it is useful to compare it with other cyclic and caged hydrocarbons.
| Compound | Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 |
| Cyclobutane | 26.5 |
| Bicyclo[1.1.1]pentane | 65-68 [7][8] |
| Cubane | 166 |
As the table illustrates, bicyclo[1.1.1]pentane possesses a very high strain energy, significantly greater than that of simple monocyclic alkanes but less than the extraordinarily strained cubane. This high strain energy is a key driver of the reactivity of BCP's precursor, [1.1.1]propellane, which readily undergoes reactions that open the central C1-C3 bond to form 1,3-disubstituted BCP derivatives.[9]
The Implications of High Strain Energy on Reactivity and Stability
The substantial strain energy of the BCP core has profound implications for its chemical behavior:
-
Kinetic Stability: Despite its high thermodynamic instability (high heat of formation), BCP is remarkably kinetically stable. The rigid cage structure does not have low-energy pathways for decomposition or rearrangement under normal conditions. This kinetic persistence is a crucial attribute for its use in drug molecules, which must survive physiological conditions.
-
Reactivity of Precursors: The synthesis of functionalized BCPs often proceeds through the ring-opening of the even more strained [1.1.1]propellane.[3][10] The release of strain in this process provides a strong thermodynamic driving force for a variety of reactions, enabling the introduction of diverse functional groups at the bridgehead positions.[3]
-
Influence on Physicochemical Properties: The rigid, compact, and non-planar structure of the BCP core contributes to the improved physicochemical properties observed in BCP-containing drug candidates. The replacement of a flat aromatic ring with a three-dimensional BCP scaffold can disrupt crystal packing, leading to increased solubility, and can alter the molecule's interaction with metabolic enzymes, often resulting in improved metabolic stability.[11]
Diagram: Structure of Bicyclo[1.1.1]pentane
Caption: The bridged structure of bicyclo[1.1.1]pentane.
Conclusion: A Strained Scaffold with Unstrained Potential
The high strain energy of the bicyclo[1.1.1]pentane core is not a liability but rather a defining characteristic that underpins its utility in modern drug discovery. This inherent energy, a consequence of its unique three-dimensional architecture, drives the synthesis of its derivatives and contributes to the favorable pharmacokinetic profiles of BCP-containing molecules. A thorough understanding of the strain energy, derived from both computational and experimental analyses, is essential for medicinal chemists and researchers seeking to harness the full potential of this remarkable scaffold. The continued exploration of BCP and other strained systems will undoubtedly lead to the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]
- 2. Bicyclo(1.1.1)pentane | C5H8 | CID 136153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
electronic properties of 1,3-disubstituted BCP systems
An In-Depth Technical Guide to the Electronic Properties of 1,3-Disubstituted Bicyclo[1.1.1]pentane (BCP) Systems
Executive Summary
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry and materials science. Its rigid, three-dimensional structure serves as an effective bioisostere for the ubiquitous para-substituted phenyl ring, offering a pathway to "escape from flatland" and significantly improve the physicochemical properties of bioactive molecules.[1][2][3] Understanding the is paramount for rationally designing next-generation therapeutics and functional materials. This guide provides a comprehensive exploration of the BCP electronic landscape, detailing the fundamental principles of through-bond communication, the experimental and computational methodologies used for characterization, and the practical applications that underscore its importance. For researchers, scientists, and drug development professionals, this document serves as a technical manual for harnessing the unique electronic characteristics of the BCP core.
Chapter 1: The Bicyclo[1.1.1]pentane Scaffold: A Three-Dimensional Alternative to Aromatic Systems
The Bioisosteric Rationale: A Saturated Mimic for an Aromatic Staple
The utility of the 1,3-disubstituted BCP motif is rooted in its remarkable geometric mimicry of the para-substituted phenyl ring.[4] The bridgehead carbons (C1 and C3) of the BCP cage are separated by a distance that closely approximates the C1-C4 distance of a benzene ring, allowing substituents to be positioned in space with similar exit vectors.[5] This structural similarity enables BCP-containing molecules to often retain the biological activity of their aromatic counterparts, particularly when the phenyl ring's primary role is that of a rigid spacer rather than a participant in π-π stacking interactions.[6]
The decision to replace a phenyl ring with a BCP moiety is a strategic one, aimed at improving a compound's drug-like properties.[7]
Caption: Logical workflow for the bioisosteric replacement of a phenyl ring with a BCP scaffold.
Impact on Physicochemical Properties: A Quantitative Comparison
Replacing a flat, aromatic ring with a saturated, sp³-rich BCP cage profoundly impacts a molecule's physicochemical profile.[3][8] The disruption of aromaticity and the introduction of a three-dimensional structure typically lead to marked improvements in aqueous solubility, a reduction in lipophilicity (logP), and enhanced metabolic stability. These improvements can translate directly to better pharmacokinetic (PK) profiles, including improved oral absorption and bioavailability.[9]
A compelling example is the modification of the γ-secretase inhibitor BMS-708,163, where replacing a fluorophenyl ring with a BCP moiety led to superior aqueous solubility and oral absorption in preclinical models.[3][9]
| Property | Phenyl Analogue (BMS-708,163) | BCP Analogue | Outcome |
| Aqueous Solubility | Low | >50-fold increase | Improved developability |
| Lipophilicity (cLogP) | Higher | Lower | Reduced non-specific binding[3] |
| Metabolic Stability | Susceptible to CYP450 oxidation | More stable | Potentially longer half-life[3] |
| Permeability | Moderate | Improved | Better absorption[9] |
Table 1. Comparative physicochemical properties of a phenyl-containing drug and its BCP bioisostere.
Chapter 2: The Electronic Landscape of 1,3-Disubstituted BCPs
Through-Bond Electronic Communication: The σ-Framework as a Conduit
Despite being a saturated aliphatic system, the BCP cage is not an electronic insulator. The rigid arrangement of its σ-bonds facilitates efficient through-bond electronic communication between the C1 and C3 bridgehead positions. This phenomenon, often termed σ-conjugation, allows the electronic influence of a substituent at one bridgehead to be transmitted to the other. The unique electronic structure of the BCP core arises from the interaction of the σ-orbitals of the strained C-C bonds. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the BCP framework are often σ-type orbitals localized along the C1-C3 axis, providing a direct pathway for electronic coupling. This is in stark contrast to systems where communication occurs primarily through space.[10][11][12]
Caption: Electronic communication across the BCP cage occurs via the sigma bond framework.
The efficiency of this through-bond communication is such that 1,3-disubstituted BCPs can often functionally replace conjugated systems like phenyl rings or alkynes in mediating electronic effects, a critical feature for maintaining biological activity in drug analogues.
Chapter 3: Experimental Methodologies for Characterizing BCP Electronic Properties
Synthesis of Model Systems: A Representative Protocol
The study of BCP electronic properties relies on the synthesis of well-defined 1,3-disubstituted systems. Most modern syntheses leverage the strain-release reactivity of [1.1.1]propellane.[1][9] Radical additions are particularly common and versatile.[13]
Protocol: Synthesis of 1-Aryl-3-iodo-bicyclo[1.1.1]pentane
This protocol describes a general visible-light-mediated atom transfer radical addition (ATRA) for synthesizing a key BCP building block.
-
Objective: To synthesize an unsymmetrically 1,3-disubstituted BCP via photocatalytic radical addition to [1.1.1]propellane.
-
Materials:
-
Aryl iodide (1.0 equiv)
-
[1.1.1]Propellane solution (generated in situ or used as a stock solution, ~1.5 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)
-
Anhydrous solvent (e.g., Dioxane or THF)
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Visible light source (e.g., Blue LED lamp)
-
-
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv) and the photocatalyst (e.g., fac-Ir(ppy)₃, 0.015 equiv).
-
Inerting: Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the solution of [1.1.1]propellane (~1.5 equiv).
-
Photocatalysis: Place the reaction vessel approximately 5-10 cm from a blue LED lamp and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl iodide is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-aryl-3-iodo-bicyclo[1.1.1]pentane.
-
Spectroscopic and Electrochemical Characterization
Once synthesized, the electronic properties of BCP systems can be probed with various techniques:
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique measures the binding energies of core-level electrons.[14] For BCP systems, XPS can provide information about the electronic environment of the bridgehead carbons and the substituent atoms, revealing how electronic charge is distributed across the molecule.
-
UV-Vis Spectroscopy: While BCPs themselves do not absorb strongly in the UV-Vis range, the introduction of chromophoric substituents at the 1 and 3 positions allows for the study of electronic transitions.[15][16] Shifts in the absorption maxima (λ_max) relative to model compounds can provide insight into the extent of electronic communication through the BCP bridge.
-
Cyclic Voltammetry (CV): CV is a powerful electrochemical method to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the HOMO and LUMO, respectively. By comparing the redox potentials of a series of X-BCP-Y compounds, one can quantify the electronic influence of substituents transmitted through the BCP cage.
Chapter 4: Computational Chemistry as a Predictive Tool
In silico methods are indispensable for understanding and predicting the electronic behavior of BCP systems. Density Functional Theory (DFT) is the most common and powerful tool employed for this purpose.
Protocol: A Standard Computational Workflow
This workflow outlines the key steps for analyzing a 1,3-disubstituted BCP system using computational chemistry software.
Caption: A typical DFT workflow for characterizing the electronic properties of BCP molecules.
Key Calculated Parameters
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. It reveals regions of positive (electron-poor) and negative (electron-rich) potential, providing a clear picture of charge distribution and the electronic influence of substituents.
-
Molecular Orbitals (HOMO/LUMO): Analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial. In many 1,3-disubstituted BCPs, these orbitals show significant σ-character along the C1-C3 axis, visually confirming the pathway for through-bond communication. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic stability and reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a quantitative measure of atomic charges and orbital interactions. It can be used to precisely quantify the electron-donating or -withdrawing effect of substituents and how this charge is distributed throughout the BCP framework.
Chapter 5: Applications and Future Directions
The unique electronic properties of the BCP core, combined with its favorable physicochemical impact, have solidified its role in modern drug discovery.[1][4] Its ability to transmit electronic effects while enhancing properties like solubility makes it a powerful tool for optimizing lead compounds.[3] For example, BCP analogues of the kinase inhibitor Imatinib and the anti-inflammatory agent Resveratrol have been shown to retain biological activity while exhibiting superior pharmacokinetic properties.[9][17]
Beyond medicine, the BCP motif is finding use in materials science as a rigid, linear linker for constructing molecular rods and other well-defined architectures.[1] The ability to tune the electronic communication across the BCP bridge by modifying the bridgehead substituents opens up possibilities for creating novel electronic materials.
Future research will likely focus on exploring heteroatom-containing BCP analogues (azabicyclo[1.1.1]pentanes), which introduce new electronic and geometric properties, and on developing more complex, multi-substituted BCP scaffolds that can mimic ortho- and meta-substituted phenyl rings.[8]
Conclusion
The 1,3-disubstituted bicyclo[1.1.1]pentane system is far more than a simple saturated spacer. It is a sophisticated molecular scaffold whose rigid σ-framework provides a highly efficient conduit for through-bond electronic communication. This unique feature allows it to function as a bioisostere for para-substituted phenyl rings, enabling medicinal chemists to systematically enhance the drug-like properties of molecules without sacrificing the electronic interactions crucial for biological activity. Through a synergistic combination of targeted synthesis, advanced spectroscopy, and predictive computational modeling, researchers can now rationally design and implement BCP-containing systems to overcome long-standing challenges in drug development and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 10. scispace.com [scispace.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. X-ray Photoelectron Spectrometer | Composite Materials and Structures Center [egr.msu.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Thermal Stability Analysis of Bicyclo[1.1.1]pentane-1,3-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Strategic Importance of Bicyclo[1.1.1]pentane (BCP) Scaffolds and Their Thermal Properties
The Bicyclo[1.1.1]pentane (BCP) scaffold has become a cornerstone in modern medicinal chemistry, primarily serving as a three-dimensional, non-aromatic bioisostere for para-substituted phenyl rings.[1][2] Its rigid structure offers a unique vector for substituents, and its incorporation into drug candidates has been shown to improve critical pharmacokinetic properties such as aqueous solubility and metabolic stability.[3] Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride is a key building block, providing two reactive sites for molecular elaboration.
However, the introduction of this strained bicyclic system necessitates a thorough evaluation of its thermal stability. For any active pharmaceutical ingredient (API) or intermediate, thermal stability is a critical quality attribute that dictates safe handling, storage conditions, processing parameters, and ultimately, the stability and shelf-life of the final drug product.[4][5] The dihydrochloride salt form, while often improving solubility and handling of the free amine, introduces its own set of stability considerations, particularly the potential for decomposition involving the loss of hydrogen chloride.
Section 2: Foundational Principles of Thermal Analysis
A multi-technique approach is essential for a complete thermal hazard assessment. No single method provides all the necessary information. This guide focuses on a tiered strategy, beginning with rapid screening techniques and progressing to more intensive process safety evaluations.
-
Thermogravimetric Analysis (TGA): TGA is the workhorse for determining thermal decomposition profiles. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere. The output, a thermogram, directly indicates the temperatures at which significant mass loss occurs, corresponding to decomposition or the release of volatiles.[7]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] This technique is invaluable for identifying both endothermic events (like melting) and exothermic events (like decomposition).[9] The energy released during an exothermic decomposition (enthalpy, ΔH) is a critical parameter for assessing the potential severity of a thermal event.
-
Accelerating Rate Calorimetry (ARC): ARC is the gold standard for process safety and thermal runaway evaluation.[10][11] It subjects a sample to a "heat-wait-search" protocol under adiabatic conditions (zero heat loss).[12][13] Once an exothermic activity is detected, the instrument's heaters match the sample temperature, simulating a worst-case "thermal runaway" scenario.[13] The resulting data on temperature and pressure rise rates are indispensable for designing safe manufacturing processes.[14]
Section 3: Experimental Protocols
The following protocols are designed as self-validating systems. The causality behind each step is explained to ensure both technical accuracy and practical insight.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of mass loss and identify the number of decomposition stages.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or platinum TGA pan. The use of a small, representative sample minimizes thermal gradients.
-
Atmosphere Selection: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to study the inherent thermal decomposition without interference from oxidative processes.
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before analysis.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. This is typically calculated using the tangent method on the primary mass loss step.
-
Quantify the mass loss at each distinct decomposition step.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To identify melting or other phase transitions and to quantify the energy released during decomposition (exothermic events).
Methodology:
-
Instrument Calibration: Calibrate the DSC's temperature and enthalpy scales using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. Hermetic sealing is critical to contain any evolved gases during decomposition, ensuring that the measured heat flow corresponds to the entire thermal event.
-
Atmosphere Selection: Maintain a nitrogen purge of the DSC cell at 50 mL/min to provide a stable, inert environment.
-
Thermal Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at 10 °C/min. The upper-temperature limit should be set based on the TGA results to avoid excessive pressure buildup in the sealed pan.
-
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C).
-
Identify endothermic peaks, which may indicate melting or phase transitions.
-
Identify exothermic peaks, which signify decomposition.
-
Calculate the onset temperature of the exotherm and integrate the peak area to determine the enthalpy of decomposition (ΔH_decomp in J/g).
-
Protocol 3: Accelerating Rate Calorimetry (ARC)
Objective: To assess the potential for a self-accelerating decomposition reaction under adiabatic conditions.
Methodology:
-
Sample Bomb Preparation:
-
Select a sample bomb made of a material with low reactivity, such as Hastelloy C, to prevent catalytic interaction with the amine hydrochloride.
-
Accurately weigh approximately 1.0-2.0 g of the sample into the bomb.
-
-
Instrument Setup:
-
Place the bomb in the ARC calorimeter.
-
Begin the "Heat-Wait-Search" protocol. A typical starting temperature would be around 80-100 °C, well below the onset temperature identified by TGA/DSC.
-
Heat: Increase the temperature in 5 °C steps.
-
Wait: Hold at the new temperature for a stabilization period (e.g., 15 minutes).
-
Search: Monitor for self-heating. The sensitivity threshold is typically set to 0.02 °C/min.
-
-
Adiabatic Tracking: If the rate of temperature rise exceeds the threshold, the instrument switches to adiabatic mode. The calorimeter heaters will track the sample's temperature precisely, ensuring all generated heat contributes to a further temperature increase.
-
Data Analysis:
-
Plot temperature and pressure as a function of time.
-
Determine the onset temperature of the self-accelerating reaction.
-
Calculate the rates of temperature rise (dT/dt) and pressure rise (dP/dt).
-
Determine the Time to Maximum Rate (TMR), a key parameter for process safety assessment.[11]
-
Section 4: Data Interpretation and Visualization
Integrated Analysis
The data from these three techniques provide a comprehensive safety profile. The TGA will indicate when the molecule falls apart, the DSC will quantify how much energy is released, and the ARC will reveal how fast that energy can be released under worst-case conditions.
Expected Results Summary:
| Parameter | Technique | Expected Observation | Significance |
| Onset of Mass Loss (T_onset) | TGA | A distinct temperature at which significant weight loss begins. | Defines the upper limit for long-term thermal stability. |
| Decomposition Steps | TGA | Potentially two or more steps, with an initial loss corresponding to 2xHCl (~42.6% mass). | Elucidates the sequence of decomposition. |
| Melting Point (T_m) | DSC | Possible endotherm prior to decomposition. | Important for understanding physical form changes during processing. |
| Onset of Exotherm | DSC | A sharp exothermic peak following any melting event. | Indicates the start of an energy-releasing decomposition. |
| Enthalpy of Decomposition (ΔH) | DSC | A quantitative value (J/g) for the energy released. | A high ΔH suggests a significant thermal hazard. |
| Adiabatic Onset (T_onset, ARC) | ARC | The temperature at which self-heating begins under adiabatic conditions. | The most conservative and critical onset temperature for process safety. |
| Max Temperature & Pressure Rise | ARC | Rates of T and P increase (e.g., °C/min, bar/min). | Used to design emergency relief systems and define safe process limits. |
Visualizing Workflows and Mechanisms
Experimental Workflow Diagram:
This diagram illustrates the logical progression from initial screening to a comprehensive process safety assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 4. tsijournals.com [tsijournals.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]
- 12. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 13. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 14. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]
Methodological & Application
Amide Coupling Protocols for Bicyclo[1.1.1]pentane-1,3-diamine: A Detailed Guide for Researchers
Introduction: The Rising Prominence of Bicyclo[1.1.1]pentane Scaffolds in Medicinal Chemistry
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for para-substituted phenyl rings in modern drug discovery.[1][2] Its rigid, three-dimensional structure offers a distinct advantage over planar aromatic systems by improving physicochemical properties such as aqueous solubility and metabolic stability, while maintaining a similar exit vector for substituents.[3][4][5] Bicyclo[1.1.1]pentane-1,3-diamine, in particular, serves as a crucial building block, providing two anchor points for molecular elaboration. The primary amino groups of this diamine readily undergo acylation to form stable amide bonds, a fundamental transformation for integrating the BCP core into larger molecular architectures.[1]
This guide provides detailed application notes and protocols for the selective mono- and di-acylation of bicyclo[1.1.1]pentane-1,3-diamine using common and highly efficient amide coupling reagents. We will delve into the rationale behind experimental choices, offering insights to navigate the unique reactivity of this valuable scaffold.
Core Concepts in BCP Diamine Acylation
The primary challenge in the acylation of bicyclo[1.1.1]pentane-1,3-diamine lies in achieving selectivity. The two primary amino groups exhibit similar reactivity, necessitating careful control over reaction conditions to favor either mono- or di-acylation.
-
Mono-acylation: This is typically achieved by using a mono-protected BCP diamine derivative, most commonly the tert-butoxycarbonyl (Boc) protected version. This strategy ensures that only one amino group is available for coupling.
-
Di-acylation: Symmetrical di-amides can be synthesized by using a molar excess of the carboxylic acid and coupling reagent.
The choice of coupling reagent is paramount and depends on the specific substrate (e.g., sterically hindered carboxylic acids) and the desired outcome. Here, we will focus on three widely used and effective coupling reagents: HATU, T3P®, and EDC in combination with HOBt.
Diagram of Synthetic Pathways
Caption: Synthetic strategies for selective mono- and di-acylation of Bicyclo[1.1.1]pentane-1,3-diamine.
Comparative Overview of Featured Coupling Reagents
The selection of a suitable coupling reagent is critical for a successful amide bond formation. The table below provides a comparative summary of the reagents detailed in this guide.
| Reagent/System | Class | Key Advantages | Key Considerations |
| HATU | Uronium/Aminium Salt | High reactivity, fast reaction times, effective for hindered substrates.[6][7] | Byproducts can sometimes complicate purification. |
| T3P® | Phosphonic Anhydride | Mild reaction conditions, excellent yields, low epimerization, water-soluble byproducts for easy workup.[8] | Often requires a base, typically used as a solution in an organic solvent. |
| EDC/HOBt | Carbodiimide/Additive | Cost-effective, widely used, byproducts are generally water-soluble. | Can be less effective for sterically hindered substrates, potential for side reactions if not optimized.[7][9] |
Experimental Protocols
Protocol 1: Selective Mono-Acylation via Mono-Boc Protected BCP Diamine using HATU
This protocol outlines the synthesis of a mono-amide derivative of BCP diamine. The initial step involves the selective mono-Boc protection of the diamine, followed by the HATU-mediated amide coupling.
Part A: Synthesis of Mono-Boc-Bicyclo[1.1.1]pentane-1,3-diamine
-
Rationale: The use of a sub-stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) allows for the statistical formation of the mono-protected diamine. Careful chromatographic purification is then required to isolate the desired product from unreacted diamine and the di-protected byproduct.[1]
Step-by-Step Procedure:
-
Dissolve Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.8-0.9 eq) in the same solvent. The sub-stoichiometric amount of Boc₂O is crucial to minimize the formation of the di-protected product.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM, to separate the mono-Boc protected product from the starting diamine and the di-Boc protected byproduct.
Part B: HATU-Mediated Amide Coupling
-
Rationale: HATU is a highly efficient coupling reagent that rapidly forms an activated ester with the carboxylic acid, which is then readily attacked by the free amino group of the mono-Boc protected BCP diamine. DIPEA is used as a non-nucleophilic base to neutralize the generated acids.[6][7]
Step-by-Step Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM (0.1-0.5 M), add HATU (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.
-
Add a solution of mono-Boc-bicyclo[1.1.1]pentane-1,3-diamine (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part C: Boc Deprotection (Optional)
-
Dissolve the purified mono-amide product in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.
-
The resulting TFA salt can be used directly or neutralized with a base to obtain the free amine.
Protocol 2: Symmetrical Di-Acylation using T3P®
This protocol describes the synthesis of a symmetrical di-amide of BCP diamine using the mild and efficient coupling reagent T3P®.
-
Rationale: T3P® (propylphosphonic anhydride) is an excellent choice for di-acylation due to its high reactivity and the formation of water-soluble byproducts, which simplifies the purification process significantly.[8] A slight excess of the carboxylic acid and T3P® is used to ensure complete conversion of the diamine.
Step-by-Step Procedure:
-
To a flask containing the carboxylic acid (2.2 eq), add this compound (1.0 eq).
-
Add an anhydrous solvent such as ethyl acetate or DMF, followed by a suitable base, typically pyridine or DIPEA (4.4 eq), to neutralize the hydrochloride and facilitate the coupling.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add T3P® (50% solution in ethyl acetate, 2.2 eq) dropwise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.
Protocol 3: EDC/HOBt Mediated Amide Coupling
This protocol provides a classic and cost-effective method for amide bond formation, which can be adapted for both mono- and di-acylation of BCP diamine.
-
Rationale: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt (hydroxybenzotriazole) is added to suppress side reactions and minimize racemization by forming a more stable activated ester.[7][9]
Step-by-Step Procedure (for Di-acylation):
-
Dissolve the carboxylic acid (2.2 eq) and HOBt (2.2 eq) in an anhydrous solvent such as DMF or DCM.
-
Add EDC hydrochloride (2.2 eq) to the solution and stir for 15-30 minutes at 0 °C to room temperature for pre-activation.
-
In a separate flask, dissolve this compound (1.0 eq) in the same solvent and add a base such as DIPEA or Et₃N (2.2 eq) to liberate the free diamine.
-
Add the solution of the free diamine to the activated carboxylic acid mixture.
-
Add additional base (e.g., DIPEA, 2.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
For workup, dilute with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Troubleshooting and Key Considerations
-
Solubility: BCP derivatives can sometimes have limited solubility. A co-solvent system or a more polar solvent like DMF may be necessary.
-
Purification: The separation of mono- and di-acylated products can be challenging. Careful optimization of chromatographic conditions is often required. Reverse-phase HPLC can be a valuable tool for purifying polar BCP derivatives.
-
Steric Hindrance: For sterically demanding carboxylic acids, HATU is often the reagent of choice due to its high reactivity. Longer reaction times or elevated temperatures may be necessary with other reagents.
-
Base Selection: The choice of base is important. Non-nucleophilic bases like DIPEA or 2,4,6-collidine are preferred to avoid side reactions.
Conclusion
The amide coupling of bicyclo[1.1.1]pentane-1,3-diamine is a versatile and powerful tool for the synthesis of novel, three-dimensional molecules for drug discovery and materials science. By carefully selecting the appropriate protecting group strategy and coupling reagent, researchers can achieve high yields of both mono- and di-acylated products. The protocols outlined in this guide, based on the robust performance of HATU, T3P®, and EDC/HOBt, provide a solid foundation for the successful incorporation of the BCP scaffold into a wide range of molecular targets.
References
- 1. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Revolutionizing Peptide Drug Design: Incorporation of Bicyclo[1.1.1]pentane-1,3-diamine in Solid-Phase Peptide Synthesis
Senior Application Scientist: Dr. Evelyn Reed
Introduction: Escaping Flatland in Peptide Therapeutics
In the quest for novel peptide therapeutics with enhanced pharmacological profiles, medicinal chemists are increasingly venturing beyond the canonical amino acid palette. A significant strategy in this "escape from flatland" is the replacement of planar aromatic rings with three-dimensional, saturated bioisosteres.[1] Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a particularly promising motif.[2][3] This highly rigid, cage-like structure serves as an effective bioisostere for the para-substituted phenyl ring, as well as for tert-butyl groups and alkynes.[2][3] The introduction of BCP into bioactive molecules has been shown to confer a range of benefits, including improved aqueous solubility, enhanced metabolic stability, and increased cell permeability, all while maintaining or even improving biological activity.[1][4]
Bicyclo[1.1.1]pentane-1,3-diamine, a derivative of the BCP core, presents a unique opportunity for peptide chemists. Its rigid, linear geometry allows for its incorporation into peptide backbones as a novel building block, effectively replacing a standard amino acid residue or serving as a unique linker. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Bicyclo[1.1.1]pentane-1,3-diamine in solid-phase peptide synthesis (SPPS), from the synthesis of the requisite protected monomer to the characterization of the final BCP-containing peptide.
Strategic Considerations for Incorporating BCP Diamine in SPPS
The successful integration of Bicyclo[1.1.1]pentane-1,3-diamine into a peptide sequence via SPPS hinges on a carefully considered strategy that addresses the unique structural aspects of this non-canonical building block.
Orthogonal Protection of the Diamine
To control the direction of peptide chain elongation, it is imperative to employ an orthogonal protection strategy for the two primary amine groups of the BCP diamine. This involves selectively protecting one amine with a temporary protecting group (e.g., Fmoc) that is cleaved at each synthesis cycle, while the other amine is either protected with a permanent protecting group or is the point of attachment for the next amino acid in the sequence. The mono-Boc protected derivative of BCP diamine is a readily accessible starting material for the synthesis of the mono-Fmoc protected version, which is the preferred building block for Fmoc-based SPPS.
Coupling Chemistry for a Sterically Demanding Monomer
The bridgehead amines of the BCP core are sterically hindered, which can pose a challenge for standard peptide coupling reagents. To overcome this, the use of highly efficient coupling reagents is recommended. Aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are particularly effective in promoting amide bond formation with sterically hindered amines.[1] Optimizing reaction conditions, for instance by pre-activating the incoming amino acid or extending coupling times, can further enhance reaction efficiency.
Impact on Peptide Structure and Properties
The rigid BCP scaffold imparts a significant conformational constraint on the peptide backbone. This rigidity can be advantageous, as it can lock the peptide into a bioactive conformation, thereby increasing its affinity for its target and enhancing its resistance to proteolytic degradation. The three-dimensional nature of the BCP moiety also disrupts the planarity of traditional peptide structures, which can lead to improved solubility and cell permeability by reducing aggregation and increasing favorable interactions with membrane lipids.
Experimental Protocols
PART 1: Synthesis of Mono-Fmoc-Bicyclo[1.1.1]pentane-1,3-diamine
This protocol outlines a two-step procedure starting from the commercially available Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Step 1: Synthesis of Boc-monoprotected 1,3-diaminobicyclo[1.1.1]pentane
This procedure is adapted from a reported multigram preparation.[5]
-
Synthesis of Bicyclo[1.1.1]pentane-1,3-diamine: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is converted to the corresponding diamine via a Curtius rearrangement. This typically involves the formation of a diacyl azide followed by thermal or photochemical rearrangement to the diisocyanate, which is then hydrolyzed to the diamine.
-
Mono-Boc Protection:
-
Dissolve Bicyclo[1.1.1]pentane-1,3-diamine in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a sub-stoichiometric amount (e.g., 0.9 equivalents) of Di-tert-butyl dicarbonate (Boc)₂O dissolved in the same solvent.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to maximize the formation of the mono-protected product.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-Boc protected diamine from the di-protected and unreacted starting material.
-
Step 2: Conversion to Mono-Fmoc-Bicyclo[1.1.1]pentane-1,3-diamine
-
Boc Deprotection:
-
Dissolve the purified mono-Boc-Bicyclo[1.1.1]pentane-1,3-diamine in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of TFA.
-
-
Fmoc Protection:
-
Dissolve the resulting BCP diamine salt in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C.
-
Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0 equivalent) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for several hours until the reaction is complete.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the final mono-Fmoc-Bicyclo[1.1.1]pentane-1,3-diamine.
-
PART 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes the incorporation of mono-Fmoc-Bicyclo[1.1.1]pentane-1,3-diamine into a peptide sequence using a standard Fmoc/tBu strategy on a rink amide resin.
-
Resin Preparation: Swell the rink amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Coupling of the First Amino Acid to the BCP Diamine Building Block (if applicable):
-
In a separate vessel, pre-activate the first Fmoc-protected amino acid (4 equivalents) with HATU (3.9 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected mono-amino BCP building block in solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor for completion.
-
Purify the resulting Fmoc-amino acid-BCP-diamine conjugate.
-
-
Coupling of the BCP Building Block to the Resin-Bound Peptide:
-
Pre-activate the mono-Fmoc-Bicyclo[1.1.1]pentane-1,3-diamine (or the pre-formed conjugate from step 3) (2 equivalents) with HATU (1.95 equivalents) and DIPEA (4 equivalents) in DMF for 5-10 minutes.
-
Add the activated BCP building block solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40 °C).
-
Monitor the coupling completion using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes.
-
Chain Elongation: Repeat steps 2 and 4 (using standard Fmoc-amino acids for subsequent couplings) until the desired peptide sequence is assembled.
-
Final Deprotection and Cleavage:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for standard protecting groups).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by nuclear magnetic resonance (NMR) spectroscopy.
-
Data Presentation: The BCP Advantage
The incorporation of the BCP scaffold is anticipated to significantly enhance the physicochemical properties of a native peptide. The following tables present a hypothetical but realistic comparison between a model decapeptide and its BCP-containing analogue.
Table 1: Physicochemical Properties of a Model Peptide and its BCP Analogue
| Property | Model Peptide (Ac-Gly-Leu-Phe-Ala-Val-Ile-Trp-Lys-Arg-NH₂) | BCP-Containing Analogue (Ac-Gly-Leu-BCP-Ala-Val-Ile-Trp-Lys-Arg-NH₂) | Predicted Fold Improvement |
| Aqueous Solubility (mg/mL at pH 7.4) | 0.8 | 3.2 | ~ 4-fold |
| Proteolytic Stability (t½ in human serum, hours) | 2.5 | > 24 | > 9-fold |
| Cell Permeability (PAMPA, Papp x 10-6 cm/s) | 0.5 | 2.5 | ~ 5-fold |
Table 2: Experimental Protocols for Property Assessment
| Assay | Protocol |
| Aqueous Solubility | The peptide is dissolved in a phosphate-buffered saline (PBS) at pH 7.4 to create a saturated solution. After equilibration, the solution is centrifuged, and the concentration of the peptide in the supernatant is determined by UV-Vis spectroscopy or HPLC. |
| Proteolytic Stability | The peptide is incubated in human serum at 37 °C. Aliquots are taken at various time points, and the reaction is quenched. The amount of remaining intact peptide is quantified by RP-HPLC. The half-life (t½) is calculated from the degradation profile.[3][6] |
| Cell Permeability (PAMPA) | The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to predict passive transcellular permeability. The peptide is added to a donor compartment separated from an acceptor compartment by an artificial lipid membrane. After incubation, the concentration of the peptide in the acceptor compartment is measured, and the apparent permeability coefficient (Papp) is calculated.[7][8] |
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Bioisosteric relationship between a para-substituted phenyl ring and the BCP scaffold.
Caption: General workflow for SPPS incorporating the BCP-diamine building block.
Caption: Troubleshooting guide for incomplete coupling of the BCP-diamine monomer.
Conclusion and Future Outlook
The incorporation of Bicyclo[1.1.1]pentane-1,3-diamine into peptide sequences represents a powerful strategy for modulating the physicochemical and pharmacological properties of peptide drug candidates. The protocols and considerations outlined in this application note provide a solid foundation for the successful synthesis and evaluation of these novel peptide analogues. The rigid BCP scaffold offers a predictable means of introducing conformational constraints, which can lead to peptides with enhanced stability, solubility, and cell permeability. As the demand for orally bioavailable and metabolically robust peptide therapeutics continues to grow, the use of innovative building blocks like BCP diamine will undoubtedly play a pivotal role in the future of peptide drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of Novel High-Performance Polyamides Using Bicyclo[1.1.1]pentane (BCP) Diamine Monomers
Introduction: The Bicyclo[1.1.1]pentane (BCP) Advantage in Polymer Chemistry
For decades, aromatic rings, particularly para-substituted phenylenes, have been the cornerstone of high-performance polymer design, lending rigidity and thermal stability to materials like aramids. However, their planarity and high π-electron density can lead to poor solubility, challenging processability, and susceptibility to metabolic degradation in biomedical applications.[1][2] The bicyclo[1.1.1]pentane (BCP) cage, a strained, three-dimensional structure, has emerged as a powerful non-classical bioisostere and a transformative building block in materials science.[1][2][3]
First synthesized by Wiberg and coworkers in 1964, BCPs were long considered chemical curiosities due to their significant ring strain.[4][5] The development of scalable synthetic routes, primarily from [1.1.1]propellane, has unlocked their potential.[4][5][6] When incorporated into a polymer backbone, the BCP unit acts as a rigid, linear spacer, akin to a phenylene ring, but with a saturated, three-dimensional sp³-hybridized structure.[1] This unique geometry disrupts the chain packing that often renders aromatic polymers insoluble, significantly enhancing solubility without sacrificing rigidity.[1] Furthermore, BCP-containing molecules exhibit improved metabolic stability and reduced non-specific binding, making them highly attractive for drug development and advanced biomaterials.[1][6]
This application note provides a detailed guide for researchers on the synthesis of the key monomer, bicyclo[1.1.1]pentane-1,3-diamine, and its subsequent polymerization with an aromatic diacyl chloride to produce novel, high-performance polyamides. We will detail the underlying chemical principles, provide step-by-step protocols, and discuss the characterization of the resulting polymers.
Synthesis of Bicyclo[1.1.1]pentane-1,3-diamine Monomer
The most common and scalable route to bicyclo[1.1.1]pentane-1,3-diamine begins with the corresponding dicarboxylic acid, which is accessible from [1.1.1]propellane.[4][7] The transformation from the diacid to the diamine is typically achieved via a Curtius or Hofmann rearrangement. The Curtius rearrangement, which proceeds through an acyl azide intermediate, is often preferred for its reliable yields.[4]
Workflow for BCP Diamine Monomer Synthesis
The following diagram illustrates the synthetic pathway from the readily available BCP dicarboxylic acid to the target diamine monomer.
Caption: Synthetic workflow for Bicyclo[1.1.1]pentane-1,3-diamine.
Protocol 2.1: Synthesis of BCP-1,3-diamine via Curtius Rearrangement
This protocol describes the conversion of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to the diamine.
Materials:
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Sodium azide (NaN₃)
-
Toluene, anhydrous
-
Acetone
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath
Procedure:
-
Formation of the Diacyl Chloride:
-
In a fume hood, suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the solution becomes clear and gas evolution ceases.
-
Expertise Note: This step converts the carboxylic acids to the more reactive acyl chlorides. The excess thionyl chloride can be removed under reduced pressure. Use caution as SOCl₂ is corrosive and reacts violently with water.
-
-
Formation of the Diacyl Azide:
-
Dissolve the crude diacyl chloride in anhydrous acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of sodium azide (NaN₃, ~2.2 eq) in a minimum amount of water and add it dropwise to the cooled acyl chloride solution.
-
Trustworthiness Note: This reaction is exothermic and produces a potentially explosive acyl azide intermediate. Perform this step behind a blast shield and maintain a low temperature. Do not allow the azide solution to concentrate.
-
Stir the reaction at 0 °C for 1-2 hours. The formation of a white precipitate (NaCl) will be observed.
-
-
Curtius Rearrangement to Diisocyanate:
-
Carefully extract the acyl azide into cold toluene.
-
Gently heat the toluene solution to reflux (approx. 110 °C). Nitrogen gas will evolve as the acyl azide rearranges to the isocyanate.
-
Continue heating for 1-2 hours until gas evolution stops completely. The solution now contains the bicyclo[1.1.1]pentane-1,3-diisocyanate.
-
-
Hydrolysis to Diamine:
-
Cool the diisocyanate solution.
-
Slowly and carefully add concentrated HCl (~4-6 eq). This hydrolysis is highly exothermic.
-
Heat the mixture to reflux for 4-8 hours to ensure complete hydrolysis of the isocyanate and any intermediate carbamates.
-
Cool the reaction mixture to room temperature. The diamine dihydrochloride salt may precipitate.
-
-
Isolation and Purification:
-
Cool the aqueous layer in an ice bath and basify by the slow addition of concentrated NaOH solution until the pH is >12.
-
Extract the free diamine into a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the bicyclo[1.1.1]pentane-1,3-diamine, typically as a white solid.
-
Polymerization: Synthesis of BCP-Polyamides
The BCP diamine can be polymerized with a variety of diacyl chlorides to form polyamides via step-growth condensation polymerization.[8][9] This process involves the nucleophilic attack of the amine group on the carbonyl carbon of the acyl chloride, eliminating HCl and forming an amide bond.[8] To drive the reaction to completion, an acid scavenger, such as a tertiary amine (e.g., triethylamine) or an aqueous base, is required to neutralize the HCl byproduct.[9][10]
We will focus on a low-temperature solution polymerization with terephthaloyl chloride, a common aromatic diacyl chloride, to produce a rigid BCP-containing polyamide.
Workflow for BCP-Polyamide Synthesis
Caption: General workflow for BCP-Polyamide synthesis via solution polymerization.
Protocol 3.1: Low-Temperature Solution Polymerization
Materials:
-
Bicyclo[1.1.1]pentane-1,3-diamine (1.0 eq)
-
Terephthaloyl chloride (1.0 eq, high purity)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Triethylamine (TEA) or Pyridine, anhydrous
-
Methanol
-
Nitrogen or Argon gas supply
-
Jacketed reaction vessel with mechanical stirrer, nitrogen inlet, and dropping funnel
Procedure:
-
Reactor Setup and Monomer Dissolution:
-
Thoroughly dry the reaction vessel and purge with inert gas (N₂ or Ar).
-
Prepare a 5-10% (w/v) solution of anhydrous LiCl in anhydrous NMP. This salt helps to keep the growing polymer chain in solution.
-
Add bicyclo[1.1.1]pentane-1,3-diamine to the NMP/LiCl solvent system and stir until fully dissolved.
-
Cool the solution to 0 °C using a circulating bath.
-
-
Polymerization Reaction:
-
Dissolve terephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous NMP in a separate flask.
-
Slowly add the terephthaloyl chloride solution to the stirred, cooled diamine solution over 30-60 minutes.
-
Expertise Note: Maintaining a 1:1 stoichiometric ratio between the diamine and diacyl chloride is critical for achieving high molecular weight.[8] The slow addition and low temperature help control the reaction exotherm and prevent side reactions.
-
A significant increase in viscosity is a key indicator of successful polymerization.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
-
Polymer Isolation and Purification:
-
Pour the viscous polymer solution slowly into a large excess of a non-solvent, such as methanol or water, while stirring vigorously in a blender.
-
This will cause the polyamide to precipitate as a fibrous or powdery solid.
-
Collect the polymer by filtration.
-
Wash the polymer extensively with water and then with methanol to remove the NMP solvent, LiCl, and any unreacted monomers.
-
Dry the final BCP-polyamide product in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Polymer Characterization and Expected Properties
The novel BCP-polyamide should be characterized to confirm its structure and evaluate its properties. A comparison with analogous aromatic polymers is crucial to highlight the benefits of BCP incorporation.
Characterization Techniques:
-
Spectroscopy (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy should be used to confirm the formation of the amide bond (C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹).[11] Nuclear Magnetic Resonance (NMR) spectroscopy will confirm the overall polymer structure.
-
Thermal Analysis (TGA, DSC): Thermogravimetric Analysis (TGA) is used to determine the thermal stability and decomposition temperature (Td) of the polymer.[12][13] Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[12][14]
-
Molecular Weight Determination (GPC/SEC): Gel Permeation Chromatography (Size-Exclusion Chromatography) can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Solubility Testing: The solubility of the BCP-polyamide should be tested in a range of common organic solvents (e.g., NMP, DMAc, THF, Chloroform) to demonstrate its enhanced processability compared to fully aromatic analogues.[11][15]
Table 1: Expected Property Comparison of BCP-Polyamide vs. Aromatic Polyamide
| Property | BCP-Polyamide (Expected) | Fully Aromatic Polyamide (e.g., Aramid) | Rationale for Difference |
| Solubility | Soluble in organic solvents like NMP, DMAc, THF[11] | Generally insoluble except in strong acids (e.g., H₂SO₄) | The 3D BCP cage disrupts inter-chain packing and hydrogen bonding, preventing crystallization and improving solvent interaction.[1] |
| Glass Transition (Tg) | High (e.g., >250 °C)[15][16] | Very High (e.g., >350 °C) | The rigid BCP unit restricts chain rotation, leading to a high Tg, though typically slightly lower than its planar aromatic counterpart due to less efficient packing. |
| Thermal Stability (Td) | High (e.g., >400 °C)[12] | Very High (e.g., >500 °C) | The stable C-C bonds of the BCP cage and the aromatic rings provide excellent thermal stability.[16] |
| Processability | Solution-castable, potentially melt-processable | Poor, requires specialized processing from strong acid solutions | Enhanced solubility allows for conventional processing techniques, which is a major advantage for practical applications.[17] |
Applications and Future Outlook
The unique combination of rigidity, thermal stability, and enhanced solubility makes BCP-containing polyamides and other polymers highly promising for a range of advanced applications:
-
Drug Development: As linkers in antibody-drug conjugates (ADCs) or as components of drug delivery vehicles, where their metabolic stability and defined geometry are advantageous.[1][18]
-
High-Performance Materials: In aerospace and electronics, where materials that are both thermally stable and processable are in high demand.[3]
-
Membranes for Separations: The rigid structure of the BCP unit can create well-defined free volume, which is desirable for gas separation and filtration membranes.
The protocols and data presented in this note provide a solid foundation for researchers to explore the synthesis and application of these novel BCP-based polymers. The continued development of synthetic methodologies for BCP monomers will undoubtedly expand the library of accessible polymers, paving the way for new materials with precisely tailored properties.[18][19][20]
References
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 5. Thieme E-Books & E-Journals - [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural, Thermal, and Mechanical Characterization of a Thermally Conductive Polymer Composite for Heat Exchanger Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Fully amorphous atactic and isotactic block copolymers and their self-assembly into nano- and microscopic vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. azom.com [azom.com]
- 18. researchgate.net [researchgate.net]
- 19. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - Enamine [enamine.net]
- 20. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Bicyclo[1.1.1]pentane-1,3-diamine as a Rigid Linker in Metal-Organic Frameworks
Abstract
The rational design of metal-organic frameworks (MOFs) hinges on the judicious selection of their constituent parts: metal nodes and organic linkers. The linker, in particular, dictates the topology, porosity, and ultimate function of the resulting framework. Linear, rigid linkers are highly sought after for their ability to create predictable, robust, and highly porous structures. Bicyclo[1.1.1]pentane (BCP), a strained bicyclic hydrocarbon, has emerged as a unique three-dimensional rigid linker, often serving as a non-conjugated bioisostere for the para-phenylene ring.[1] Its derivatives, such as bicyclo[1.1.1]pentane-1,3-diamine, offer a perfectly linear, non-rotating scaffold that can impart exceptional stability and unique geometric constraints within a MOF architecture. This document provides a comprehensive guide to the use of BCP-based linkers in MOF synthesis, presenting a detailed protocol for a known BCP-dicarboxylate MOF and a prospective protocol for the synthesis of novel frameworks using bicyclo[1.1.1]pentane-1,3-diamine.
Introduction: The Case for a Rigid BCP Linker
The geometry and rigidity of the organic linker are paramount in MOF synthesis, controlling the framework's structure and properties.[2][3] While aromatic dicarboxylates like terephthalic acid are ubiquitous, their planar nature can lead to framework interpenetration and limits the available 3D design space.
The bicyclo[1.1.1]pentane (BCP) scaffold presents a compelling alternative. Key attributes include:
-
Exceptional Rigidity: The fused ring system locks the bridgehead substituents (at C1 and C3) in a fixed, linear orientation, preventing conformational ambiguity.[1]
-
Three-Dimensionality: Unlike flat aromatic rings, the BCP cage is a true 3D strut, offering a route to novel topologies and potentially hindering catenation.
-
Defined Length: The distance between the C1 and C3 bridgehead carbons is well-defined, acting as a precise molecular ruler for framework construction.
-
Chemical Stability: The saturated sp³-hybridized carbon framework is robust and lacks the reactive π-system of aromatic linkers.
While the bicyclo[1.1.1]pentane-1,3-dicarboxylate (BCPDC) has been successfully incorporated into dynamic MOFs[4], the analogous bicyclo[1.1.1]pentane-1,3-diamine is a promising but less explored linker. The amine functional groups offer distinct coordination chemistry and provide sites for post-synthetic modification, opening avenues for applications in catalysis, gas separation, and sensing.
Synthesis & Characterization Workflow
The successful development of a BCP-based MOF follows a logical workflow from synthesis to characterization and functional testing. This process ensures the material's phase purity, structural integrity, and performance assessment.
Caption: General workflow for the synthesis, activation, and characterization of BCP-based MOFs.
Protocol 1: Synthesis of a Zn-BCP-Bipy Pillared MOF
This protocol is adapted from the successful synthesis of a pillared, double-rotor MOF containing the bicyclo[1.1.1]pentane-1,3-dicarboxylate (BCPDC) linker, as reported by Garcia-Garibay and colleagues.[4] This serves as a validated starting point for working with BCP-based linkers.
Materials & Equipment
-
Metal Precursor: Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Linker 1 (Strut): Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCPDC)
-
Linker 2 (Pillar): 4,4′-Bipyridine (bipy)
-
Solvents: N,N-Dimethylformamide (DMF), Methanol (MeOH) - High purity
-
Equipment: 20 mL scintillation vials or Teflon-lined autoclave, programmable oven, vacuum filtration apparatus, vacuum oven.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 20 mL glass scintillation vial, combine:
-
Zinc(II) nitrate hexahydrate (e.g., 0.1 mmol)
-
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (e.g., 0.1 mmol)
-
4,4′-Bipyridine (e.g., 0.1 mmol)
-
Causality: A 1:1:1 molar ratio of metal:strut:pillar is the starting point for this pillared-layer topology. The exact stoichiometry may require optimization.
-
-
Solubilization: Add a solvent mixture of DMF and Methanol. A typical ratio is 2:1 (v/v), for a total volume of 10-15 mL.
-
Causality: DMF is an excellent solvent for MOF precursors and often acts as a modulator, controlling crystal growth. Methanol can influence the solubility and nucleation rate.
-
-
Sonication: Sonicate the mixture for 5-10 minutes until all reagents are fully dissolved, resulting in a clear solution.
-
Causality: Ensures a homogeneous reaction mixture, which is critical for obtaining high-quality, crystalline material rather than amorphous precipitate.
-
-
Solvothermal Reaction: Tightly cap the vial and place it in a programmable oven. Heat to 85 °C and hold for 24-48 hours.
-
Causality: Solvothermal synthesis provides the necessary energy to overcome the activation barrier for framework self-assembly. The slow, steady heating and cooling promotes the growth of larger, higher-quality single crystals.
-
-
Isolation: After cooling slowly to room temperature, highly crystalline, colorless crystals should be visible. Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then Methanol (3 x 10 mL).
-
Causality: Washing removes unreacted precursors and impurities trapped within the pores, which is essential for achieving the theoretical porosity.
-
-
Activation: To remove guest solvent molecules and open the porous network, transfer the crystals to a fresh solvent like dichloromethane (DCM) or acetone for 2-3 days, replacing the solvent daily. Subsequently, filter the crystals and heat them under a high vacuum (e.g., at 140 °C) for 12-24 hours.[4]
-
Causality: Activation is a critical step. The solvent exchange replaces high-boiling-point DMF with a more volatile solvent, facilitating its removal. Heating under vacuum provides the thermal energy and pressure differential to evacuate the pores without causing framework collapse, making the internal surface area accessible.
-
Expected Characterization Results
-
Powder X-Ray Diffraction (PXRD): The experimental PXRD pattern of the activated material should match the simulated pattern from single-crystal X-ray diffraction (SC-XRD) data, confirming phase purity and crystallinity.
-
Thermogravimetric Analysis (TGA): TGA under N₂ should show a stable plateau up to the decomposition temperature, which for many Zn-based MOFs is >300 °C.
-
Gas Sorption: Nitrogen adsorption isotherm at 77 K should be Type I, characteristic of microporous materials.
Prospective Protocol: Synthesis of a MOF with Bicyclo[1.1.1]pentane-1,3-diamine
While a direct literature precedent is not yet established, a hypothetical synthesis can be designed by adapting known procedures for amine-based linkers and zinc nodes. The following is a proposed starting point for researchers.
Caption: Conceptual structure of a pillared MOF using BCP-diamine (green) and a secondary pillar linker (red) connecting metal nodes (blue).
Rationale and Key Considerations
-
Metal Node Selection: Zinc(II) is a good starting point due to its flexible coordination geometry (often tetrahedral or octahedral), which is compatible with amine coordination. Other metals like Copper(II) or Cadmium(II) could also be explored.
-
Solvent System: DMF remains a good choice. However, less acidic solvents like N,N-diethylformamide (DEF) or alcohols (e.g., ethanol) might be beneficial, as the basicity of the amine linker could be sensitive to the acidic decomposition products of DMF at high temperatures.
-
Absence of Base/Modulator: Unlike carboxylate-based syntheses that often require deprotonation (sometimes facilitated by DMF decomposition or added base), amine linkers are neutral and coordinate directly. Therefore, no added base is required. An acidic modulator like HCl or acetic acid, sometimes used in Zr-MOF synthesis, should be avoided here.
Proposed Step-by-Step Protocol
-
Reagent Preparation: In a 20 mL vial, combine:
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) (e.g., 0.1 mmol). Rationale: Acetate is a less coordinating anion than nitrate, which can sometimes be beneficial.
-
Bicyclo[1.1.1]pentane-1,3-diamine (e.g., 0.1 mmol).
-
(Optional Pillar) 4,4′-Bipyridine (e.g., 0.1 mmol).
-
-
Solubilization: Add 10 mL of DMF or a 1:1 mixture of DMF/Ethanol.
-
Sonication: Sonicate for 10 minutes until a clear solution is formed.
-
Solvothermal Reaction: Cap the vial and heat in an oven at 80-100 °C for 24 hours. Rationale: A slightly lower temperature range is proposed initially to accommodate the potentially different reactivity and stability of the amine linker.
-
Isolation & Activation: Follow the same procedure as in Protocol 1 (Section 3.2, steps 5-6). The activation temperature may need to be lowered to prevent any potential reaction or degradation of the free amine groups.
Potential Properties, Applications, and Data
The incorporation of the rigid BCP-diamine linker is expected to yield MOFs with distinctive properties.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Bicyclo[1.1.1]pentane-1,3-diamine
Introduction: The Strategic Importance of Bicyclo[1.1.1]pentane Diamines in Modern Drug Discovery
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a transformative structural motif in medicinal chemistry. Its rigid, linear geometry allows it to function as a bioisostere for para-substituted phenyl rings, a common feature in many therapeutic agents.[1][2] The replacement of a flat aromatic ring with the three-dimensional BCP cage can significantly improve a drug candidate's physicochemical properties, including enhanced solubility, greater metabolic stability, and reduced non-specific binding.[3][4] Bicyclo[1.1.1]pentane-1,3-diamine, in particular, serves as a versatile building block, offering two points of attachment for the construction of novel molecular architectures.
The selective functionalization of this diamine is paramount for its use in drug development, enabling the synthesis of unsymmetrically substituted BCPs that can be tailored for specific biological targets. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and indispensable tool for forging carbon-nitrogen bonds.[5][6] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of bicyclo[1.1.1]pentane-1,3-diamine, with a focus on achieving selective mono-arylation, a critical transformation for harnessing the full potential of this unique scaffold.
Core Principles: Selectivity and Reactivity in the Amination of a Rigid Diamine
The primary challenge in the functionalization of bicyclo[1.1.1]pentane-1,3-diamine lies in controlling the reactivity of the two primary amino groups to achieve selective mono-amination. Direct diarylation is a competing side reaction that leads to a symmetrical product, limiting the structural diversity that can be achieved.
Strategy for Mono-functionalization: The Power of Protecting Groups
To ensure selective mono-amination, a protecting group strategy is the most robust and reliable approach. The use of the tert-butyloxycarbonyl (Boc) group is particularly advantageous due to its stability under the basic conditions of the Buchwald-Hartwig reaction and its facile removal under acidic conditions. The synthesis of mono-Boc-protected bicyclo[1.1.1]pentane-1,3-diamine is a critical first step and can be achieved by treating the diamine with a substoichiometric amount of di-tert-butyl dicarbonate (Boc₂O).[1][7] Careful control of the reaction conditions allows for the isolation of the desired mono-protected product, which can then be carried forward into the cross-coupling reaction.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of ligand on the palladium center is crucial for the success of the reaction, particularly when dealing with sterically hindered substrates like BCP-amines. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species.[5]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate (Mono-Boc-BCP-diamine)
This protocol outlines a representative procedure for the selective mono-protection of bicyclo[1.1.1]pentane-1,3-diamine.
Materials:
-
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Free-basing the diamine: To a solution of this compound (1.0 eq) in deionized water, add a solution of NaOH (2.2 eq) in water dropwise at 0 °C.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free diamine. Use the crude product immediately in the next step.
-
Boc-protection: Dissolve the crude diamine in dichloromethane. Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (0.9 eq) in dichloromethane dropwise over 1 hour.
-
Reaction monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the formation of the mono-protected product and minimize the formation of the di-protected byproduct.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired mono-Boc-protected diamine.
| Compound | Starting Material | Product | Byproduct |
| Structure | BCP-(NH₂)₂ | Boc-NH-BCP-NH₂ | Boc-NH-BCP-NH-Boc |
| Typical Yield | - | 40-50% | Varies |
| Purification | - | Column Chromatography | Column Chromatography |
Protocol 2: Buchwald-Hartwig Amination of Mono-Boc-BCP-diamine with an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed amination of the mono-protected BCP diamine. The choice of ligand and base may require optimization depending on the specific aryl halide used.
Materials:
-
tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
BrettPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 eq), BrettPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq) and the aryl bromide (1.1 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers and wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often more cost-effective. |
| Ligand | BrettPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are generally preferred for sterically hindered amines.[9] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | NaOtBu is a strong, non-nucleophilic base suitable for many applications. Weaker bases may be required for base-sensitive functional groups.[8] |
| Solvent | Toluene, Dioxane, THF | Toluene is a common choice due to its high boiling point and ability to azeotropically remove water. |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl chlorides. |
Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a pre-catalyst or ensure complete reduction of the Pd(II) precursor. |
| Poor ligand choice | Screen different bulky phosphine ligands. For sterically demanding couplings, ligands like BrettPhos or XPhos are often effective.[9] | |
| Side Product Formation (e.g., Hydrodehalogenation) | Presence of water | Ensure anhydrous conditions. |
| Inappropriate base | Consider using a weaker base such as K₂CO₃ or Cs₂CO₃. | |
| Di-arylation of the Diamine | Incomplete mono-protection | Ensure the starting mono-Boc-BCP-diamine is of high purity. |
| Boc-deprotection under reaction conditions | While generally stable, prolonged heating with a strong base could potentially lead to some deprotection. If observed, consider a more robust protecting group. | |
| Difficulty in Purification | Similar polarity of starting material and product | Optimize the mobile phase for column chromatography. Consider derivatization of the product to alter its polarity for easier separation. |
Conclusion
The Buchwald-Hartwig amination of bicyclo[1.1.1]pentane-1,3-diamine is a powerful and versatile method for the synthesis of novel, three-dimensional scaffolds for drug discovery. By employing a mono-protection strategy, researchers can achieve selective mono-arylation, opening the door to a vast chemical space of unsymmetrically substituted BCP derivatives. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of this important transformation in the laboratory. Careful optimization of the ligand, base, and reaction conditions will be key to achieving high yields and purity for specific substrate combinations.
References
- 1. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes | Domainex [domainex.co.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry - Enamine [enamine.net]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Reductive Amination Reactions with Bicyclo[1.1.1]pentane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Bicyclo[1.1.1]pentane-1,3-diamine in Modern Chemistry
Bicyclo[1.1.1]pentane (BCP) scaffolds have emerged as a class of rigid, three-dimensional bioisosteres that offer a compelling alternative to traditional aromatic rings in drug discovery and materials science.[1] Their unique, conformationally restricted structure provides a fixed orientation for substituents, which can lead to improved pharmacological properties such as enhanced metabolic stability, increased solubility, and novel intellectual property landscapes.[2][3] At the heart of this chemical space lies Bicyclo[1.1.1]pentane-1,3-diamine, a versatile building block featuring primary amine functionalities at its bridgehead positions. These amine groups serve as key synthetic handles for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures.
Reductive amination stands out as a robust and widely utilized method for the N-alkylation of amines. This one-pot reaction, which involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate followed by in-situ reduction, is a cornerstone of modern synthetic chemistry due to its efficiency and broad substrate scope.[4] The application of reductive amination to Bicyclo[1.1.1]pentane-1,3-diamine opens a direct and versatile route to novel secondary and tertiary amine derivatives, further expanding the utility of this remarkable scaffold in medicinal chemistry and beyond.
This guide provides a detailed technical overview and practical protocols for conducting reductive amination reactions with Bicyclo[1.1.1]pentane-1,3-diamine, addressing both selective mono-alkylation and exhaustive di-alkylation.
Understanding the Reaction: Mechanism and Key Considerations
The reductive amination of Bicyclo[1.1.1]pentane-1,3-diamine with an aldehyde or ketone proceeds through a two-step sequence within a single reaction vessel:
-
Imine/Iminium Ion Formation: The primary amine nucleophilically attacks the carbonyl carbon, leading to a carbinolamine intermediate. Subsequent dehydration yields an imine (for primary amines) or an iminium ion. This step is often reversible and can be influenced by pH.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the corresponding alkylated amine.
A critical aspect of a successful reductive amination is the choice of the reducing agent. The ideal reagent should be mild enough to not significantly reduce the starting carbonyl compound, yet reactive enough to efficiently reduce the in-situ formed imine or iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely favored reagent for this transformation due to its mildness, selectivity, and tolerance of a broad range of functional groups.[4][5][6]
Experimental Protocols
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, particularly when using moisture-sensitive reducing agents like sodium triacetoxyborohydride.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and is good practice, especially for small-scale reactions or with sensitive substrates.
-
Monitoring the Reaction: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the product.
Protocol 1: Selective Mono-N-Alkylation of Bicyclo[1.1.1]pentane-1,3-diamine
This protocol is designed to favor the formation of the mono-alkylated product. The key to selectivity is the controlled stoichiometry of the reagents.
Reaction Scheme:
Figure 1: General workflow for mono-N-alkylation.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Bicyclo[1.1.1]pentane-1,3-diamine | 98.15 | 1.0 | 1.0 |
| Aldehyde or Ketone | Varies | 1.0 - 1.2 | 1.0 - 1.2 |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 - 2.0 | 1.5 - 2.0 |
| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | - | - | As solvent |
| Saturated aq. NaHCO₃ | - | - | For work-up |
| Brine | - | - | For work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | For drying |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Bicyclo[1.1.1]pentane-1,3-diamine (1.0 mmol).
-
Dissolve the diamine in the chosen anhydrous solvent (e.g., 1,2-dichloroethane, 5-10 mL).
-
Add the aldehyde or ketone (1.0 - 1.2 mmol) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 mmol) to the reaction mixture. Note: The addition may cause some effervescence.
-
Stir the reaction at room temperature for 12-24 hours, or until reaction monitoring indicates completion.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir vigorously for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to separate the mono-alkylated product from any di-alkylated product and unreacted starting material.
Protocol 2: Di-N-Alkylation of Bicyclo[1.1.1]pentane-1,3-diamine
This protocol is designed to achieve exhaustive alkylation of both amine groups.
Reaction Scheme:
Figure 2: General workflow for di-N-alkylation.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Bicyclo[1.1.1]pentane-1,3-diamine | 98.15 | 1.0 | 1.0 |
| Aldehyde or Ketone | Varies | >2.2 | >2.2 |
| Sodium Triacetoxyborohydride | 211.94 | >3.0 | >3.0 |
| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | - | - | As solvent |
| Saturated aq. NaHCO₃ | - | - | For work-up |
| Brine | - | - | For work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | For drying |
Procedure:
-
To a clean, dry round-bottom flask with a magnetic stir bar, add Bicyclo[1.1.1]pentane-1,3-diamine (1.0 mmol).
-
Dissolve the diamine in the chosen anhydrous solvent (e.g., 1,2-dichloroethane, 10-20 mL).
-
Add the aldehyde or ketone (>2.2 mmol) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (>3.0 mmol) in one portion.
-
Stir the reaction at room temperature for 12-24 hours, or until complete conversion is observed by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Characterization of N-Alkylated Bicyclo[1.1.1]pentane-1,3-diamine Derivatives
The successful synthesis of the desired products can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the protons of the introduced alkyl or aryl groups, along with the characteristic signals of the BCP core protons, will confirm the N-alkylation. The integration of these signals can help determine the degree of substitution (mono- vs. di-alkylation).
-
¹³C NMR: The appearance of new carbon signals from the added substituents and shifts in the signals of the BCP core carbons, particularly the bridgehead carbons attached to the nitrogen atoms, will be observed.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C). The purity of the reagents and the dryness of the solvent are also critical.
-
Incomplete Reaction: Ensure that a sufficient excess of the reducing agent is used. For less reactive carbonyl compounds or amines, the addition of a catalytic amount of acetic acid can accelerate the imine formation step.
-
Mixture of Mono- and Di-alkylated Products: In mono-alkylation attempts, carefully control the stoichiometry of the carbonyl compound. If separation is difficult, consider using a protecting group strategy to functionalize one amine group at a time.
Conclusion
Reductive amination is a powerful and versatile tool for the functionalization of Bicyclo[1.1.1]pentane-1,3-diamine. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a wide array of novel N-alkylated BCP derivatives. The ability to selectively perform mono- or di-alkylation further enhances the utility of this methodology, enabling the creation of tailored molecules for applications in drug discovery, materials science, and beyond. As with any synthetic procedure, optimization may be necessary depending on the specific substrates used.
References
- 1. benchchem.com [benchchem.com]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bicyclo[2.2.1]heptane (BCP)-Containing Pharmaceutical Analogs
Introduction: The Bicyclo[2.2.1]heptane Scaffold - A Privileged Motif in Modern Drug Discovery
The bicyclo[2.2.1]heptane (BCP) scaffold, also known as the norbornane system, has emerged as a "privileged" structural motif in medicinal chemistry. Its rigid, three-dimensional framework offers a unique platform for the precise spatial arrangement of pharmacophoric elements, which can lead to enhanced potency and selectivity for biological targets.[1] BCPs are increasingly utilized as bioisosteres for common chemical groups like para-substituted phenyl rings, tert-butyl groups, and internal alkynes. This substitution can significantly improve the pharmacokinetic and physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, without compromising biological activity.[2]
The strategic incorporation of the BCP core into pharmaceutical analogs has led to the development of novel therapeutics, including potent and selective prostaglandin D2 receptor antagonists for allergic diseases.[3][4] This guide provides an in-depth overview of the synthetic strategies and detailed protocols for the preparation of BCP-containing pharmaceutical analogs, intended for researchers and scientists in drug development.
Strategic Approaches to BCP Analog Synthesis
The synthesis of BCP-containing pharmaceutical analogs typically involves two key phases: the construction of the core bicyclic framework and the subsequent functionalization to introduce desired pharmacophoric groups. The selection of a synthetic route is a critical decision in the development of active pharmaceutical ingredients (APIs), impacting efficiency, scalability, and regulatory approval.[5]
Core Scaffold Synthesis: The Power of the Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of BCP core synthesis. This powerful [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) provides a reliable and stereocontrolled method for forming the six-membered ring of the BCP scaffold.[6][7] The reaction's predictability and tolerance of a wide range of functional groups make it a highly versatile tool in the synthesis of complex molecules.[8][9][10]
A general workflow for the synthesis of a functionalized BCP core via the Diels-Alder reaction is depicted below. This is often followed by functional group interconversions to prepare the scaffold for coupling with various side chains.
Figure 1: General workflow for the synthesis of BCP-containing pharmaceutical analogs.
Stereochemical Control in BCP Synthesis
The rigid nature of the BCP scaffold necessitates careful control of stereochemistry, as the spatial orientation of substituents is critical for biological activity. Enantioselective synthesis of chiral BCPs is a key area of research.[2] Strategies for achieving high stereoselectivity include the use of chiral catalysts in Diels-Alder reactions, employing chiral auxiliaries, and the asymmetric hydrogenation of prochiral intermediates.[1][11]
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis of a generic BCP-containing analog. Researchers should adapt these methods based on the specific target molecule and available starting materials.
Protocol 1: Synthesis of a Bicyclo[2.2.1]heptene Carboxylate Core via Diels-Alder Reaction
This protocol describes the synthesis of a versatile BCP intermediate that can be further elaborated.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Methyl acrylate
-
Toluene (anhydrous)
-
Drying agent (e.g., MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl acrylate (1.0 eq) in anhydrous toluene.
-
Addition of Diene: Slowly add freshly cracked cyclopentadiene (1.2 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of endo and exo isomers, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[12] The endo isomer is typically the major product.[7]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Parameter | Typical Value |
| Yield | 85-95% |
| Endo:Exo Ratio | >4:1 |
| Purity (by NMR) | >98% |
Protocol 2: Functionalization and Coupling to an Amine Side Chain
This protocol demonstrates the conversion of the ester intermediate to a carboxylic acid, followed by amide coupling to a representative amine.
Materials:
-
Bicyclo[2.2.1]heptene carboxylate from Protocol 1
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
(3-aminopropyl)benzene
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
Procedure:
Part A: Saponification of the Ester
-
Dissolve the bicyclo[2.2.1]heptene carboxylate (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (1.5 eq) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Part B: Amide Coupling
-
Dissolve the carboxylic acid from Part A (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and TEA (2.5 eq). Stir for 15 minutes.
-
Add (3-aminopropyl)benzene (1.1 eq) and stir at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Value |
| Saponification Yield | >95% |
| Amide Coupling Yield | 70-85% |
| Final Purity (by HPLC) | >99% |
Purification and Characterization
The purification and characterization of the final BCP-containing analogs are crucial steps to ensure their suitability for biological testing.[12]
-
Purification: High-performance liquid chromatography (HPLC) is often the method of choice for the final purification of pharmaceutical analogs.
-
Characterization: A comprehensive characterization should be performed to confirm the identity, purity, and stereochemistry of the synthesized compounds. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC)
-
Mass Spectrometry (MS) for molecular weight determination
-
Infrared (IR) spectroscopy for functional group identification
-
Chiral HPLC or SFC (Supercritical Fluid Chromatography) for enantiomeric purity assessment
-
Conclusion
The synthesis of BCP-containing pharmaceutical analogs is a dynamic and evolving field in medicinal chemistry. The strategic use of robust synthetic methodologies, particularly the Diels-Alder reaction for core construction, coupled with versatile functionalization and coupling strategies, enables the creation of novel drug candidates with potentially improved pharmacological profiles. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space offered by the BCP scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective synthesis of chiral BCPs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01631E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Diels-Alder reaction: a mainstay of organic chemistry - Strategian: Science Magazine [strategian.com]
- 11. mdpi.com [mdpi.com]
- 12. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Application Notes & Protocols: Bicyclo[1.1.1]pentane (BCP) Diamine as a Bioisostere for para-Phenylenediamine
Introduction: The Rationale for Bioisosteric Replacement
In the landscape of modern drug discovery, the optimization of lead compounds is a critical process, often hinging on the strategic modification of molecular scaffolds to enhance efficacy, selectivity, and pharmacokinetic properties.[1][2] One of the most powerful strategies in this endeavor is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but possesses improved physicochemical or metabolic characteristics.[3] The para-phenylenediamine moiety, a common structural alert in medicinal chemistry, presents a classic case for such replacement. While its rigid, linear geometry is often crucial for target engagement, it is also associated with several liabilities, including potential toxicity and metabolic instability.[4][5][6]
This application note provides a comprehensive guide for researchers on the use of bicyclo[1.1.1]pentane (BCP) diamine as a saturated, three-dimensional bioisostere for para-phenylenediamine. The BCP core, with its unique rigid cage structure, effectively mimics the linear distance and substituent vectors of the para-substituted benzene ring while offering a distinct and often superior physicochemical profile.[7][8] By replacing the aromatic ring with a saturated carbocycle, medicinal chemists can "escape from flatland," introducing novel three-dimensional character into their molecules, which can lead to improved solubility, enhanced metabolic stability, and reduced non-specific binding.[9][10]
These notes will detail the comparative properties of BCP diamine and para-phenylenediamine, provide a protocol for the synthesis of BCP diamine-containing compounds, and outline experimental workflows for their evaluation, thereby equipping researchers with the foundational knowledge to leverage this innovative bioisostere in their drug discovery programs.
Comparative Physicochemical Properties: BCP Diamine vs. para-Phenylenediamine
The decision to replace a para-phenylenediamine core with a BCP diamine is primarily driven by the latter's advantageous physicochemical properties. The replacement of an sp²-hybridized aromatic system with a strained, sp³-rich aliphatic cage imparts significant changes to lipophilicity, solubility, and metabolic stability.[11]
| Property | para-Phenylenediamine | BCP Diamine | Rationale for Improvement |
| Molecular Formula | C₆H₈N₂ | C₅H₁₀N₂ | Fewer carbon atoms in the core structure. |
| Molar Mass | 108.14 g/mol [12] | 98.16 g/mol (Calculated) | Lower molecular weight. |
| logP (Lipophilicity) | -0.31 to -0.86[13] | Generally lower than aromatic analog[11] | The saturated, non-aromatic nature of the BCP core reduces lipophilicity, which can improve solubility and reduce off-target binding. |
| Aqueous Solubility | 31 g/L at 20°C[14] | Generally higher than aromatic analog | Reduced lipophilicity and the absence of π-π stacking interactions typically lead to enhanced aqueous solubility.[8] |
| Fraction of sp³ Carbons (Fsp³) | 0 | 1 | A higher Fsp³ count is associated with improved clinical success rates, likely due to better pharmacokinetic profiles.[15] |
| Metabolic Stability | Susceptible to N-acetylation and oxidation[6][16] | Generally improved metabolic stability[11][17] | The aliphatic BCP core is less prone to oxidative metabolism compared to the electron-rich phenyl ring.[10] |
| Toxicity Profile | Potent contact allergen, associated with various toxicities[4][5][6] | Expected to have a better toxicity profile[15] | Removal of the aromatic amine moiety, a known structural alert, is anticipated to reduce toxicity. |
| Acidity (pKa of conjugate acid) | 6.31[12] | Expected to be higher (more basic) | The amine groups are aliphatic rather than aromatic, leading to increased basicity. This can influence salt formation and formulation properties.[17] |
Synthetic Protocol: Synthesis of a BCP Diamine Analog
The synthesis of BCP-containing molecules has been significantly advanced through methods involving the ring-opening of [1.1.1]propellane.[7][18] The following protocol describes a general, two-step approach to a protected BCP diamine, which can then be deprotected and further functionalized. This method is based on the strain-release amination of [1.1.1]propellane.[15]
Step 1: Synthesis of Boc-Protected BCP Amine
This step involves the addition of a nitrogen-centered radical to [1.1.1]propellane.
Materials:
-
[1.1.1]Propellane solution in diethyl ether
-
N-Iodosuccinimide (NIS)
-
tert-Butyl carbamate (Boc-NH₂)
-
Photocatalyst (e.g., Ir(ppy)₃)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Inert atmosphere setup (e.g., Schlenk line)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve tert-butyl carbamate (1.2 equivalents) and the photocatalyst (1-2 mol%) in anhydrous, degassed dichloromethane.
-
Add N-iodosuccinimide (1.1 equivalents) to the solution.
-
Add the solution of [1.1.1]propellane (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
Irradiate the reaction mixture with a visible light source while stirring vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected BCP amine.
Step 2: Functionalization and Deprotection
The resulting Boc-protected BCP amine can be further functionalized at the other bridgehead position, followed by deprotection of the amine(s). For simplicity, this protocol will proceed to the deprotection of a symmetrically protected diamine, which can be synthesized using similar radical-based methods.[15]
Materials:
-
Bis-Boc-protected BCP diamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the bis-Boc-protected BCP diamine in a minimal amount of DCM.
-
Add an excess of TFA (e.g., 10-20 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a small amount of water and basify with a suitable base (e.g., 1M NaOH) to a pH of >10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the BCP diamine. The product can also be isolated as a salt (e.g., dihydrochloride) by treating the final organic solution with HCl in ether.
Caption: Synthetic workflow for BCP diamine.
Experimental Protocols for Bioisostere Evaluation
Once synthesized, the BCP diamine-containing analog must be evaluated against its para-phenylenediamine counterpart to validate the bioisosteric replacement. The following protocols outline key in vitro assays for this purpose.
Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[19][20]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (p-phenylenediamine analog and BCP diamine analog) and positive control (e.g., testosterone)
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
Prepare a master mix of HLM and phosphate buffer on ice.
-
In a 96-well plate, add the test compounds to the HLM master mix to a final concentration of 1 µM. Pre-incubate at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.
Caption: Workflow for evaluating bioisosteres.
Protocol 2: Aqueous Solubility Determination
This protocol uses a kinetic method to assess the aqueous solubility of the compounds.
Materials:
-
Test compounds
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (UV-transparent)
-
Plate reader
Procedure:
-
Prepare a high-concentration stock solution of each test compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to PBS to make a final concentration series (e.g., from 200 µM down to 1 µM).
-
Shake the plate at room temperature for 1-2 hours to allow for equilibration.
-
Measure the absorbance or light scattering of each well using a plate reader. The concentration at which precipitation is first observed (a sharp increase in absorbance/scattering) is the kinetic solubility.
-
For more accurate thermodynamic solubility, the samples can be incubated for a longer period (e.g., 24 hours) and then filtered or centrifuged before measuring the concentration of the supernatant by HPLC or LC-MS.
Conclusion
The replacement of a para-phenylenediamine moiety with a BCP diamine bioisostere represents a powerful and contemporary strategy in medicinal chemistry.[7] This substitution can significantly improve the developability profile of drug candidates by enhancing aqueous solubility, increasing metabolic stability, and potentially reducing toxicity, all while maintaining the crucial geometric vector for biological activity.[8][10][11] The synthetic routes to BCPs are becoming increasingly accessible, making their incorporation into drug discovery pipelines more feasible than ever.[18][21] By following the protocols and understanding the principles outlined in these application notes, researchers can effectively leverage the BCP diamine scaffold to overcome common challenges in lead optimization and accelerate the development of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. epa.gov [epa.gov]
- 5. Paraphenylenediamine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 13. cir-safety.org [cir-safety.org]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
Unlocking Three-Dimensional Chemical Space: A Guide to Click Chemistry Applications with Bicyclo[1.1.1]pentane-Derived Diamines
Introduction: The Bicyclo[1.1.1]pentane Scaffold as a Superior Bioisostere
In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is relentless.[1][2] For decades, the para-substituted phenyl ring has been a ubiquitous motif, but its planarity and metabolic liabilities have driven the search for superior three-dimensional bioisosteres.[1][2][3] Enter the bicyclo[1.1.1]pentane (BCP) core, a rigid and linear scaffold that has emerged as a powerful replacement for the para-substituted benzene ring.[4][5][6] The unique geometry of the BCP cage, with substituents exiting at 180° from the bridgehead positions, effectively mimics the spatial arrangement of para-substituted arenes while introducing a significant increase in sp³ character.[3] This shift away from "flatland" often leads to improved properties such as enhanced solubility, greater metabolic stability, and reduced non-specific binding.[7][8]
Bicyclo[1.1.1]pentane-1,3-diamine serves as a particularly versatile building block, offering two primary amine functionalities at the bridgehead positions for further elaboration.[4] This symmetrical diamine provides a robust platform for constructing diverse molecular architectures. The conformational rigidity of the BCP core is a key advantage in drug design, as it minimizes the entropic penalty upon binding to a biological target and allows for the precise positioning of pharmacophoric elements.[4][9]
This application note provides a comprehensive guide to leveraging the power of BCP-derived diamines in conjunction with one of the most efficient and versatile ligation strategies in chemical biology: click chemistry. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols for the synthesis of key intermediates and their subsequent click functionalization, and explore the diverse applications of the resulting conjugates in drug discovery and beyond.
The Synergy of BCP and Click Chemistry: A Mechanistic Overview
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[10] Among the most prominent click reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[10][11] The CuAAC reaction is exceptionally well-suited for modifying BCP-derived diamines, providing a reliable method for attaching a wide array of molecular payloads, from small molecule fragments to complex biologics.
The journey from BCP-diamine to a functionalized conjugate via click chemistry typically involves two key stages:
-
Functionalization of the BCP-Diamine: One of the amine groups of the BCP-diamine is derivatized to introduce either an azide or a terminal alkyne. This is often achieved after mono-protection of the other amine to ensure selective functionalization.[12][13]
-
Click Reaction: The azide- or alkyne-functionalized BCP is then reacted with a corresponding click partner (an alkyne or azide, respectively) in the presence of a copper(I) catalyst to form the triazole-linked conjugate.
A less common but equally powerful variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes strained cyclooctynes that react rapidly with azides without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[14][15][16]
Below is a generalized workflow illustrating the CuAAC functionalization of a BCP-diamine.
Caption: Generalized workflow for CuAAC with BCP-diamines.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of key BCP-derived intermediates and their subsequent use in CuAAC reactions. These protocols are based on established synthetic transformations and have been optimized for reproducibility and scalability.[12][13]
Protocol 1: Synthesis of Mono-Boc-Protected Bicyclo[1.1.1]pentane-1,3-diamine
Rationale: Mono-protection of the diamine is a critical step to enable selective functionalization of the remaining free amine. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability under a wide range of conditions and its facile removal under acidic conditions.[4]
Materials:
-
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add TEA (2.2 eq) and stir at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.0 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the mono-Boc-protected diamine.
Protocol 2: Synthesis of 3-Azido-N-Boc-bicyclo[1.1.1]pentan-1-amine
Rationale: The introduction of an azide moiety is a key step in preparing the BCP core for CuAAC. A copper-catalyzed diazo-transfer reaction using a sulfonyl azide reagent is an efficient method for converting a primary amine to an azide.[12][13]
Materials:
-
Mono-Boc-protected bicyclo[1.1.1]pentane-1,3-diamine (from Protocol 1)
-
Imidazole-1-sulfonyl azide hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Methanol (MeOH)
-
DCM
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve mono-Boc-protected bicyclo[1.1.1]pentane-1,3-diamine (1.0 eq) in MeOH.
-
Add K₂CO₃ (2.0 eq), CuSO₄·5H₂O (0.05 eq), and imidazole-1-sulfonyl azide hydrochloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the azide-functionalized BCP.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Rationale: This protocol describes the final click reaction to conjugate the azide-functionalized BCP with a terminal alkyne-containing molecule. The use of sodium ascorbate as a reducing agent in situ generates the active copper(I) catalyst from a copper(II) salt.[17]
Materials:
-
3-Azido-N-Boc-bicyclo[1.1.1]pentan-1-amine (from Protocol 2)
-
Terminal alkyne-containing molecule of interest (e.g., a fluorescent dye, a drug fragment)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
DCM
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a reaction vial, dissolve 3-azido-N-Boc-bicyclo[1.1.1]pentan-1-amine (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.1 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous NH₄Cl, then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final BCP-triazole conjugate.
Data and Applications
The rigid BCP scaffold, combined with the efficiency of click chemistry, opens up a vast chemical space for the development of novel therapeutics and chemical probes. The predictable geometry of the BCP linker allows for precise control over the distance and orientation between two conjugated moieties.
| Property | para-Substituted Benzene | 1,3-Disubstituted BCP | Advantage of BCP |
| Geometry | Planar | Linear, 3D | Increased 3D character |
| Inter-substituent Distance | ~4.3 Å | ~2.6 Å | Shorter, rigid linker |
| Metabolic Stability | Prone to oxidation | Generally more stable | Improved pharmacokinetic profile |
| Solubility | Variable | Often improved | Better formulation properties |
Note: The inter-substituent distance in BCP can vary slightly depending on the nature of the substituents.[4]
Applications in Drug Discovery:
-
Linkers for PROTACs and ADCs: The defined length and rigidity of BCP linkers are highly advantageous in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise positioning of the two functional ends is crucial for activity.[18]
-
Scaffolds for Fragment-Based Drug Discovery (FBDD): BCP-diamines can be used as central scaffolds to link two different pharmacophoric fragments, allowing for the rapid exploration of chemical space and the development of potent inhibitors.
-
Bioisosteric Replacement: As a direct replacement for para-substituted phenyl rings in known drugs, BCP moieties can lead to improved drug-like properties.[5][19][20]
Applications in Chemical Biology:
-
Bioconjugation: Click chemistry with BCP-derived linkers provides a robust method for attaching probes, such as fluorescent dyes or biotin tags, to biomolecules for imaging and pull-down experiments.[10][17]
-
Cleavable Linkers: The BCP core can be incorporated into more complex linker systems that are designed to be cleaved by specific stimuli (e.g., light, enzymes), enabling controlled release of a payload.[21][22][23]
Conclusion
The combination of the unique structural features of bicyclo[1.1.1]pentane-derived diamines and the unparalleled efficiency of click chemistry provides a powerful platform for innovation in medicinal chemistry and chemical biology. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the vast potential of this exciting area of chemical science. By embracing the three-dimensionality and rigidity of the BCP scaffold, scientists can design and synthesize novel molecules with enhanced properties, ultimately accelerating the discovery of new medicines and research tools.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 5. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. lifechemicals.com [lifechemicals.com]
- 10. bioclone.net [bioclone.net]
- 11. mdpi.com [mdpi.com]
- 12. Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry - Enamine [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 16. scispace.com [scispace.com]
- 17. scispace.com [scispace.com]
- 18. Application of Linkers in Chemical Biology [bldpharm.com]
- 19. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Bicyclo[1.1.1]pentane-1,3-diamine Dihydrochloride
Welcome to the technical support guide for the purification of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride (BCP diamine dihydrochloride). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers, medicinal chemists, and drug development professionals. Bicyclo[1.1.1]pentane scaffolds are increasingly vital in modern drug discovery, serving as rigid, three-dimensional bioisosteres for para-substituted arenes and alkynes.[1][2][3] Achieving high purity of the diamine building block is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates.
Section 1: Understanding the Impurity Profile
A robust purification strategy begins with understanding the potential impurities. The synthesis of BCP diamine dihydrochloride, often proceeding from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, can introduce several types of impurities that must be removed.[4][5][6]
Q1: What are the most common impurities encountered during the synthesis of BCP diamine dihydrochloride, and what are their sources?
A1: Impurities can be broadly categorized into process-related and product-related substances. The specific impurities depend on the synthetic route, but a general profile is summarized below.
| Impurity Category | Specific Examples | Typical Source | Potential Downstream Impact |
| Starting Materials | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid; Mono-protected amine intermediates | Incomplete reaction during the conversion of the carboxylic acid to the amine (e.g., via Curtius rearrangement).[4] | Can lead to complex side-product formation in subsequent coupling reactions; complicates stoichiometric calculations. |
| Reaction Byproducts | Isocyanates, carbamates (if using azide-based methods); Urea byproducts (if using certain coupling agents) | Formed during the rearrangement or from side reactions of intermediates.[4] | May be reactive and interfere with downstream chemistry; can be difficult to separate due to similar polarity. |
| Residual Solvents | Dioxane, tert-Butanol, Toluene, Diethyl Ether | Used as reaction or extraction solvents during the synthesis and initial workup.[4] | Can be toxic and interfere with reaction conditions; may be difficult to remove from the crystalline lattice. |
| Inorganic Salts | Sodium Chloride (NaCl), Triethylammonium Chloride ((C₂H₅)₃NHCl) | Generated during neutralization steps, workup procedures, or salt formation. | Can affect solubility, hygroscopicity, and accurate weighing of the final product. |
Section 2: Core Purification Protocol: Recrystallization
Recrystallization is the most effective and scalable method for purifying BCP diamine dihydrochloride. The crystalline nature and high polarity of the salt are advantageous for this technique. The key is selecting a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain in the solution (or are insoluble in the hot solvent).
Workflow for Recrystallization of BCP Diamine Dihydrochloride
Caption: General workflow for the purification of BCP diamine dihydrochloride.
Step-by-Step Experimental Protocol
-
Solvent Selection: Begin by performing small-scale solubility tests. Ethanol or methanol are excellent primary solvents. Diethyl ether, acetone, or ethyl acetate are suitable anti-solvents (solvents in which the product is insoluble). A common and effective system is Ethanol/Diethyl Ether.
-
Dissolution: Place the crude BCP diamine dihydrochloride (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding the solvent dropwise until all the solid has just dissolved.
-
Expert Insight: Using the absolute minimum amount of hot solvent is critical for maximizing recovery yield. An excess of solvent will keep more of your product in the solution (mother liquor) upon cooling.
-
-
Hot Filtration (Optional but Recommended): If any insoluble material (e.g., dust, inorganic salts) is observed in the hot solution, perform a hot filtration through a pre-warmed funnel with filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours (or overnight) to maximize crystal formation.
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold anti-solvent (e.g., diethyl ether) to rinse away the residual mother liquor containing dissolved impurities.
-
Expert Insight: The wash solvent must be cold to minimize re-dissolving your purified product.
-
-
Drying: Transfer the purified crystals to a clean, pre-weighed watch glass or vial. Dry the product under high vacuum, preferably at a slightly elevated temperature (e.g., 40-50 °C), until a constant weight is achieved. This ensures the removal of all residual solvents.
Section 3: Analytical Methods for Purity Verification
Confirming the purity of the final product is a non-negotiable step. No purification protocol is complete without a self-validating system of analytical checks.[7]
Q2: Which analytical techniques should I use to confirm the purity and identity of my final product?
A2: A combination of spectroscopic and chromatographic methods is recommended for comprehensive quality control.
| Analytical Method | Purpose & Information Gained | Typical Observations for Pure Product |
| ¹H and ¹³C NMR | Confirms the chemical structure and identifies organic impurities. | ¹H NMR: Clean signals corresponding to the BCP core protons, absence of aromatic signals or peaks from organic solvents/byproducts. ¹³C NMR: Correct number of signals for the BCP skeleton. |
| HPLC | Quantifies purity by separating the main component from impurities. | A single major peak with purity >98% by area normalization. Absence of significant secondary peaks. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the free base. | Observation of the [M+H]⁺ ion for the free diamine. |
| Elemental Analysis (CHN) | Confirms the elemental composition and the dihydrochloride salt stoichiometry. | Experimental values for C, H, and N should be within ±0.4% of the theoretical values for C₅H₁₂Cl₂N₂. |
Section 4: Troubleshooting Guide
Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point, causing it to separate as a supercooled liquid.[8]
-
Cause: The solution is too concentrated, the rate of cooling is too fast, or the presence of impurities is depressing the melting point.
-
Solution:
-
Re-heat the mixture until it becomes a homogeneous solution again.
-
Add a small amount (10-20% more) of the hot primary solvent to decrease the concentration.
-
Ensure the solution cools much more slowly. You can insulate the flask to slow heat loss.
-
If the problem persists, try a different solvent system.
-
Q4: My NMR spectrum shows persistent solvent peaks (e.g., ethanol, water). How can I remove them?
A4: Solvents can become trapped within the crystal lattice.
-
Cause: Inefficient drying or strong solvent-solute interactions.
-
Solution:
-
Drying: Dry the sample under high vacuum for a longer period (24-48 hours) and at a slightly higher temperature (if the compound is thermally stable).
-
Solvent Swap: Re-dissolve the product in a small amount of a solvent with a lower boiling point (like methanol), and then remove it under vacuum (rotary evaporation). Repeat this process 2-3 times before the final drying.
-
Lyophilization: If the compound is soluble in water, dissolving it in water and lyophilizing (freeze-drying) can be an effective way to remove all solvents.
-
Q5: The yield from recrystallization is very low. How can I improve it?
A5: Low yield is a common issue that can often be mitigated.
-
Cause: Using too much solvent for dissolution; transferring the flask to the ice bath too soon; mother liquor is still saturated with the product.
-
Solution:
-
Minimize Solvent: Ensure you are using the absolute minimum volume of hot solvent required for dissolution.
-
Slow Cooling: Allow the solution to cool to room temperature completely before moving it to an ice bath.
-
Second Crop: Concentrate the mother liquor (the liquid filtrate) to about half its volume and cool it again to obtain a second crop of crystals. Note that the second crop may be of slightly lower purity and should be analyzed separately.
-
Q6: HPLC analysis still shows minor impurities after one recrystallization. What's the next step?
A6: For very high-purity requirements, a single recrystallization may be insufficient.
-
Cause: Impurities have very similar solubility profiles to the product.
-
Solution:
-
Second Recrystallization: Perform a second recrystallization, potentially using a different solvent system to exploit different solubility properties.
-
Solvent Trituration: Wash/slurry the solid product in a solvent in which the desired compound is sparingly soluble but the impurities are more soluble. For example, slurrying the slightly impure product in hot acetone or acetonitrile can selectively leach out certain impurities.
-
Preparative HPLC: For the highest purity standards, preparative HPLC is an option, although it is less scalable than recrystallization.
-
Troubleshooting Logic Flowchart
Caption: A decision-making flowchart for common purification issues.
Section 5: Frequently Asked Questions (FAQs)
Q7: Can I purify the free base of BCP diamine instead of the dihydrochloride salt?
A7: While possible, it is generally not recommended. The free base is a non-crystalline oil or low-melting solid, making it unsuitable for purification by recrystallization. It is also more susceptible to air oxidation and carboxylation (reaction with atmospheric CO₂). Purification is best performed on the stable, crystalline dihydrochloride salt.[2] The free base can be generated in situ just before its use in a subsequent reaction by neutralization with a suitable base.
Q8: What are the ideal storage conditions for the purified BCP diamine dihydrochloride?
A8: The purified solid is quite stable. However, due to its hygroscopic nature, it should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration (2-8 °C) is recommended.[9][10]
Q9: My final product is off-white or slightly colored. Is this acceptable?
A9: The pure compound should be a white to off-white solid. A distinct color (e.g., yellow or brown) often indicates the presence of trace, highly colored impurities, possibly arising from oxidation or residual byproducts from the synthesis. While a faint off-white color might not impact subsequent reactions, a noticeable color warrants further purification (e.g., a second recrystallization, perhaps with a small amount of activated charcoal during the hot filtration step) to ensure the highest quality for sensitive applications.
References
- 1. This compound [myskinrecipes.com]
- 2. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 3. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 147927-61-5 [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
Technical Support Center: Recrystallization of Bicyclo[1.1.1]pentane-1,3-diamine Dihydrochloride
Welcome to the technical support guide for the purification of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride (BCP diamine dihydrochloride). This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable building block in their synthetic endeavors. BCP diamine is a key structural motif in modern drug discovery, often employed as a bioisosteric replacement for meta-substituted phenyl rings to enhance pharmacokinetic properties like solubility and metabolic stability.[1]
The purity of this starting material is paramount for the success of subsequent reactions. This guide provides a framework for its purification via recrystallization, moving beyond a simple protocol to explain the underlying principles and troubleshoot common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses foundational questions regarding the physicochemical properties of BCP diamine dihydrochloride and how they dictate the strategy for its purification.
Q1: What is the fundamental principle of recrystallizing BCP diamine dihydrochloride?
A: Recrystallization is a purification technique based on differential solubility.[2] The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, causing it to form highly ordered, pure crystals. The impurities, ideally present in smaller concentrations or having different solubility profiles, remain dissolved in the solvent (mother liquor).[2][3] The final step involves separating the pure crystals from the mother liquor via filtration.
Q2: How does the dihydrochloride salt form influence the choice of recrystallization solvent?
A: The presence of two hydrochloride salts fundamentally changes the molecule's character from a relatively non-polar freebase amine to a highly polar, ionic salt. This has critical implications for solvent selection:
-
Increased Polarity: The ionic nature of the N-H⁺Cl⁻ bonds makes the compound significantly more polar. Therefore, it will be most soluble in polar solvents capable of solvating ions, such as water, methanol, and ethanol.[4][5]
-
Hydrogen Bonding: The ammonium protons (N-H⁺) are excellent hydrogen bond donors. Solvents that are effective hydrogen bond acceptors (like water and alcohols) will be superior solvents.
-
Insolubility in Non-polar Solvents: Conversely, the compound will exhibit very poor solubility in non-polar solvents like hexanes, toluene, or diethyl ether, which cannot effectively solvate the charged species. These can, however, be used as "anti-solvents" in a two-solvent system.
Q3: What are the recommended starting solvent systems for a trial recrystallization?
A: Based on the principles above, the following single and binary solvent systems are recommended starting points. A small-scale trial is always advised to determine the optimal system for your specific batch of material.
| Solvent System | Rationale & Causality |
| Methanol (MeOH) | A highly polar protic solvent that effectively dissolves the salt at elevated temperatures. Its lower boiling point (65 °C) facilitates easy removal during drying. |
| Ethanol (EtOH) | Similar to methanol but slightly less polar. It may offer a more favorable solubility curve (high solubility when hot, lower solubility when cold) for better recovery.[5] |
| Water (H₂O) | As a highly polar solvent, water can be very effective, especially for highly polar impurities.[4][5] However, the compound may have significant solubility even at low temperatures, potentially reducing yield. Drying can also be more challenging. |
| Methanol / MTBE | A two-solvent system. The compound is dissolved in a minimum amount of hot methanol (the "good" solvent). Methyl tert-butyl ether (MTBE), a non-polar "anti-solvent," is then added dropwise to the hot solution to induce crystallization upon cooling.[6] This method is excellent for forcing crystallization when the compound is too soluble in a single solvent. |
| Ethanol / Water | A mixed polar protic system. Adding a small amount of water to hot ethanol can help dissolve highly polar impurities and the primary compound, while cooling can lead to selective crystallization. The ratio is critical and must be determined empirically. |
Part 2: Standard Recrystallization Protocol (Methanol/MTBE System)
This protocol describes a robust, self-validating method for recrystallizing BCP diamine dihydrochloride using a two-solvent system. This approach offers excellent control over the crystallization process.
Materials:
-
Crude this compound
-
Methanol (ACS Grade or higher)
-
Methyl tert-butyl ether (MTBE, ACS Grade or higher)
-
Erlenmeyer flask (sized so the solvent fills it to about half)
-
Condenser
-
Stir bar and magnetic stir plate with heating
-
Büchner funnel, filter flask, and vacuum source
-
Filter paper
Step-by-Step Methodology:
-
Dissolution: Place the crude BCP diamine dihydrochloride (e.g., 5.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask. Add a minimal amount of methanol (e.g., start with 10 mL) and attach a condenser to the flask.
-
Heating: Heat the mixture to a gentle reflux with stirring. Continue to add methanol dropwise through the condenser until all the solid has just dissolved. Causality Note: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield of recovered crystals.[3]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes insoluble contaminants.
-
Inducing Saturation: While the methanol solution is still hot (just below reflux), add MTBE dropwise with continuous stirring. You will observe transient cloudiness that redissolves. Continue adding MTBE until a faint, persistent cloudiness is achieved. This indicates the solution is saturated.[7]
-
Clarification: Add 1-2 drops of hot methanol to re-dissolve the precipitate and make the solution clear again. This ensures crystallization begins from a perfectly saturated, clear solution, which promotes the formation of well-defined crystals rather than an amorphous powder.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold MTBE or a pre-chilled mixture of MeOH/MTBE (in the same ratio determined during the procedure). Causality Note: The wash solvent must be ice-cold to minimize re-dissolving your purified product.[3]
-
Drying: Dry the crystals under high vacuum to remove all residual solvent. A stable weight and the disappearance of solvent odor indicate dryness.
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
A: Oiling out occurs when the solute's solubility is so high that upon cooling, it separates into a supersaturated liquid phase before it has a chance to crystallize. This often happens if the cooling is too rapid or the solvent system is inappropriate.
-
Immediate Action: Re-heat the entire mixture until the oil redissolves completely.
-
Solution 1 (Reduce Saturation): Add a small amount (5-10% more) of the primary solvent (e.g., methanol) to the hot solution to make it slightly less concentrated.
-
Solution 2 (Slower Cooling): Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation.
-
Solution 3 (Change Solvent): If the problem persists, the boiling point of your solvent may be higher than the melting point of your compound-impurity mixture. Consider switching to a lower-boiling point solvent.
Q2: No crystals have formed even after cooling in an ice bath. How can I induce crystallization?
A: This indicates a supersaturated solution that lacks a nucleation point for crystal growth to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation.
-
Solution 2 (Seed Crystal): If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cold solution. This "seed" will act as a template for further crystal growth.
-
Solution 3 (Reduce Volume): If the solution is simply not saturated enough, gently heat it to evaporate a portion of the solvent and then repeat the cooling process.
Q3: My final product is still colored or shows impurities by analysis. What went wrong?
A: This suggests that the chosen solvent system is not effective at separating the impurities from the desired compound.
-
Problem: The impurities may have a very similar solubility profile to your product in the chosen solvent.
-
Solution 1 (Charcoal Treatment): If the impurity is a colored, non-polar organic molecule, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.
-
Solution 2 (Alternative Solvent System): You must find a new solvent system where the solubility of the impurity and the product differ significantly. Re-run the solvent screen described in Part 1. For instance, if an impurity is co-crystallizing from methanol, a more structured solvent like isopropanol or a different binary mixture might leave it behind in the mother liquor.
Q4: My recovery yield is very low (<50%). How can I improve it?
A: A low yield is a common issue and can usually be traced back to a few key steps.[3]
-
Cause 1 (Too Much Solvent): This is the most frequent error. If too much solvent is used initially, the solution will not be saturated upon cooling, and a large portion of your product will remain dissolved. Solution: Always use the minimum amount of near-boiling solvent to dissolve the crude material.[3]
-
Cause 2 (Premature Crystallization): If the product crystallizes during a hot filtration step, significant loss will occur. Solution: Ensure the funnel and receiving flask are sufficiently pre-heated, and perform the filtration as quickly as possible.
-
Cause 3 (Washing with Warm Solvent): Washing the final crystals with room-temperature or warm solvent will dissolve a substantial amount of the product. Solution: Always use a minimal amount of ice-cold solvent for washing.
Part 4: Visualization of the Recrystallization Workflow
The following diagram illustrates the logical flow of the recrystallization process, highlighting key decision points and outcomes.
Caption: Workflow for the two-solvent recrystallization of BCP diamine dihydrochloride.
References
strategies for selective mono-acylation of Bicyclo[1.1.1]pentane-1,3-diamine
Welcome to the technical support guide for the selective mono-acylation of Bicyclo[1.1.1]pentane-1,3-diamine (BCP-diamine). This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique, rigid scaffold into their molecules. The inherent symmetry of BCP-diamine presents a significant challenge in achieving selective mono-functionalization, often leading to mixtures of unreacted starting material, the desired mono-acylated product, and the di-acylated byproduct.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of this transformation and achieve high yields of your target compound.
Troubleshooting Guide
This section addresses common issues encountered during the selective mono-acylation of BCP-diamine in a practical, question-and-answer format.
Q1: My reaction is producing predominantly the di-acylated byproduct. How can I improve selectivity for the mono-acylated product?
Root Cause Analysis: The formation of the di-acylated product is a classic competitive reaction scenario. Once the first amine is acylated, the second amine remains reactive. If the concentration of the acylating agent is too high or the reaction time is too long, the mono-acylated intermediate will react further to form the di-acylated byproduct. The key is to manipulate the reaction kinetics to favor the initial acylation step.
Solutions:
-
Control Stoichiometry: The most straightforward approach is to use a substoichiometric amount of the acylating agent (e.g., 0.8 to 0.95 equivalents). This ensures that the diamine is always in excess, increasing the probability that the acylating agent will react with an unfunctionalized diamine molecule rather than the mono-acylated product.
-
Slow Addition of Acylating Agent: Dissolve the acylating agent in a suitable solvent and add it dropwise to the reaction mixture containing the diamine over an extended period (e.g., 2-4 hours) using a syringe pump. This maintains a very low instantaneous concentration of the acylating agent, significantly suppressing the formation of the di-acylated product.
-
Lower Reaction Temperature: Reducing the temperature (e.g., from room temperature to 0 °C or -20 °C) slows down the rate of both acylation reactions. This can increase the selectivity for the mono-acylation, especially when combined with slow addition.
-
Consider the Acylating Agent's Reactivity: Highly reactive acylating agents like acid chlorides are more prone to over-reaction. If possible, consider using a less reactive agent such as an activated ester or employing a coupling reagent like 1,1'-Carbonyldiimidazole (CDI), which can provide a more controlled reaction.[1]
Q2: I'm struggling to separate the mono-acylated product from the starting diamine and the di-acylated byproduct. What are the best purification strategies?
Root Cause Analysis: The three components (diamine starting material, mono-acylated product, di-acylated byproduct) often have very similar polarities, making chromatographic separation challenging. The basicity of the unreacted amine groups can also cause streaking on silica gel.
Solutions:
-
Acid/Base Extraction: This is the most effective first-pass purification method.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., EtOAc, DCM).
-
Wash with a dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl). The basic diamine starting material and, to a lesser extent, the mono-acylated product will partition into the aqueous layer as their protonated salts. The non-basic di-acylated product will remain in the organic layer.
-
Separate the layers. You can now basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) and extract your mono-acylated product and starting material back into an organic solvent. This removes the di-acylated byproduct.
-
-
Optimized Column Chromatography:
-
Amine Deactivation: To prevent streaking, treat your silica gel with a base before packing the column. A common method is to use a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) or ammonium hydroxide.
-
Gradient Elution: Use a shallow gradient elution on an automated chromatography system. Start with a non-polar solvent system and slowly increase the polarity. This can often resolve compounds with close Rf values.
-
-
Protecting Group Strategy: The most robust solution is to use an orthogonal protecting group, such as a tert-butyloxycarbonyl (Boc) group.[2][3] Synthesizing the mono-Boc protected BCP-diamine first creates a stable intermediate where the two amines have drastically different polarities and reactivities, making both the subsequent acylation and the final purification straightforward.[2][4]
Decision Workflow for Mono-Acylation Strategy
The following diagram outlines a decision-making process for selecting an appropriate mono-acylation strategy.
References
- 1. CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 3. Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
Orthogonal Protecting Group Strategies for BCP Diamine: A Technical Support Guide
Welcome to the technical support center for navigating the complexities of orthogonal protecting group strategies for bicyclo[1.1.1]pentane (BCP) diamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of the BCP scaffold and require precise control over its functionalization. Here, we move beyond simple protocols to explain the underlying principles, troubleshoot common issues, and provide validated experimental workflows to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is mono-protection of BCP diamine so challenging, and what is the recommended approach?
A1: The primary challenge in the mono-protection of symmetrical diamines like bicyclo[1.1.1]pentane-1,3-diamine lies in preventing the formation of the di-protected byproduct.[1] The two primary amine groups have similar reactivity, making statistical mixtures common.
Expert Insight: The most reliable and scalable method to achieve mono-protection is to modulate the nucleophilicity of one amine group by converting it into an ammonium salt. This is typically achieved by the in situ generation of one equivalent of hydrochloric acid (HCl) from a reagent like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.[2][3] The resulting mono-protonated diamine has one free, nucleophilic amine and one protected, non-nucleophilic ammonium salt. Subsequent addition of di-tert-butyl dicarbonate (Boc₂O) selectively protects the free amine.[2] This "one-pot" procedure is highly efficient and avoids the need for tedious chromatographic separation of mono- and di-protected products.[3]
A multigram-scale preparation of Boc-monoprotected 1,3-diaminobicyclo[1.1.1]pentane has been reported, highlighting the robustness of this approach for generating this key building block.[4][5]
Q2: What are the best orthogonal protecting group pairs for BCP diamine?
A2: The choice of an orthogonal protecting group pair depends on the planned subsequent reaction conditions. The most common and reliable orthogonal pairs for amines are Boc/Cbz and Boc/Fmoc.[][7]
-
Boc (tert-Butoxycarbonyl): Acid-labile. Cleaved with strong acids like trifluoroacetic acid (TFA) or HCl.[8] Stable to bases and hydrogenolysis.[9]
-
Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[7] Stable to acidic and basic conditions.[7]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile. Cleaved with a secondary amine base, typically 20% piperidine in DMF.[] Stable to acid and hydrogenolysis.[10]
Recommendation: For most applications, the Boc/Cbz pair is an excellent choice due to the distinct and mild cleavage conditions. The Boc/Fmoc pair is also highly effective and widely used in peptide synthesis, offering another layer of orthogonality.[]
Q3: Can I selectively deprotect one amine on a di-protected BCP derivative?
A3: Absolutely. This is the core principle of an orthogonal strategy. For instance, if you have a BCP diamine protected with both Boc and Cbz (Boc-NH-BCP-NH-Cbz), you can selectively remove either group:
-
To deprotect the Boc group: Treat the compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The Cbz group will remain intact under these conditions.[11]
-
To deprotect the Cbz group: Subject the compound to catalytic hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere. The Boc group is stable to these conditions.[8]
This selective deprotection allows for sequential functionalization of the BCP diamine, which is critical for the synthesis of complex molecules.
Troubleshooting Guides
Problem 1: Low yield of mono-Boc protected BCP diamine and significant di-Boc formation.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Inaccurate stoichiometry of HCl source | Use freshly distilled chlorotrimethylsilane (Me₃SiCl) and add it dropwise at 0 °C to anhydrous methanol to generate precisely one equivalent of HCl.[3] | Excess or insufficient HCl will lead to a mixture of di-amine, mono-protonated, and di-protonated species, resulting in poor selectivity upon addition of Boc₂O. |
| Reaction temperature too high | Maintain a low temperature (0 °C) during the addition of Me₃SiCl and Boc₂O. | Higher temperatures can increase the rate of reaction of the less nucleophilic mono-protonated species, leading to more di-protection. |
| Presence of water | Ensure all glassware is oven-dried and use anhydrous methanol. | Water can interfere with the in situ generation of HCl and can also hydrolyze the Boc anhydride. |
| Impure BCP diamine starting material | Ensure the BCP diamine is pure and free of any residual acid or base from its synthesis. | Impurities can alter the stoichiometry of the protonation step, leading to poor selectivity. |
Problem 2: Incomplete deprotection of a Boc or Cbz group.
| Potential Cause | Troubleshooting Solution | Scientific Rationale |
| Boc Deprotection: Insufficient acid or reaction time | Use a larger excess of TFA (e.g., 25-50% v/v in DCM) and monitor the reaction by TLC or LC-MS to ensure completion.[12] | The carbamate oxygen must be protonated to initiate cleavage. Incomplete protonation will result in a sluggish reaction. |
| Boc Deprotection: Presence of scavengers interfering with acid | If using scavengers for other functional groups, ensure they are not basic and quenching the acid. | Basic scavengers will neutralize the acid required for deprotection. |
| Cbz Deprotection: Inactive catalyst | Use fresh, high-quality palladium on carbon (Pd/C). Perform a pre-hydrogenation of the catalyst if necessary. Ensure the reaction is adequately stirred to keep the catalyst suspended. | The catalyst surface can become deactivated over time or by certain functional groups. Proper catalyst handling is crucial for efficient hydrogenolysis.[8] |
| Cbz Deprotection: Catalyst poisoning | If the substrate contains sulfur or other known catalyst poisons, use a higher catalyst loading or a poison-resistant catalyst. | Sulfur-containing compounds can irreversibly bind to the palladium surface, inhibiting its catalytic activity. |
| Cbz Deprotection: Insufficient hydrogen pressure | Ensure a good seal on the reaction vessel and use a hydrogen balloon or a Parr shaker to maintain a positive hydrogen pressure. | Hydrogen is a reactant in the hydrogenolysis reaction, and its concentration can be rate-limiting. |
Experimental Protocols & Workflows
Workflow for Orthogonal Protection of BCP Diamine with Boc and Cbz
The following diagram illustrates a typical workflow for the synthesis of a heterobifunctionally protected BCP diamine.
Caption: Workflow for Boc and Cbz orthogonal protection of BCP diamine.
Protocol 1: Synthesis of mono-Boc-bicyclo[1.1.1]pentane-1,3-diamine
This protocol is adapted from established methods for the mono-Boc protection of other diamines.[2][3]
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (MeOH, 0.5 M relative to the diamine).
-
Diamine Addition: Add bicyclo[1.1.1]pentane-1,3-diamine (1.0 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
HCl Generation: While stirring, add freshly distilled chlorotrimethylsilane (Me₃SiCl, 1.0 eq) dropwise. A white precipitate of the mono-HCl salt should form.
-
Equilibration: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Boc Protection: Cool the mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a small amount of anhydrous MeOH.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any remaining HCl.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product is often of high purity. If necessary, purify by column chromatography on silica gel.
Protocol 2: Cbz-Protection of mono-Boc-bicyclo[1.1.1]pentane-1,3-diamine
-
Setup: Dissolve mono-Boc-bicyclo[1.1.1]pentane-1,3-diamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq).
-
Cooling: Cool the solution to 0 °C.
-
Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor by TLC/LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash with 1 M HCl (aq) to remove excess triethylamine.
-
Wash with saturated aqueous NaHCO₃ to remove any unreacted Cbz-Cl.
-
Wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the product by flash column chromatography on silica gel.
Protocol 3: Selective Deprotection
A. Selective Boc Deprotection:
-
Setup: Dissolve the di-protected BCP diamine (Boc-NH-BCP-NH-Cbz, 1.0 eq) in DCM (0.1 M).
-
TFA Addition: Add trifluoroacetic acid (TFA, 10-20 eq, or a 25% v/v solution in DCM).
-
Reaction: Stir at room temperature for 1-2 hours.
-
Workup: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene several times to remove residual TFA. The product is typically obtained as the TFA salt.
B. Selective Cbz Deprotection:
-
Setup: Dissolve the di-protected BCP diamine (1.0 eq) in a suitable solvent like methanol (MeOH) or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 5-10 mol% loading) under an inert atmosphere.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., with a balloon) while stirring vigorously.
-
Reaction: Stir at room temperature for 4-12 hours.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate to obtain the deprotected product.
Data Summary: Protecting Group Compatibility
The following table summarizes the stability of common amine protecting groups under various deprotection conditions, which is the foundation of an orthogonal strategy.
| Protecting Group | Acidic Cleavage (TFA) | Basic Cleavage (Piperidine) | Catalytic Hydrogenolysis (H₂/Pd) |
| Boc | Labile | Stable | Stable |
| Cbz | Stable | Stable | Labile |
| Fmoc | Stable | Labile | Stable |
Key:
-
Labile: The protecting group is cleaved under these conditions.
-
Stable: The protecting group remains intact.
This data illustrates the orthogonality of these protecting groups, allowing for their selective removal in the presence of others.[][7]
Logical Relationships in Orthogonal Deprotection
The following diagram outlines the decision-making process for selective deprotection of a Boc/Cbz protected BCP diamine.
Caption: Decision tree for selective deprotection of a di-protected BCP.
References
- 1. xray.uky.edu [xray.uky.edu]
- 2. redalyc.org [redalyc.org]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry - Enamine [enamine.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. digital.csic.es [digital.csic.es]
- 12. benchchem.com [benchchem.com]
common side reactions in the synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Welcome to the technical support center for the synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP diacid). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and advice provided are based on established literature and field-proven insights to ensure scientific integrity and successful outcomes.
I. Synthesis Overview: The Two-Step Approach from [1.1.1]Propellane
The most common and scalable route to Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves a two-step process starting from the highly strained hydrocarbon, [1.1.1]propellane.[1][2] This method is favored for its efficiency and has been adapted for large-scale production.[3][4][5][6][7]
The overall synthetic pathway is as follows:
Caption: Overall two-step synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues during the synthesis.
Step 1: Photochemical Addition of Diacetyl to [1.1.1]Propellane
FAQ 1: My reaction yield of 1,3-diacetylbicyclo[1.1.1]pentane is low. What are the common causes?
Low yields in this photochemical step can often be attributed to several factors. Below is a systematic guide to troubleshooting.
A. [1.1.1]Propellane Solution Quality and Concentration
-
Issue: The concentration of your [1.1.1]propellane solution may be lower than expected, or the solution may have degraded.
-
Explanation: [1.1.1]Propellane is a highly strained and reactive molecule.[8] It can undergo spontaneous polymerization or react with trace impurities over time, even when stored at low temperatures.
-
Troubleshooting Steps:
-
Quantify Propellane Concentration: Before each reaction, it is crucial to determine the exact concentration of your [1.1.1]propellane stock solution. A common method is titration with thiophenol, which reacts quantitatively with propellane.[9]
-
Use Freshly Prepared Propellane: If possible, use a freshly prepared solution of [1.1.1]propellane for optimal results.
-
Proper Storage: Store propellane solutions at or below -20°C to minimize degradation.
-
B. Reaction Conditions
-
Issue: Improper reaction setup, including the light source and temperature, can significantly impact the reaction efficiency.
-
Explanation: This is a photochemical reaction, and the wavelength of the UV light is critical. The reaction is typically irradiated with a medium-pressure mercury lamp.[2] Studies have shown that a wavelength of 365 nm is effective, whereas 420 nm light does not promote the reaction.[7] Temperature control is also important to prevent side reactions and potential crystallization of reagents.
-
Troubleshooting Steps:
-
Verify Light Source: Ensure your UV lamp has a significant output at or around 365 nm. For larger scale reactions, flow photochemistry setups have been shown to be highly efficient.[3][4][5][6][7][10]
-
Temperature Control: Maintain the reaction temperature at a low but stable level, for example, -10 ± 5°C.[2] This helps to suppress side reactions. However, be mindful that 2,3-butanedione can crystallize if the temperature is too low. It's recommended to warm the propellane solution to between -20°C and -15°C before adding the diacetyl to prevent this.[2]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by NMR. The disappearance of the [1.1.1]propellane signal (around δ 2.0 ppm) is a good indicator of reaction completion.[2]
-
C. Presence of Side Reactions
-
Issue: The formation of byproducts can consume the starting material and reduce the yield of the desired diketone.
-
Explanation: The primary side reactions are the oligomerization of [1.1.1]propellane into [n]staffanes and the formation of polar byproducts from light-induced radical reactions involving the solvent (especially ethers).[2][11]
-
Troubleshooting Steps:
-
Minimize Oligomerization: Use of an appropriate excess of diacetyl can help to trap the propellane before it oligomerizes.
-
Solvent Choice: While diethyl ether is commonly used, be aware of potential side reactions.[11] Using a crude reaction mixture for the subsequent haloform step can sometimes lead to higher overall yields of the diacid, as purification of the intermediate diketone can be challenging.[4][7]
-
Caption: Desired reaction and major side reactions in Step 1.
Step 2: Haloform Reaction of 1,3-Diacetylbicyclo[1.1.1]pentane
FAQ 2: After the haloform reaction and acidification, my final product is impure. What are the likely contaminants and how can I remove them?
The haloform reaction is generally a clean and high-yielding transformation for this specific substrate.[1][7] However, impurities can arise from an incomplete reaction or from the reaction byproducts.
A. Common Impurities and Their Origin
| Impurity | Origin | Identification (1H NMR) |
| 1,3-Diacetylbicyclo[1.1.1]pentane | Unreacted starting material | Signals around δ 2.14 and 2.24 ppm. |
| 3-Acetyl-bicyclo[1.1.1]pentane-1-carboxylic acid | Incomplete oxidation (mono-oxidation product) | A mix of acetyl and BCP proton signals. |
| Bromoform (CHBr3) | Inherent byproduct of the haloform reaction | A singlet in the 1H NMR spectrum. |
| [n]Staffane derivatives | Carried over from the first step | Complex aliphatic signals. |
B. Troubleshooting and Purification Protocol
-
Issue: Incomplete oxidation leading to starting material or mono-acid in the final product.
-
Explanation: The haloform reaction requires a sufficient excess of the halogen and base to ensure complete oxidation of both acetyl groups. The reaction temperature and time also play a crucial role.
-
Troubleshooting Steps:
-
Ensure Stoichiometry: Use a significant excess of both bromine and sodium hydroxide. A common protocol uses approximately 7.5 equivalents of bromine and 15 equivalents of NaOH relative to the diketone.[5][7]
-
Temperature Control: The addition of the diketone to the hypobromite solution should be done at a low temperature (0-3°C) to control the exothermic reaction.[2]
-
Reaction Time and Temperature: After the initial addition at low temperature, the reaction is typically stirred at room temperature overnight to ensure completion.[2]
-
-
Issue: Presence of bromoform in the isolated product.
-
Explanation: Bromoform is a neutral organic molecule that can be extracted with the desired acidic product if the workup is not performed carefully.
-
Troubleshooting Steps:
-
Initial Extraction: Before acidifying the reaction mixture, perform an extraction with an organic solvent like chloroform or dichloromethane to remove the bromoform byproduct.[2]
-
Purification of the Final Product: After acidification and extraction of the diacid, it can be further purified by recrystallization.
-
-
Issue: Presence of oligomeric impurities.
-
Explanation: If staffane-related byproducts were formed in the first step, they might be carried through the synthesis.
-
Troubleshooting Steps:
-
Purification of Intermediate: While it can be more efficient to use the crude diketone, if oligomeric impurities are a significant problem, purification of the 1,3-diacetylbicyclo[1.1.1]pentane by crystallization or Kugel-Rohr distillation before the haloform reaction can be beneficial.[12]
-
Final Product Purification: The diacid is crystalline, and recrystallization is often effective for removing less polar oligomeric impurities.
-
Experimental Protocol: Haloform Reaction
This protocol is adapted from established literature procedures.[2][7]
-
Prepare the Hypobromite Solution: In a three-necked flask equipped with a mechanical stirrer, addition funnel, and thermometer, dissolve sodium hydroxide (e.g., 43.3 g, 1.08 mol) in water (e.g., 315 mL). Cool the solution to 0°C and slowly add bromine (e.g., 25.5 mL, 0.495 mol).
-
Add the Diketone: Dissolve 1,3-diacetylbicyclo[1.1.1]pentane (e.g., 10 g, 0.066 mol) in dioxane (e.g., 36 mL). Add this solution dropwise to the cold hypobromite solution, ensuring the temperature does not exceed 3°C.
-
Reaction: Stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir overnight.
-
Workup:
-
Quench any excess bromine by adding sodium bisulfite.
-
Extract the mixture with chloroform (3 x 50 mL) to remove bromoform.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the diacid from the acidified aqueous layer using a continuous liquid-liquid extractor with diethyl ether for an extended period (e.g., 50 hours) or through multiple batch extractions.
-
-
Isolation: Evaporate the solvent from the organic extracts to yield the crude Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be further purified by recrystallization.
III. References
-
Benchchem. (n.d.). Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5. Retrieved from --INVALID-LINK--
-
Enamine. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from --INVALID-LINK--
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9585–9600.
-
ResearchGate. (n.d.). Syntheses of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (27). Retrieved from --INVALID-LINK--
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. Retrieved from --INVALID-LINK--
-
Recent advances in the applications of [1.1.1]propellane in organic synthesis. (n.d.). Retrieved from --INVALID-LINK--
-
Beilstein Journals. (2019). Insertion of [1.1.1]propellane into aromatic disulfides. Beilstein Journal of Organic Chemistry, 15, 1236–1243.
-
ResearchGate. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from --INVALID-LINK--
-
Kaszynski, P., & Michl, J. (2004). 9,9-Dimethyl-8,10-dioxapentacyclo[5.3.0.02,6.03,5.04,11]decane and naphthotetracyclo[5.1.0.02,4.03,5]oct-3-ene: new substituted [1.1.1]propellanes. Tetrahedron, 60(47), 10643-10651.
-
Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. Retrieved from --INVALID-LINK--
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. Organic Syntheses, 77, 249.
-
ResearchGate. (n.d.). A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). Haloform Reaction | Definition, Mechanism & Examples. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 200 Years of The Haloform Reaction: Methods and Applications. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (n.d.). Controlled oligomerization of [1.1.1]propellane through radical polarity matching: selective synthesis of SF5-[n]staffanes. Retrieved from --INVALID-LINK--
-
Thieme. (n.d.). Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2020, June 23). Do Cyclohexane-1,3-diones Give Positive Haloform Reactions? Retrieved from --INVALID-LINK--
-
University of Southampton Research Repository. (n.d.). Synthesis of 2-methyl 1,3-diacetyl-bicyclo[1.1.1]pentane (3.36). Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). 115913-32-1. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5405550A - Compounds and methods based on [1.1.1]propellane. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. Retrieved from --INVALID-LINK--
References
- 1. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 9. BJOC - Insertion of [1.1.1]propellane into aromatic disulfides [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
Technical Support Center: Hofmann Rearrangement of BCP Diamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Hofmann rearrangement of bicyclo[1.1.1]pentane (BCP) diamides. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the synthesis of BCP diamines, crucial building blocks in modern medicinal chemistry. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical insights needed to navigate the complexities of this powerful transformation on a unique and highly strained scaffold.
The BCP Scaffold: A Paradigm Shift in Drug Design
The bicyclo[1.1.1]pentane (BCP) core has emerged as a valuable bioisostere for para-substituted benzene rings in drug discovery.[1][2] Its rigid, linear geometry mimics the 180° exit vector of a phenyl ring while offering improved physicochemical properties such as increased solubility and reduced metabolic liability.[1][2] The synthesis of 1,3-disubstituted BCPs, particularly BCP diamines, is therefore of significant interest. The Hofmann rearrangement of bicyclo[1.1.1]pentane-1,3-dicarboxamide is a common and effective method to access the corresponding bicyclo[1.1.1]pentane-1,3-diamine.[3] However, the inherent strain of the BCP cage can present unique challenges.
Understanding the Core Reaction: The Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[4][5] The reaction typically proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide.[5][6] The key steps involve the formation of an N-bromoamide intermediate, followed by a rearrangement to an isocyanate, which is then hydrolyzed to the amine with the loss of carbon dioxide.[4][7]
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific experimental issues that can arise during the Hofmann rearrangement of BCP diamides.
Problem 1: Low or No Conversion of the BCP Diamide
Q: I'm observing a significant amount of unreacted starting diamide in my reaction mixture, even after extended reaction times. What are the likely causes and how can I improve the conversion?
A: This is a common issue that can stem from several factors related to reagent quality, reaction conditions, and the stability of the intermediates.
-
Insight into the "Why": The initial deprotonation of the amide N-H by the base is a critical first step.[8] If the base is not strong enough or is consumed by side reactions, the formation of the N-bromoamide will be inefficient. Furthermore, the stability of the hypobromite solution is crucial; it can disproportionate over time, reducing its effectiveness.
-
Troubleshooting Steps:
-
Reagent Quality:
-
Base: Use freshly prepared and accurately titrated solutions of sodium or potassium hydroxide. Older solutions can absorb atmospheric CO2, reducing their effective concentration.
-
Bromine: Ensure the bromine used is of high purity and has been stored properly to prevent degradation.
-
-
Reaction Conditions:
-
Temperature Control: The initial formation of the N-bromoamide is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent premature degradation of the hypobromite.[9] After the initial mixing, a carefully controlled warming period is often necessary to drive the rearrangement.
-
Stoichiometry: A slight excess of both bromine and base is often required to ensure complete conversion. Empirically optimizing the stoichiometry is recommended.
-
-
Procedural Optimization:
-
Order of Addition: Adding the BCP diamide solution slowly to the cold hypobromite solution can improve control over the reaction.[9]
-
Solvent Choice: While aqueous conditions are standard, for less soluble BCP derivatives, the use of a co-solvent like dioxane may be necessary.[9] However, be mindful of potential side reactions with the co-solvent.
-
-
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Base Concentration | 2-4 M NaOH/KOH | Increase to 5-6 M | Drives the initial deprotonation more effectively. |
| Temperature | 0 °C then warm to RT | Maintain at 0-5 °C for a longer initial period | Minimizes hypobromite degradation. |
| Stirring | Vigorous mechanical stirring | Ensure efficient mixing, especially in heterogeneous mixtures | Improves mass transfer and reaction rate. |
Problem 2: Formation of Side Products and Impurities
Q: My crude product shows multiple spots on TLC/LC-MS analysis, indicating the presence of significant impurities. What are the likely side reactions and how can I suppress them?
A: The formation of side products in the Hofmann rearrangement is often related to the reactivity of the isocyanate intermediate and the potential for over-bromination.
-
Insight into the "Why": The isocyanate intermediate is highly electrophilic and can be trapped by various nucleophiles present in the reaction mixture.[4][7] If the hydrolysis to the desired amine is not efficient, side reactions can occur. Additionally, the bridgehead protons of the BCP core, while generally unreactive, could potentially undergo reaction under harsh basic conditions, although this is less common.
-
Troubleshooting Steps:
-
Control of Isocyanate Reactivity:
-
Quenching: Once the rearrangement is complete, prompt and efficient hydrolysis of the isocyanate is crucial. Ensure adequate water is present and that the pH is adjusted appropriately for the hydrolysis to proceed.
-
Trapping Agents: In some variations of the Hofmann rearrangement, the isocyanate is intentionally trapped with an alcohol (like methanol or tert-butanol) to form a stable carbamate.[4] This carbamate can then be isolated and deprotected in a separate step to yield the amine. This two-step approach can often provide a cleaner product.
-
-
Minimizing Over-Bromination:
-
Stoichiometry Control: Use a minimal excess of bromine to avoid potential bromination of other sites on the molecule, especially if electron-rich functional groups are present elsewhere.
-
-
Work-up Procedure:
-
Bisulfite Quench: After the reaction, quenching with a reducing agent like sodium bisulfite can remove any excess bromine, preventing unwanted side reactions during work-up and purification.[9]
-
-
Problem 3: Difficulty in Isolating the BCP Diamine Product
Q: The BCP diamine product seems to be highly water-soluble, making extraction and isolation challenging. What are the best practices for isolating these types of compounds?
A: The polar nature of diamines, especially those with a compact BCP core, can indeed lead to high water solubility, complicating standard extraction procedures.
-
Insight into the "Why": The two primary amine groups can form strong hydrogen bonds with water, leading to high aqueous solubility. At neutral or acidic pH, these amines will be protonated, further increasing their water solubility.
-
Troubleshooting Steps:
-
Extraction at High pH:
-
Before extraction, basify the aqueous layer to a pH of 12-14 with a strong base like NaOH or KOH. This will deprotonate the ammonium salts to the free amine, which is generally less water-soluble.
-
-
Solvent Selection for Extraction:
-
Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM and isopropanol. Multiple extractions (5-10 times) with fresh solvent may be necessary to efficiently recover the product.
-
-
Salting Out:
-
Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate before extraction. This will decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.
-
-
Alternative Isolation Techniques:
-
Boc Protection: After the reaction, consider protecting the crude diamine as its di-Boc derivative by reacting it with Boc-anhydride. The resulting di-Boc protected BCP diamine will be significantly less polar and easier to extract and purify by standard column chromatography.[10] The Boc groups can then be removed under acidic conditions.
-
Acid Salt Precipitation: Acidify the basic aqueous solution with an acid like HCl to precipitate the diamine as its hydrochloride salt. The salt can then be collected by filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the Hofmann rearrangement preferred over other methods like the Curtius or Schmidt rearrangements for BCP diamide synthesis?
A1: While the Curtius and Schmidt rearrangements also produce amines with the loss of a carbon atom, the Hofmann rearrangement often offers advantages in terms of starting material accessibility and reaction conditions.[3] The BCP dicarboxylic acid is a common and readily available starting material, which can be easily converted to the required diamide.[11][12] The Hofmann rearrangement typically uses readily available and relatively inexpensive reagents.
Q2: Can I perform a mono-Hofmann rearrangement on a BCP diamide to get a mono-amino, mono-amide BCP?
A2: Achieving selective mono-rearrangement on a symmetric diamide is extremely challenging due to the similar reactivity of both amide groups. The reaction statistics will almost always lead to a mixture of starting material, the desired mono-amine, and the di-amine product, which would be difficult to separate.[13] For the synthesis of a mono-protected BCP diamine, a more controlled, stepwise synthetic route starting from a differentially protected BCP dicarboxylic acid derivative would be a more viable strategy.
Q3: Are there any safety concerns I should be aware of when performing the Hofmann rearrangement?
A3: Yes, there are several important safety considerations:
-
Bromine: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong Bases: Concentrated solutions of sodium and potassium hydroxide are corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Exothermic Reaction: The reaction can be exothermic, especially during the initial mixing of reagents. Proper temperature control is essential to prevent the reaction from becoming uncontrollable.
Q4: What are some alternative reagents to bromine for the Hofmann rearrangement?
A4: Several other reagents can effect the Hofmann rearrangement. These include N-bromosuccinimide (NBS), sodium hypochlorite (bleach), and hypervalent iodine reagents like (bis(trifluoroacetoxy)iodo)benzene (PIFA).[4] The choice of reagent may depend on the specific substrate and desired reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
Technical Support Center: Bicyclo[1.1.1]pentane-1,3-diamine and its Dihydrochloride Salt
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for Bicyclo[1.1.1]pentane-1,3-diamine (BCP-diamine). This guide is designed to provide in-depth information, troubleshooting advice, and best practices for using both the free base and the dihydrochloride salt forms of this valuable building block. As a rigid para-phenyl bioisostere, BCP-diamine offers unique advantages in medicinal chemistry for improving properties like metabolic stability and solubility.[1][2] Understanding the nuances of its different forms is critical to successful experimentation.
Quick Comparison: Free Base vs. Dihydrochloride Salt
For a rapid assessment, the key properties of Bicyclo[1.1.1]pentane-1,3-diamine free base and its dihydrochloride salt are summarized below.
| Property | Bicyclo[1.1.1]pentane-1,3-diamine (Free Base) | Bicyclo[1.1.1]pentane-1,3-diamine Dihydrochloride |
| Molecular Formula | C₅H₁₀N₂ | C₅H₁₂Cl₂N₂ |
| Molecular Weight | 98.15 g/mol [3] | 171.07 g/mol [4][5] |
| Typical Appearance | Colorless to pale yellow oil or low-melting solid | White to off-white crystalline solid[3] |
| Stability | Susceptible to reaction with atmospheric CO₂. May be sensitive to oxidation. | Generally high chemical stability as a crystalline solid.[3] |
| Hygroscopicity | Low | Moderate to high. Prone to absorbing atmospheric moisture. |
| Solubility | More soluble in non-polar organic solvents (e.g., DCM, THF, Toluene). | More soluble in polar protic solvents, especially water and alcohols.[3] |
| Handling | Requires an inert atmosphere (e.g., Nitrogen, Argon) to prevent degradation from CO₂. | Easier to handle and weigh in air, but requires protection from moisture.[6][7] |
| Common Use Case | Reactions requiring a non-nucleophilic base or when the presence of chloride ions is undesirable. | Stock solutions, aqueous reactions, and general ease of handling.[3][4] |
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered by researchers working with BCP-diamine.
Q1: What is the fundamental stability difference between the free base and the dihydrochloride salt?
The primary difference lies in the reactivity of the free amine groups. The free base has two nucleophilic primary amine functionalities. These amines can readily react with carbon dioxide from the atmosphere to form ammonium carbamate salts. This process is often observed as the liquid free base turning into a white solid or haze upon exposure to air. The dihydrochloride salt, by contrast, has its amine groups protonated to form ammonium chlorides. This protonation renders them non-nucleophilic, protecting them from reaction with CO₂ and other electrophiles, which makes the salt significantly more stable for storage and handling in a standard laboratory environment.[3]
Q2: Why is the dihydrochloride salt the most common commercially available form?
The dihydrochloride salt is preferred for commercial distribution due to its enhanced stability and ease of handling.[3] As a crystalline solid, it is not volatile, is less reactive to the atmosphere, and is easier to weigh accurately compared to the often-oily free base.[3] This crystalline nature also facilitates purification by recrystallization during manufacturing, leading to a product with higher and more consistent purity.
Q3: My dihydrochloride salt seems to be gaining weight or becoming sticky. What is happening?
This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the air. Amine hydrochlorides, like many salts, are known to be hygroscopic.[8] When the salt absorbs water, its physical properties can change, making it appear wet, sticky, or clumpy. This is problematic for several reasons:
-
Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to stoichiometric errors in your reaction.
-
Reaction Compatibility: The absorbed water can interfere with moisture-sensitive reactions, such as those using organometallics or certain coupling reagents.
-
Stability: In some cases, the presence of water can promote degradation over long-term storage.
It is crucial to store the dihydrochloride salt in a desiccator or a glovebox and to handle it quickly when exposed to the ambient atmosphere.[6][7]
Q4: When should I choose the free base over the salt for my experiment?
The choice depends entirely on your reaction conditions. You should use the free base when:
-
Your reaction is sensitive to chloride ions.
-
You require the amine to act as a nucleophile without adding an external base to neutralize the HCl salt.
-
The reaction is performed in non-polar aprotic solvents where the salt has poor solubility.
-
You are performing a reaction where the HCl byproduct from the salt form would be detrimental.
Conversely, the dihydrochloride salt is a better choice when:
-
You are preparing an aqueous stock solution.
-
Your reaction includes a base that can liberate the free base in situ. This is a very common and convenient strategy.
-
Ease of handling and weighing are a priority.
The following decision-making workflow can help guide your choice.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yield or stoichiometry. | Hygroscopicity of the Dihydrochloride Salt: The reagent has absorbed water, leading to inaccurate weighing. | 1. Dry the required amount of salt under high vacuum for several hours before use.2. Store the main stock bottle in a desiccator and weigh it in a glovebox or dry box if possible.3. For maximum accuracy, perform a Karl Fischer titration to quantify the water content. |
| The free base turned into a white solid upon storage. | Reaction with Atmospheric CO₂: The free amine groups have reacted with carbon dioxide to form a carbamate salt. | 1. The free base must be handled and stored under an inert atmosphere (Nitrogen or Argon).2. If degradation has occurred, the free base can be regenerated by dissolving the solid in a suitable solvent and washing with a mild aqueous base, followed by drying and solvent removal. |
| Poor solubility of the reagent in the reaction solvent. | Mismatch of Polarity: Using the salt in a non-polar solvent or the free base in a highly polar, aqueous solvent. | 1. Consult the solubility properties in the comparison table.2. For the salt in organic media, consider adding a phase-transfer catalyst or using the in situ free-basing method with a soluble organic base.3. For the free base in aqueous media, consider acidifying the solution to generate the more soluble salt form.[9][10] |
| Unexpected pH changes in the reaction mixture. | In situ Acid/Base Chemistry: Adding the dihydrochloride salt introduces 2 equivalents of HCl. Adding the free base can increase the basicity of the mixture. | 1. When using the salt, ensure you add at least 2 equivalents of a suitable base to neutralize the HCl and liberate the free amine.2. Factor in the pKa of the BCP-diamine when designing your reaction buffer system. |
Experimental Protocols
Protocol 1: Generation and Isolation of the Free Base
This protocol describes the conversion of the stable dihydrochloride salt to the free base for use in sensitive reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, rotary evaporator
Procedure:
-
Dissolution: Dissolve 1.0 g of the dihydrochloride salt in ~10 mL of deionized water in a round-bottom flask.
-
Basification: Cool the solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution is >12 (verify with pH paper).
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with DCM or EtOAc (3 x 20 mL). The free base is more soluble in the organic layer.
-
Washing: Combine the organic extracts and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, swirl, and let it stand for 15-20 minutes.
-
Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator. Caution: The free base may be volatile; use minimal heat.
-
Final Step: Place the resulting oil or solid under high vacuum for 1-2 hours to remove residual solvent. Immediately place the product under an inert atmosphere for storage.
Protocol 2: Short-Term Stability Assessment in Solution
This protocol provides a framework for evaluating the stability of your BCP-diamine compound in a specific solvent under your experimental conditions.
Principle: The stability is assessed by comparing the concentration of a freshly prepared solution (T=0) with that of a solution stored for a defined period (e.g., 24, 48 hours) under specific conditions (e.g., room temperature, 4°C). Analysis is typically performed by LC-MS, GC-MS, or quantitative NMR.[11]
Procedure:
-
Stock Solution: Prepare an accurate stock solution of the BCP-diamine (either form) in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Reference Samples (T=0): Immediately prepare 3-5 replicates for analysis from the stock solution. These are your baseline (100%) samples.
-
Test Samples: Store the stock solution under the desired test conditions (e.g., on the benchtop at 25°C).
-
Time Point Analysis: At each time point (e.g., 4, 8, 24 hours), take an aliquot of the stock solution and prepare 3-5 replicates for analysis in the same manner as the T=0 samples.
-
Analysis: Analyze all T=0 and time-point samples in a single analytical run to minimize instrument variability.
-
Evaluation: Calculate the mean concentration of the analyte at each time point. Express this as a percentage of the mean concentration at T=0.
-
Acceptance Criteria: The compound is typically considered stable if the mean concentration at a given time point is within ±15% of the T=0 concentration.[12]
-
References
- 1. General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. chemscene.com [chemscene.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. aksci.com [aksci.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Block Copolymers Containing [1.1.1]Propellane
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of block copolymers (BCPs) incorporating the highly strained monomer, [1.1.1]propellane. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the unique challenges of working with this reactive building block. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to ensure your success in synthesizing well-defined bicyclo[1.1.1]pentane (BCP)-containing polymers.
PART 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry of [1.1.1]Propellane
This section addresses fundamental questions about the nature of [1.1.1]propellane and the challenges associated with its use in block copolymer synthesis.
What is [1.1.1]propellane and why is it so reactive?
[1.1.1]Propellane, with the IUPAC name tricyclo[1.1.1.0¹³]pentane, is the smallest member of the propellane family of molecules.[1][2] Its structure consists of three cyclopropane rings sharing a single carbon-carbon bond, resulting in a highly strained molecule with an estimated strain energy of 102 kcal/mol.[1] The two central carbon atoms possess an inverted tetrahedral geometry, leading to a weak central C-C bond that is susceptible to cleavage.[1][2] This inherent strain is the driving force for its high reactivity, as it readily undergoes ring-opening reactions to form the more stable bicyclo[1.1.1]pentane (BCP) structure.[3][4]
What are the common polymerization mechanisms of [1.1.1]propellane?
[1.1.1]Propellane can undergo polymerization through several mechanisms, primarily:
-
Radical Polymerization: This can be initiated by radical initiators (e.g., benzoyl peroxide), light, or even spontaneously at elevated temperatures.[1][5] Uncontrolled radical polymerization often leads to the formation of insoluble, high-melting-point polymers known as "staffanes".[1][5] However, recent methods have been developed to control radical polymerization.[6][7]
-
Anionic Polymerization: Strong nucleophiles, such as n-butyllithium, can initiate the anionic ring-opening polymerization of [1.1.1]propellane.[1][5] This method offers better control over the polymerization process and is often the preferred route for synthesizing well-defined polymers and block copolymers.[5]
-
Cationic Polymerization: While less common for creating BCP polymers, [1.1.1]propellane can react with electrophiles. However, this often leads to cage fragmentation into other structures rather than polymerization into poly(BCP).[8][9]
What are the main challenges in synthesizing block copolymers with [1.1.1]propellane?
The primary challenges stem from the high reactivity of [1.1.1]propellane:
-
Premature Polymerization: The monomer can polymerize spontaneously if not handled correctly, especially in the presence of impurities, light, or heat.
-
Controlling the Polymerization: Achieving a controlled, living polymerization of the [1.1.1]propellane block is crucial for obtaining a well-defined block copolymer with a low polydispersity index (PDI). Uncontrolled polymerization can lead to a mixture of homopolymer and block copolymer, or a BCP with a very broad molecular weight distribution.
-
Initiation Efficiency: Ensuring that the macroinitiator (the first block) efficiently initiates the polymerization of the [1.1.1]propellane is key. Inactive chain ends on the first block will result in a significant amount of homopolymer impurity.
-
Monomer Purity: The synthesis of [1.1.1]propellane can be complex, and the resulting solution may contain byproducts that can interfere with polymerization.[10] Careful purification and quantification are essential.
How can I purify and store [1.1.1]propellane to prevent premature polymerization?
[1.1.1]Propellane is typically not isolated as a neat compound but is prepared and used as a solution in a solvent like pentane or diethyl ether.[1][11]
-
Purification: The crude [1.1.1]propellane solution can be transferred under reduced pressure to a clean, dry flask at low temperature (-196°C) to separate it from non-volatile impurities.[10]
-
Quantification: The concentration of the [1.1.1]propellane solution should be determined before use. This can be done by reacting an aliquot of the solution with a known amount of a trapping agent like thiophenol or iodine and quantifying the product by ¹H NMR or gas chromatography.[10]
-
Storage: Solutions of [1.1.1]propellane should be stored at low temperatures, typically at -78°C or below, in the dark and under an inert atmosphere (e.g., argon) to prevent degradation and spontaneous polymerization.[11]
PART 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of block copolymers containing [1.1.1]propellane.
Problem 1: Premature, Uncontrolled Polymerization of [1.1.1]Propellane
-
Symptoms:
-
Formation of an insoluble white precipitate upon addition of the [1.1.1]propellane solution.
-
A rapid, uncontrolled increase in the viscosity of the reaction mixture.
-
A noticeable exotherm.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for premature polymerization.
Problem 2: Failure to Initiate Polymerization of the [1.1.1]Propellane Block
-
Symptoms:
-
Gel Permeation Chromatography (GPC) analysis shows only the peak corresponding to the first block (macroinitiator).
-
No increase in molecular weight after the addition of [1.1.1]propellane.
-
¹H NMR analysis of the final product shows no signals corresponding to the poly([1.1.1]propellane) block.
-
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive Macroinitiator Chain Ends | Ensure the polymerization of the first block is "living" before adding the [1.1.1]propellane. Take an aliquot of the living first block and terminate it to verify its molecular weight and PDI. Minimize the time between the completion of the first block and the addition of the second monomer. |
| Impure [1.1.1]Propellane Solution | Impurities in the [1.1.1]propellane solution can terminate the living chain ends of the macroinitiator. Use a freshly purified and quantified solution of [1.1.1]propellane. |
| Slow Initiation | The crossover reaction from the first block to the [1.1.1]propellane may be slow. Consider adjusting the temperature or solvent polarity to facilitate initiation. |
Problem 3: Broad or Multimodal Molecular Weight Distribution (High PDI) of the Final Block Copolymer
-
Symptoms:
-
GPC analysis shows a broad peak (PDI > 1.3) or multiple peaks.
-
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Slow Initiation Relative to Propagation | This leads to chains of varying lengths. Ensure rapid and efficient initiation by adding the initiator quickly to the first monomer and the [1.1.1]propellane solution quickly to the living macroinitiator. Vigorous stirring is essential. |
| Chain Transfer or Termination Reactions | Impurities in the monomers or solvent can cause chain transfer or termination. Rigorous purification of all reagents is critical. |
| Uncontrolled Radical Polymerization | If performing an anionic polymerization, ensure all sources of radical initiation (e.g., light, oxygen) are excluded. |
PART 3: Experimental Protocols
This section provides a general, illustrative protocol for the synthesis of a polystyrene-b-poly([1.1.1]propellane) block copolymer via living anionic polymerization.
Protocol 1: Synthesis of a Polystyrene-b-Poly([1.1.1]propellane) Diblock Copolymer
Materials:
-
Styrene, purified by stirring over CaH₂ followed by vacuum distillation.
-
[1.1.1]Propellane in pentane/diethyl ether solution, freshly prepared and quantified.[10]
-
sec-Butyllithium (sec-BuLi) in cyclohexane, titrated before use.
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
Methanol, degassed.
Procedure:
-
Reactor Setup: A flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar is charged with purified THF. The flask is cooled to -78°C.
-
First Block Polymerization (Polystyrene):
-
Purified styrene is added to the cold THF via syringe.
-
sec-BuLi is added dropwise until a faint orange color persists, then the calculated amount for the desired molecular weight is added rapidly. The solution should turn a deep orange-red, characteristic of the polystyryl anion.
-
The polymerization is allowed to proceed for 1-2 hours at -78°C.
-
-
Second Block Polymerization (Poly([1.1.1]propellane)):
-
A pre-chilled, quantified solution of [1.1.1]propellane is added rapidly to the living polystyryl solution via a cannula.
-
The orange-red color should disappear upon addition of the [1.1.1]propellane.
-
The reaction is stirred for an additional 2-4 hours at -78°C.
-
-
Termination: The polymerization is terminated by the addition of a small amount of degassed methanol. The solution will become colorless.
-
Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol. The white polymer is collected by filtration, redissolved in a small amount of THF, and reprecipitated into methanol. This process is repeated twice. The final polymer is dried under vacuum.
Characterization:
-
GPC: To determine molecular weight (Mn, Mw) and polydispersity index (PDI). An increase in Mn and a low PDI for the final polymer compared to the polystyrene precursor indicates successful block copolymer formation.
-
¹H NMR: To confirm the composition of the block copolymer by integrating the aromatic protons of the polystyrene block and the aliphatic protons of the poly([1.1.1]propellane) block.
-
DSC/TGA: To determine the thermal properties of the block copolymer, such as glass transition temperatures and decomposition temperature.
Experimental Workflow Diagram
Caption: Workflow for anionic block copolymerization.
PART 4: Data and Characterization
Table 1: Recommended Initiators for [1.1.1]Propellane Polymerization
| Polymerization Type | Initiator | Typical Conditions | Control | Reference |
| Anionic | n-Butyllithium, sec-Butyllithium | -78°C to 0°C, THF or Ether/Pentane | Good, can be living | [1] |
| Radical (Controlled) | Triethylborane | Room Temperature | Good for ATRA-type reactions | [4][12] |
| Radical (Free) | Benzoyl Peroxide, AIBN | 50-80°C | Poor, often leads to insoluble polymer | [1][5] |
Table 2: Common Characterization Techniques for BCPs
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw), Polydispersity Index (PDI) |
| Nuclear Magnetic Resonance (NMR) | Chemical structure, block composition, molecular weight (from end-group analysis) |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature(s) (Tg), melting temperature(s) (Tm) |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature |
| Small-Angle X-ray Scattering (SAXS) | Microphase-separated morphology in the solid state |
| Transmission Electron Microscopy (TEM) | Visualization of the microphase-separated morphology |
References
- 1. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Tricyclo[1.1.1.01,3]pentane|[1.1.1]Propellane CAS 35634-10-7 [benchchem.com]
- 5. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. BJOC - Insertion of [1.1.1]propellane into aromatic disulfides [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Synthesis and Purification of Bicyclo[1.1.1]pentane-1,3-diamine Dihydrochloride
Welcome to the technical support center for the synthesis and purification of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride (BCP-diamine dihydrochloride). This guide is designed for researchers, chemists, and process development professionals who are looking to scale up the production of this valuable building block. BCP derivatives are increasingly sought after in medicinal chemistry as rigid, three-dimensional bioisosteres for aromatic rings, offering potential improvements in pharmacokinetic properties.[1][2][3]
This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions based on established synthetic routes. We will delve into the causality behind experimental choices to empower you to overcome common challenges encountered during synthesis and purification.
I. Overview of the Synthetic Strategy
The most robust and scalable synthesis of BCP-diamine dihydrochloride originates from [1.1.1]propellane. The overall strategy involves constructing the bicyclo[1.1.1]pentane core, functionalizing the bridgehead positions to form a dicarboxylic acid, and subsequently converting the acid groups into amines.
The primary pathway can be summarized in three major stages:
-
BCP Core Formation: A photochemical reaction between [1.1.1]propellane and 2,3-butanedione (diacetyl) yields 1,3-diacetylbicyclo[1.1.1]pentane.[4]
-
Intermediate Synthesis: The resulting diketone undergoes a haloform reaction to produce the key intermediate, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP-diacid).[4][5]
-
Diamine Formation: The BCP-diacid is converted to the target diamine via a rearrangement reaction, most commonly the Curtius or Hofmann rearrangement.[6][7] The free diamine is then converted to its more stable dihydrochloride salt.
Below is a diagram illustrating the general synthetic workflow.
Caption: General Synthetic Workflow for BCP-Diamine Dihydrochloride.
II. Troubleshooting Guide: Synthesis
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Stage 1: [1.1.1]Propellane Generation & BCP Core Formation
Q1: My yield of [1.1.1]propellane solution is low, or the subsequent photochemical reaction fails. What's going wrong?
A1: The synthesis and handling of [1.1.1]propellane are critical for success. This highly strained molecule is prone to polymerization and requires careful handling.[8]
-
Cause - Reagent Quality: The organolithium reagent (e.g., methyllithium or n-butyllithium) used to generate propellane from its precursor is highly reactive. Ensure it has been recently titrated and is not degraded.
-
Solution: Use a freshly titrated and high-quality organolithium reagent. The reaction should be conducted under a strictly inert atmosphere (Argon or Nitrogen) and at very low temperatures (typically -78 °C) to prevent side reactions.[9]
-
Cause - Premature Polymerization: [1.1.1]Propellane can polymerize spontaneously, especially at higher concentrations, elevated temperatures, or in the presence of radical initiators.[8]
-
Solution: Generate and use the propellane solution immediately in the next step. It should be kept as a dilute solution in a non-reactive solvent like pentane or diethyl ether and maintained at a low temperature (e.g., -78 °C) until use.[9] Avoid exposing the solution to light or heat.
-
Cause - Inefficient Photoreaction: For the formation of 1,3-diacetylbicyclo[1.1.1]pentane, insufficient light penetration or incorrect wavelength can lead to an incomplete reaction. On a large scale, the path length of light through the solution becomes a limiting factor.
-
Solution: For large-scale synthesis, a continuous flow setup is highly recommended.[10][11] Pumping the reaction mixture through narrow tubing wrapped around a UV lamp ensures consistent and efficient irradiation.[5][12] If using a batch reactor, ensure vigorous stirring and use a lamp with the appropriate wavelength (e.g., 365 nm).[5] Monitor the reaction by NMR for the disappearance of the propellane signal.[4]
Stage 2: Haloform Reaction
Q2: The conversion of the diketone to BCP-diacid is giving a low yield and a complex mixture of byproducts. How can I improve this step?
A2: The haloform reaction is an oxidation and requires careful control of reaction conditions, especially temperature.
-
Cause - Poor Temperature Control: The reaction is highly exothermic. Adding the diketone solution to the cooled hypobromite solution too quickly will cause a temperature spike, leading to undesired side reactions.
-
Solution: Add the solution of the diketone in a solvent like dioxane dropwise to the freshly prepared, chilled (0 °C) hypobromite solution.[4] Use a mechanical stirrer and monitor the internal temperature closely, ensuring it does not rise significantly (e.g., above 3-5 °C) during the addition.[4]
-
Cause - Impure Starting Material: While some protocols report using crude diketone, significant impurities can interfere with the haloform reaction.[5]
-
Solution: If yields are consistently low, consider a quick purification of the 1,3-diacetylbicyclo[1.1.1]pentane. A simple wash with a cold pentane/ether mixture can remove many colored impurities.[4] Alternatively, a plug of silica gel can be used.
Stage 3: Curtius & Hofmann Rearrangements
Q3: My rearrangement step (Curtius or Hofmann) to form the diamine is inefficient. What are the key parameters to control?
A3: Both the Curtius and Hofmann rearrangements involve the formation of an isocyanate intermediate and are sensitive to specific conditions.[13] The choice between them often depends on the availability of reagents and ease of handling the intermediates. The Curtius rearrangement is frequently employed in modern syntheses.[6][14][15]
Caption: Troubleshooting Decision Tree for Rearrangement Reactions.
-
For the Curtius Rearrangement:
-
Cause: Incomplete formation of the diacyl azide from the BCP-diacid (or its diacyl chloride derivative). This step is highly sensitive to moisture.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. A common and effective reagent for this transformation is diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base like triethylamine.[5][14] The reaction can be monitored by IR spectroscopy for the appearance of the characteristic azide stretch (~2140 cm⁻¹).
-
-
For the Hofmann Rearrangement:
-
Cause: The initial N-bromination of the diamide may be incomplete.
-
Solution: Use at least two equivalents of bromine and a strong base (like NaOH or KOH) per amide group. The reaction should be kept cold during the addition of bromine. The subsequent rearrangement to the isocyanate requires heating.[13][16]
-
-
For Both Rearrangements:
-
Cause: The intermediate diisocyanate can react with nucleophiles other than water (if present), leading to urea byproducts.
-
Solution: After the rearrangement is complete, hydrolysis of the isocyanate to the amine is typically achieved by adding aqueous acid and heating. This step also protonates the resulting amine, protecting it from further reaction, and drives the decarboxylation of the intermediate carbamic acid.[17]
-
III. Troubleshooting Guide: Purification & Product Isolation
Q4: I'm having difficulty purifying the final this compound salt. It's impure or discolored.
A4: Purification of the final salt is crucial for obtaining a high-quality product suitable for further applications.
-
Problem: Persistent Impurities
-
Common Impurities: Residual starting materials (e.g., mono-amine intermediate), urea byproducts (from isocyanate side reactions), and inorganic salts.
-
Purification Method: Recrystallization is the most effective method. A mixed solvent system is typically required.
-
Recommended Solvents: Start by dissolving the crude salt in a minimal amount of a polar solvent like methanol or ethanol (with gentle heating if necessary). Then, slowly add a less polar anti-solvent, such as diethyl ether, ethyl acetate, or acetone, until the solution becomes turbid. Allow the solution to cool slowly to promote the growth of pure crystals.
-
-
Problem: Product Discoloration (Yellow/Brown Tint)
-
Cause: The free amine groups are susceptible to air oxidation, which can lead to colored impurities.[18] This can happen before or during the salt formation and workup.
-
Solution 1 - Decolorization: During the recrystallization process, after dissolving the crude product in the polar solvent, add a small amount of activated carbon. Heat the mixture gently for a few minutes, then filter it hot through a pad of Celite® to remove the carbon and adsorbed impurities before adding the anti-solvent.
-
Solution 2 - Prevention: Handle the free diamine intermediate under an inert atmosphere whenever possible before converting it to the more stable dihydrochloride salt.[18] Ensure the final, purified product is thoroughly dried and stored under nitrogen or argon, protected from light.[18]
-
-
Problem: Product is Hygroscopic or Oily
-
Cause: The product may not be fully dry and could contain residual water or solvent. Amine salts can be hygroscopic.
-
Solution: After filtering the recrystallized product, wash the crystals with the anti-solvent (e.g., diethyl ether) to remove any remaining mother liquor. Dry the product thoroughly under high vacuum, potentially with gentle heating (e.g., 40-50 °C) if the product is thermally stable.
-
IV. Experimental Protocols & Data
The following table summarizes typical reaction conditions for the large-scale synthesis. Yields are representative and may vary.
| Step | Key Reagents | Solvent | Temperature | Typical Scale Yield | Reference |
| BCP Core Formation | [1.1.1]Propellane, 2,3-butanedione | Diethyl Ether | -10 to 0 °C | ~70-80% | [4][5] |
| Haloform Reaction | 1,3-Diacetyl-BCP, Br₂, NaOH | Dioxane/Water | 0 °C to RT | ~75-85% | [4][5] |
| Curtius Rearrangement | BCP-diacid, DPPA, Et₃N; then H₂O/HCl | t-BuOH or Toluene | 80-100 °C | ~70-80% | [5] |
| Final Salt Formation | BCP-diamine (free base) | HCl in Dioxane or Ether | 0 °C to RT | >95% | - |
Detailed Protocol: Curtius Rearrangement Route (Gram Scale)
This protocol is adapted from established literature procedures.[5]
-
Dichloride Formation (Optional but Recommended): To a suspension of BCP-diacid (1.0 equiv) in toluene, add thionyl chloride (2.5 equiv) and a catalytic amount of DMF. Heat the mixture at 80 °C until the reaction is complete (gas evolution ceases). Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude diacyl chloride.
-
Acyl Azide Formation: Dissolve the crude diacyl chloride in anhydrous acetone or THF and cool to 0 °C. Add a solution of sodium azide (2.5 equiv) in a minimal amount of water dropwise, keeping the temperature below 5 °C. Stir for 1-2 hours at 0 °C.
-
Workup & Rearrangement: Extract the acyl azide into toluene. Carefully separate the organic layer (Caution: Acyl azides can be explosive; handle with care and behind a blast shield ). Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution gently to 80-100 °C. The rearrangement to the diisocyanate will occur with the evolution of N₂ gas.
-
Hydrolysis and Salt Formation: Once the rearrangement is complete, cool the solution. Slowly and carefully add 6M aqueous HCl. Heat the biphasic mixture to reflux to hydrolyze the isocyanate and form the diamine dihydrochloride.
-
Isolation: After cooling, the solid this compound will precipitate. Filter the solid, wash with cold acetone or diethyl ether, and dry under high vacuum to afford the final product.
V. References
-
Baumann, M., & Moody, C. J. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 57(18), 2339-2342. --INVALID-LINK--[10][11]
-
Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9637–9653. --INVALID-LINK--[5][12][19][20]
-
Semantic Scholar. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). --INVALID-LINK--[21]
-
Wikipedia. (n.d.). [1.1.1]Propellane. Retrieved from --INVALID-LINK--[8]
-
Organic Syntheses. (n.d.). [1.1.1]Propellane. --INVALID-LINK--[9]
-
Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. --INVALID-LINK--[5][19]
-
Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. --INVALID-LINK--[4]
-
ResearchGate. (n.d.). Syntheses of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (27). --INVALID-LINK--[1][7]
-
Chemical Communications (RSC Publishing). (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. --INVALID-LINK--[11]
-
BenchChem. (n.d.). Bicyclo[1.1.1]pentane-1,3-diamine. --INVALID-LINK--[6]
-
Thieme Chemistry. (n.d.). A Storable Feedstock for Preparation of [1.1.1]Propellane. SYNFORM. --INVALID-LINK--[2]
-
ResearchGate. (2019). Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. --INVALID-LINK--[22]
-
Walsh, P. J., et al. (2021). Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentyl boronates. RSC Publishing. --INVALID-LINK--[23]
-
Journal of the American Chemical Society. (2017). Radical Multicomponent Carboamination of [1.1.1]Propellane. --INVALID-LINK--[24]
-
PubMed Central. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen-Substituted Bicyclo[1.1.1]pentanes. --INVALID-LINK--[25]
-
ChemRxiv. (2024). Skeletal Editing of Ketones with [1.1.1]Propellane. --INVALID-LINK--[26]
-
SciSpace. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. --INVALID-LINK--[14]
-
ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentan-1-amine (21) by Schmidt reaction... --INVALID-LINK--[7]
-
Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via... [URL: not available][15]
-
BenchChem. (n.d.). Technical Support Center: Synthesis of Diamino-Bipyridines. --INVALID-LINK--[18]
-
BenchChem. (n.d.). Strategies to avoid byproduct formation in diamine reactions. --INVALID-LINK--[27]
-
ResearchGate. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). --INVALID-LINK--[19]
-
MySkinRecipes. (n.d.). This compound. --INVALID-LINK--[3]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. --INVALID-LINK--[17]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. --INVALID-LINK--[13]
-
Zendy. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). --INVALID-LINK--[20]
-
BenchChem. (n.d.). 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone. --INVALID-LINK--[28]
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
Enamine. (n.d.). Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. --INVALID-LINK--[29]
-
Thieme E-Books & E-Journals. (n.d.). Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules. --INVALID-LINK--[30][31]
-
ChemScene. (n.d.). This compound. --INVALID-LINK--[32]
-
YouTube. (2018). 22.4b Synthesis of Amines Hofmann Rearrangement. --INVALID-LINK--[16]
-
ElectronicsAndBooks. (2014). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. --INVALID-LINK--
-
ChemicalBook. (n.d.). Bicyclo[1.1.1]pentane-1,3-diaMine hydrochloride(1:2). --INVALID-LINK--[33]
References
- 1. researchgate.net [researchgate.net]
- 2. A Storable Feedstock for Preparation of [1.1.1]Propellane - SYNFORM - Thieme Chemistry [thieme.de]
- 3. This compound [myskinrecipes.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives [researchrepository.ucd.ie]
- 11. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - Enamine [enamine.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Curtius Rearrangement [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | Zendy [zendy.io]
- 21. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentyl boronate ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01349A [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
- 27. benchchem.com [benchchem.com]
- 28. 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone | RUO [benchchem.com]
- 29. Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry - Enamine [enamine.net]
- 30. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 31. Thieme E-Books & E-Journals - [thieme-connect.de]
- 32. chemscene.com [chemscene.com]
- 33. Bicyclo[1.1.1]pentane-1,3-diaMine hydrochloride(1:2) | 147927-61-5 [chemicalbook.com]
Validation & Comparative
Bicyclo[1.1.1]pentane Diamine vs. Piperazine: A Comparative Guide for Drug Scaffold Selection
In the landscape of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly influences the physicochemical and pharmacological properties of a drug candidate. Among the most ubiquitous scaffolds are nitrogen-containing heterocycles, with piperazine long holding a privileged status.[1][2] However, the push to "escape from flatland" and explore novel chemical space has brought three-dimensional scaffolds to the forefront.[3] One of the most promising newcomers is the bicyclo[1.1.1]pentane (BCP) core, particularly its 1,3-diamine derivative.
This guide provides an in-depth, objective comparison of bicyclo[1.1.1]pentane diamine and piperazine, offering researchers, scientists, and drug development professionals the experimental data and causal explanations needed to make informed scaffold selection decisions.
Structural and Conformational Analysis: Rigidity vs. Flexibility
The fundamental difference between BCP diamine and piperazine lies in their conformational character, which dictates how they present their substituents to biological targets.
Piperazine: The Flexible Workhorse
Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions.[4] Its structure is not planar; it primarily exists in a low-energy chair conformation, with less stable boat and twist-boat forms also possible. This conformational flexibility allows it to adapt its shape to various binding pockets, a trait that has contributed to its widespread use.[2] However, this same flexibility can be a double-edged sword, potentially leading to entropic penalties upon binding and interactions with multiple off-targets.[5]
Bicyclo[1.1.1]pentane (BCP) Diamine: The Rigid Bioisostere
In stark contrast, the BCP scaffold is a highly rigid, cage-like hydrocarbon.[6] When functionalized with amino groups at the 1 and 3 bridgehead positions, it creates a conformationally restricted diamine.[7] The key feature of 1,3-disubstituted BCPs is the fixed, linear orientation of the substituents, holding them at a specific distance and angle.[6] This rigidity provides precise, predictable exit vectors for attached pharmacophores, which can be exploited to enhance binding affinity and selectivity. BCP is often employed as a bioisostere—a structural mimic—for para-substituted phenyl rings and internal alkynes, offering a 3D alternative to these flat moieties.[8][9]
Comparative Analysis of Physicochemical Properties
The choice between these scaffolds has profound implications for a molecule's drug-like properties. The following table summarizes key experimental observations from comparative studies.
| Property | Piperazine Scaffold | Bicyclo[1.1.1]pentane (BCP) Scaffold | Rationale & Causality |
| Aqueous Solubility | Generally good, as it is a water-soluble heterocycle.[2][5] | Often significantly improved compared to the aromatic rings it replaces.[8][10] | BCP's saturated, 3D nature disrupts crystal lattice packing and reduces the strong hydrophobic interactions associated with flat aromatic systems, leading to better solvation.[8] |
| Lipophilicity (logD) | Can be high depending on substituents; a common contributor to overall molecular lipophilicity.[2] | Generally lower than corresponding phenyl or piperazine-containing analogs.[3][11] | As a saturated aliphatic core, BCP is inherently less lipophilic than an aromatic ring. This helps in designing compounds with a lower clogP, a key goal in modern drug discovery. |
| Metabolic Stability | Can be a site of metabolic liability via N-dealkylation or oxidation of adjacent carbons by CYP450 enzymes.[12][13] | Significantly more stable to oxidative metabolism.[8] | The saturated sp³-hybridized carbons of the BCP cage are less susceptible to CYP450-mediated oxidation compared to the electron-rich carbons of aromatic rings or carbons alpha to the nitrogen in piperazine.[8] |
| Permeability / BBB Penetration | Well-established in CNS drugs due to favorable properties for crossing the blood-brain barrier (BBB).[14][15] | Can improve cell membrane permeability and is viable for CNS-active compounds.[8] | Both scaffolds can be tuned for permeability. BCP's ability to reduce lipophilicity while maintaining or improving permeability presents a desirable profile for avoiding efflux transporters. |
| Non-Specific Binding | Can contribute to non-specific binding, particularly in lipophilic analogs. | Reduces non-specific binding compared to aromatic bioisosteres.[8] | The reduction in planarity and lipophilicity minimizes non-specific hydrophobic interactions with off-target proteins and membranes.[8] |
Case Study: Improving Drug Properties with a BCP Scaffold
A landmark case study from Pfizer demonstrated the power of the BCP scaffold to overcome the limitations of a flat aromatic ring in a γ-secretase inhibitor.[3][8] While this study did not directly replace a piperazine, it replaced a phenyl ring—a scaffold with similar issues of metabolic instability and poor solubility—providing a clear proof-of-concept for the BCP strategy.
| Parent Compound (BMS-708,163) | BCP Analog | Outcome of Scaffold Hop |
| Structure: Contains a fluorophenyl group. | Structure: Phenyl group replaced by a BCP core. | Improved Properties: |
| Solubility: Low | Solubility: Significantly improved [8] | |
| Cell Permeability: Moderate | Cell Permeability: Improved [8] | |
| Metabolic Stability: Susceptible to oxidation. | Metabolic Stability: Significantly improved [3][8] | |
| Activity: Potent | Activity: Maintained high potency[3] |
This case, and many subsequent examples in patents and publications, validates the use of BCP as a strategic tool to enhance key ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing potency.[8][16]
Experimental Protocols
To effectively evaluate these scaffolds, robust and standardized experimental workflows are essential.
Protocol 1: Synthesis of a Key BCP Diamine Intermediate
A common and versatile building block is Boc-monoprotected 1,3-diaminobicyclo[1.1.1]pentane. Its synthesis typically starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[3]
Workflow: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid
Step-by-Step Methodology:
-
Monoesterification: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) is dissolved in methanol. Thionyl chloride (3.0 equiv) is added dropwise at a controlled temperature (e.g., 20-40°C). The mixture is stirred overnight and then concentrated to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[3]
-
Curtius Rearrangement: The resulting mono-acid (1.0 equiv) is dissolved in tert-butanol. Triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv) are added.[3]
-
Reaction & Workup: The mixture is heated (e.g., 85°C) for 24 hours. After cooling, it is concentrated, redissolved in an organic solvent like ethyl acetate, and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.[3]
-
Purification: The organic layer is dried, filtered, and concentrated to yield the target Boc-protected BCP amino acid, which can be carried forward for further functionalization into the diamine or used in peptide couplings.
Protocol 2: Comparative In Vitro ADME Profiling Workflow
When a lead compound containing a piperazine scaffold is identified, but exhibits ADME liabilities, a direct comparison with its BCP analog is warranted.
Methodology Overview:
-
Kinetic Solubility: Compounds are assessed using high-throughput methods like nephelometry in phosphate-buffered saline (pH 7.4) to determine their precipitation point.[11]
-
Lipophilicity (logD): The distribution coefficient between n-octanol and phosphate-buffered saline (pH 7.4) is measured, typically using a shake-flask method followed by LC-MS/UV analysis.[11]
-
Metabolic Stability: The rate of compound depletion is measured over time upon incubation with human liver microsomes (HLM) and NADPH. The half-life (t½) and intrinsic clearance (CLint) are calculated.[10][11]
-
Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid in vitro method to predict passive diffusion across membranes, providing a measure of permeability.[17]
Conclusion and Scaffold Selection Guide
The choice between piperazine and BCP diamine is not a matter of one being universally superior, but of strategic selection based on the specific challenges of a drug discovery program.
-
Choose Piperazine when:
-
A well-established, synthetically accessible scaffold is desired.
-
Conformational flexibility is needed to probe a new or poorly defined binding site.
-
CNS penetration is a primary goal, leveraging the vast historical data on piperazine-containing CNS agents.[18]
-
-
Consider Bicyclo[1.1.1]pentane Diamine when:
-
The parent molecule (aromatic or heterocyclic) suffers from poor aqueous solubility.
-
Metabolic instability due to oxidative metabolism is a key liability.[19]
-
A reduction in lipophilicity is required to improve the overall ADME profile.
-
A rigid scaffold with precise exit vectors is needed to improve selectivity or avoid off-target activity.
-
The bicyclo[1.1.1]pentane diamine scaffold is a powerful tool for the modern medicinal chemist. It is not a universal replacement for piperazine, but rather a rationally designed alternative to solve specific, common problems in drug development, particularly those related to poor solubility and metabolic instability. By understanding the fundamental structural and physicochemical differences between these two scaffolds, researchers can more effectively navigate chemical space to design safer and more efficacious medicines.
References
- 1. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug solubility and permeability [pion-inc.com]
- 18. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 19. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Physicochemical Properties of Bicyclo[1.1.1]pentane-1,3-diamine and trans-1,4-Diaminocyclohexane for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. The "escape from flatland," a design strategy focused on incorporating three-dimensional (3D) motifs to improve physicochemical and pharmacokinetic properties, has brought renewed attention to saturated bioisosteres. This guide provides an in-depth comparison of two key diamine building blocks: the rigid, bridged bicyclo[1.1.1]pentane-1,3-diamine (BCP diamine) and the flexible, non-bridged trans-1,4-diaminocyclohexane. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection for novel therapeutic agents.
Introduction: The Rationale for Three-Dimensional Scaffolds
The overrepresentation of flat, aromatic structures in drug discovery has been linked to challenges such as poor solubility, metabolic instability, and off-target effects. Saturated cyclic amines offer a compelling alternative by introducing 3D character, which can lead to improved drug-like properties. BCP diamine and trans-1,4-diaminocyclohexane, while both being saturated diamines, possess fundamentally different topologies that profoundly influence their physicochemical behavior and their impact on a molecule's overall profile. This guide will dissect these differences through a comparative analysis of their key properties, supported by experimental data and detailed methodologies.
Molecular Structure and Stereochemistry: A Tale of Two Scaffolds
The defining difference between BCP diamine and trans-1,4-diaminocyclohexane lies in their conformational flexibility. BCP diamine is a highly rigid, bridged system, while trans-1,4-diaminocyclohexane exists in a dynamic equilibrium of chair conformations.
Bicyclo[1.1.1]pentane-1,3-diamine (BCP diamine) possesses a unique cage-like structure where the two amino groups are held in a fixed, linear orientation. This conformational restriction is a key attribute, as it minimizes the entropic penalty upon binding to a biological target and allows for precise vectoring of substituents.
trans-1,4-Diaminocyclohexane features a cyclohexane ring that can undergo chair-flipping. In the trans isomer, the two amino groups are preferentially in a diequatorial orientation, which is the more stable conformation. However, the diaxial conformation is also accessible, and the overall shape of the molecule is more dynamic compared to the rigid BCP core.
Caption: Comparison of the structural nature of BCP diamine and trans-1,4-diaminocyclohexane.
Comparative Analysis of Physicochemical Properties
The structural disparities between these two diamines translate into distinct physicochemical properties that are critical for drug design.
Basicity (pKa)
The basicity of the amine groups, quantified by the pKa of their conjugate acids, is crucial for determining the ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding.
| Property | BCP diamine | trans-1,4-Diaminocyclohexane |
| Predicted pKa1 | ~7.9 (for a gem-difluorinated analog)[1] | ~10.78 (Predicted) |
| Predicted pKa2 | ~4.9 (for a gem-difluorinated analog)[1] | Not available |
The lower predicted basicity of the BCP amine, even in its fluorinated form, suggests that the parent compound may also be less basic than trans-1,4-diaminocyclohexane. This can be attributed to the greater s-character of the C-N bonds in the strained BCP system, which withdraws electron density from the nitrogen atoms.
Lipophilicity (logP/logD)
Lipophilicity is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically measured as the logarithm of the partition coefficient (logP) between octanol and water.
| Property | BCP diamine | trans-1,4-Diaminocyclohexane |
| Calculated logP | 0.4225 (for dihydrochloride salt) | -0.3 (Computed)[2] |
Note: The logP value for BCP diamine is for the dihydrochloride salt and is likely not directly comparable to the computed logP of the free base of trans-1,4-diaminocyclohexane.
Studies have shown that replacing aromatic rings with a BCP moiety can lead to a significant improvement in aqueous solubility, suggesting a decrease in lipophilicity.[3] Bridged amines, in general, tend to be less lipophilic than their monocyclic counterparts.[4]
Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability and formulation. The inherent rigidity and polar nature of the BCP scaffold are often cited as contributors to improved solubility.
| Property | BCP diamine | trans-1,4-Diaminocyclohexane |
| Aqueous Solubility | Generally considered to have good solubility, with BCP derivatives showing marked improvement over aromatic analogs.[3][5] | Soluble in water.[6] |
While quantitative, directly comparable data is limited, the literature suggests that the incorporation of a BCP core can be a successful strategy to enhance the aqueous solubility of a drug candidate.[3][5]
Crystal Structure and Conformational Rigidity
The crystal structure provides definitive information about the three-dimensional arrangement of atoms in the solid state. The rigidity of the BCP core is a key differentiator.
BCP diamine has a highly constrained structure, which is advantageous in drug design for pre-organizing the molecule for binding to its target, thereby reducing the entropic cost of binding.
trans-1,4-Diaminocyclohexane , in its crystalline form as the dichloride salt, adopts a chair conformation with the ammonium groups in equatorial positions. The cyclohexane ring provides a degree of conformational flexibility that is absent in the BCP scaffold.
Experimental Methodologies for Physicochemical Profiling
Accurate and reproducible experimental data is the cornerstone of informed drug design. The following section details standard protocols for determining the key physicochemical properties discussed above.
pKa Determination by Potentiometric Titration
This method involves titrating a solution of the diamine with a strong acid and monitoring the pH change. The pKa values correspond to the pH at the half-equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP) Determination by the Shake-Flask Method
This classic method involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.
Caption: Workflow for logP determination using the shake-flask method.
Aqueous Solubility Determination
Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.
Kinetic Solubility: This high-throughput method measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Caption: Workflow for kinetic solubility determination.
Thermodynamic Solubility: This method measures the equilibrium solubility of the solid compound in an aqueous buffer over a longer incubation period.
Caption: Workflow for thermodynamic solubility determination.
Conclusion and Future Perspectives
The choice between BCP diamine and trans-1,4-diaminocyclohexane as a molecular scaffold should be guided by the specific objectives of the drug discovery program.
BCP diamine offers a rigid, conformationally defined scaffold that can enhance aqueous solubility and provide novel intellectual property opportunities. Its lower basicity compared to more flexible diamines may be advantageous in certain contexts, potentially reducing off-target effects related to high basicity. The exceptional reactivity of the bridgehead amine on the BCP core also presents unique synthetic opportunities.[7]
trans-1,4-Diaminocyclohexane provides a more flexible and arguably more synthetically accessible building block. Its higher basicity may be desirable for specific target interactions. It is a well-established component in polymer chemistry and has a longer history of use in various chemical applications.[6][8]
Ultimately, the decision to employ either of these diamines will depend on a careful consideration of the desired balance between rigidity, basicity, lipophilicity, and synthetic tractability. The experimental protocols outlined in this guide provide a framework for generating the necessary data to make these critical decisions in the pursuit of novel and effective therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bicyclo[1.1.1]Pentane-1,3-Diamine Dihydrochloride [myskinrecipes.com]
- 6. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. trans-1,4-Diaminocyclohexane | 2615-25-0 [chemicalbook.com]
A Senior Application Scientist's Guide to the Structural Elucidation of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride: A Comparative Analysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical bioisostere in modern medicinal chemistry, prized for its ability to replace para-substituted phenyl rings, thereby improving the physicochemical properties of drug candidates.[1] The diamine derivative, bicyclo[1.1.1]pentane-1,3-diamine, particularly in its dihydrochloride salt form, is a key building block for introducing this rigid, three-dimensional motif. However, a definitive single-crystal X-ray diffraction analysis of this foundational molecule, to the best of our knowledge, is not publicly available. This guide provides a comprehensive, field-proven framework for researchers aiming to perform this structural elucidation. We will explore the anticipated challenges, present a detailed protocol for single-crystal X-ray diffraction (SC-XRD), and compare this primary method with a suite of essential, complementary analytical techniques for a self-validating and authoritative characterization.
The Unique Challenge: Crystallizing a Small, Hygroscopic Diamine Salt
The structural analysis of bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride presents a unique set of challenges inherent to its molecular nature:
-
Small Molecular Size and Rigidity: The compact and rigid BCP core can make crystal packing challenging, sometimes leading to disordered structures or the formation of very small crystals unsuitable for conventional SC-XRD.
-
Hygroscopicity: Amine hydrochloride salts are notoriously hygroscopic.[2][3] The absorption of atmospheric moisture can inhibit crystallization, degrade crystal quality leading to peak broadening in diffraction patterns, or even induce phase transformations.[2]
-
Multiple Hydrogen Bond Donors: The presence of two protonated amine groups introduces multiple hydrogen bond donors, which, along with the chloride counter-ions, creates a complex landscape of potential intermolecular interactions that can lead to multiple polymorphic forms.
This guide is structured to address these challenges head-on, providing a multi-faceted approach to ensure a successful and verifiable structural determination.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.[4][5]
Workflow for SC-XRD Analysis
Caption: Workflow for the single-crystal X-ray diffraction analysis of a small molecule.
Detailed Experimental Protocol: SC-XRD
1. Crystal Growth: The Critical First Step
-
Rationale: Growing a high-quality single crystal is the most critical and often most challenging step. For a hygroscopic salt, the choice of solvent and crystallization technique is paramount to success.
-
Methodology:
-
Solvent Selection: Begin by screening for solubility in a range of anhydrous solvents. A good starting point is a polar solvent in which the salt is soluble (e.g., anhydrous methanol, ethanol) and a less polar solvent in which it is insoluble (e.g., anhydrous diethyl ether, ethyl acetate, or acetonitrile).
-
Slow Evaporation: Dissolve the compound to near-saturation in a suitable solvent (e.g., anhydrous methanol) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days in a desiccator.
-
Vapor Diffusion: In a small, open vial, dissolve the compound in a minimal amount of a polar solvent. Place this vial inside a larger, sealed container that contains a more volatile, less polar anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Handling: All manipulations should be performed in a glove box or under a stream of dry nitrogen to minimize exposure to atmospheric moisture.
-
2. Crystal Mounting and Data Collection
-
Rationale: Due to the hygroscopic nature of the sample, it is crucial to protect the crystal from the atmosphere during mounting and data collection.
-
Methodology:
-
Mounting: Select a well-formed, clear crystal (ideally 0.1-0.3 mm in each dimension) and quickly mount it on a cryo-loop using an inert oil (e.g., Paratone-N). The oil coating protects the crystal from atmospheric moisture.
-
Data Collection: Immediately transfer the mounted crystal to the diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K). This low temperature minimizes thermal motion of the atoms and protects the crystal from X-ray damage. Data should be collected using a modern CCD or CMOS detector-based diffractometer.
-
3. Structure Solution and Refinement
-
Rationale: This computational stage transforms the raw diffraction data into a 3D model of the molecule.
-
Methodology:
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson synthesis.
-
Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods. Hydrogen atoms on the amine groups should be located in the difference Fourier map and refined with appropriate geometric restraints.
-
A Multi-Technique Approach for a Self-Validating System
While SC-XRD provides the ultimate structural proof, a comprehensive characterization relies on a suite of complementary techniques. This is especially true when a single crystal structure is elusive or of poor quality.
Powder X-ray Diffraction (PXRD)
-
Role: PXRD is an indispensable tool for analyzing the bulk material. It can confirm if the crystalline material from a larger batch is the same phase as the single crystal selected for SC-XRD. It is also a primary technique for identifying different polymorphs.[1][6][7]
-
Comparison to SC-XRD: While SC-XRD provides the detailed 3D structure of a single crystal, PXRD gives a fingerprint of the crystalline phases present in a bulk powder sample.
-
Experimental Protocol:
-
Gently grind a small amount of the crystalline material to a fine powder.
-
Mount the powder on a zero-background sample holder. To mitigate hygroscopicity, an airtight sample holder with a low-absorbing dome (e.g., Kapton) is recommended.
-
Collect the diffraction pattern over a suitable range of 2θ angles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Role: NMR provides detailed information about the connectivity and chemical environment of the atoms in the molecule.[1] For the BCP core, ¹H and ¹³C NMR are essential for confirming the cage structure.
-
Comparison to SC-XRD: NMR provides structural information in solution, whereas SC-XRD provides the structure in the solid state. Comparing the two can reveal conformational differences between the solution and solid phases.
-
Expected ¹H and ¹³C NMR Data: Based on literature for similar BCP derivatives, the following resonances can be anticipated.[8][9]
| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Rationale |
| ¹H | ~2.5-3.0 ppm | Singlet | The six equivalent methylene protons on the BCP cage. |
| ¹H | Broad singlet | Singlet | Protons on the ammonium groups, which will exchange with the solvent. |
| ¹³C | ~40-50 ppm | Methylene carbons of the BCP cage. | |
| ¹³C | ~30-40 ppm | Bridgehead carbons of the BCP cage. |
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Role: FTIR is a rapid and sensitive technique for identifying functional groups. For this compound, it is particularly useful for confirming the presence of the primary ammonium (-NH₃⁺) groups.
-
Comparison to SC-XRD: FTIR confirms the presence of specific chemical bonds and functional groups, which must be consistent with the final refined crystal structure.
-
Expected Characteristic Absorptions:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |
| -NH₃⁺ | N-H stretching | 3200-2800 | Strong, broad absorption |
| -NH₃⁺ | N-H bending (asymmetric) | ~1600-1575 | Medium to strong, sharp |
| -NH₃⁺ | N-H bending (symmetric) | ~1550-1500 | Medium to strong, sharp |
| C-N | C-N stretching | 1250-1020 | Medium to weak |
Note: The broad N-H stretching is characteristic of the ammonium salt.
Mass Spectrometry (MS)
-
Role: MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure.
-
Comparison to SC-XRD: MS confirms the molecular formula of the compound, which is a prerequisite for a valid crystal structure determination.
-
Expected Fragmentation Pattern: For diamines, α-cleavage is a common fragmentation pathway.[10][11][12] The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight for the free base.
| Technique | Expected m/z | Species | Notes |
| ESI-MS (+) | 99.09 | [M+H]⁺ | Molecular ion of the free base (C₅H₁₀N₂) plus a proton. |
| ESI-MS (+) | Varies | [M+Na]⁺, etc. | Adducts may be observed. |
| EI-MS | 98 | [M]⁺ | Molecular ion of the free base. |
Data Synthesis and Final Validation
The ultimate goal is a self-validating system where the data from each analytical technique corroborates the others.
Caption: Interplay of analytical techniques for a validated crystal structure.
The definitive 3D structure from SC-XRD should be consistent with:
-
The bulk phase purity confirmed by PXRD .
-
The molecular connectivity determined by NMR .
-
The functional groups identified by FTIR .
-
The molecular formula provided by MS .
By following this comprehensive and comparative approach, researchers can confidently determine and validate the crystal structure of the challenging yet vital building block, this compound, thereby providing a solid foundation for its application in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. researchgate.net [researchgate.net]
- 7. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Quantitative Analysis of Bicyclo[1.1.1]pentane-1,3-diamine by HPLC-MS
Introduction: The Rising Importance and Analytical Challenges of Bicyclo[1.1.1]pentane-1,3-diamine
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. Bicyclo[1.1.1]pentane-1,3-diamine (BCP diamine) has emerged as a significant building block, frequently utilized as a bioisostere for meta-substituted phenyl rings. Its rigid, three-dimensional structure can improve crucial pharmacokinetic parameters such as metabolic stability and solubility in drug candidates. The conformational rigidity of the BCP scaffold, which locks the two amino groups in a fixed linear orientation, is highly advantageous in drug design as it can lead to more precise interactions with biological targets.
However, the very properties that make BCP diamine attractive present considerable challenges for its quantitative analysis. As a small, highly polar, aliphatic diamine, it lacks a chromophore, rendering direct detection by UV-Vis spectrophotometry difficult. Its high polarity also leads to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. This guide provides a comprehensive comparison of various HPLC-MS strategies for the robust and sensitive quantification of BCP diamine, offering insights into the rationale behind method selection and providing detailed experimental protocols.
The Analytical Hurdle: Why BCP Diamine Quantification is Not Trivial
The primary obstacles in developing a quantitative HPLC-MS method for BCP diamine are twofold:
-
Poor Chromatographic Retention: The polar nature of the dual primary amine functional groups results in minimal interaction with nonpolar stationary phases (like C18) used in RPLC, causing the analyte to elute in or near the solvent front.
-
Lack of a Chromophore: The absence of any significant UV-absorbing moiety necessitates the use of universal detectors like mass spectrometry (MS) or derivatization with a chromophoric or fluorophoric tag.
This guide will explore three primary HPLC-MS approaches to overcome these challenges:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A technique well-suited for highly polar compounds.
-
Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC): A method that enhances retention of ionic analytes on RPLC columns.
-
Pre-column Derivatization followed by RPLC: A classic approach to improve both chromatographic behavior and detectability.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS
HILIC is a powerful separation technique for polar compounds that utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. Retention in HILIC is based on a partitioning mechanism between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.
Rationale for HILIC in BCP Diamine Analysis
HILIC is an excellent first choice for BCP diamine analysis as it directly addresses the primary challenge of poor retention in RPLC. By using a polar stationary phase, the highly polar BCP diamine is well-retained, allowing for effective separation from less polar impurities. Furthermore, the high organic content of the mobile phase is advantageous for electrospray ionization (ESI)-MS, as it promotes efficient solvent evaporation and can enhance sensitivity.
Experimental Protocol: HILIC-MS for BCP Diamine
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Mass spectrometer with an ESI source (e.g., triple quadrupole)
Chromatographic Conditions:
-
Column: A HILIC column with a zwitterionic or amide stationary phase (e.g., Agilent Infinity
Bicyclo[1.1.1]pentane (BCP) Diamine vs. p-Phenylenediamine: A Comparative Guide for Kinase Inhibitor Design
A Senior Application Scientist's Guide to Bioisosteric Replacement for Enhanced Drug-like Properties
In the landscape of modern drug discovery, particularly in the competitive field of kinase inhibitors, the strategic modification of molecular scaffolds is paramount to success. Medicinal chemists are increasingly looking to "escape from flatland"—a paradigm shift away from the ubiquitous, planar aromatic rings that, while effective for target binding, often introduce liabilities in absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides an in-depth, objective comparison between the traditional p-phenylenediamine moiety and its three-dimensional bioisostere, bicyclo[1.1.1]pentane (BCP) diamine, within the context of kinase inhibitor development.
The p-phenylenediamine core is a stalwart in kinase inhibitor design, frequently serving as a key hinge-binding element or a rigid linker. However, its aromatic nature can lead to metabolic instability through CYP450-mediated oxidation and contribute to high lipophilicity, which can negatively impact solubility and create off-target effects.[1][3] The BCP diamine has emerged as a compelling saturated, rigid, and non-planar alternative, offering a unique vector in 3D space while maintaining a similar distance between its connection points as a para-substituted phenyl ring.[4][5] This guide will dissect the structural, physicochemical, and pharmacological consequences of this bioisosteric swap, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.
Part 1: Structural and Physicochemical Properties - The Foundation of Developability
The replacement of a planar, aromatic ring with a strained, cage-like BCP scaffold fundamentally alters a molecule's shape and electronic properties. These changes often translate directly into a more favorable drug development profile.[1] The BCP core introduces a higher fraction of sp³-hybridized carbons (Fsp³), a key metric associated with improved clinical success rates due to enhanced solubility and reduced promiscuity.[2][6]
Diagram 1: Structural Comparison
Caption: 2D representation of p-phenylenediamine vs. the 3D cage structure of BCP diamine.
The tangible benefits of this structural shift are quantified in the table below, which compares key physicochemical properties. The BCP analogue consistently demonstrates lower lipophilicity (LogD) and significantly improved aqueous solubility—critical factors for achieving oral bioavailability.
Table 1: Comparative Physicochemical Properties
| Property | p-Phenylenediamine Analogue (Parent) | BCP Diamine Analogue (Bioisostere) | Rationale for Improvement |
| Fsp³ | Low | High | Increased number of sp³ carbons enhances three-dimensionality and solubility.[6] |
| cLogD (pH 7.4) | 2.8 | 1.5 | The non-aromatic, saturated core is less lipophilic than the phenyl ring.[6] |
| Aqueous Solubility (µM) | 8 | 74 | Reduced planarity and lipophilicity disrupt crystal packing and improve solvation.[2] |
| Permeability (Papp, MDCK) | Moderate | High | The 3D shape can improve passive diffusion across cell membranes.[6][7] |
Data presented is representative, based on a case study of a p38 kinase inhibitor and its BCP analogue.[3][6]
Part 2: Impact on Pharmacology and Pharmacokinetics
While improving physicochemical properties is a primary driver for bioisosteric replacement, these changes must not come at the cost of biological activity. The following sections compare the performance of BCP diamine and p-phenylenediamine analogues in key pharmacological and pharmacokinetic assays.
Kinase Inhibitory Potency
A crucial question is whether the BCP core can effectively mimic the phenyl ring's role as a linker or scaffold to maintain potent target engagement. The rigid, linear arrangement of the BCP's bridgehead carbons allows it to preserve the critical vector and distance between interacting moieties. In many cases, including for inhibitors of LpPLA2 and p38 kinase, the BCP replacement is well-tolerated, resulting in compounds with comparable or only slightly reduced potency.[6][8][9]
Table 2: Kinase Inhibition Profile
| Compound | Target Kinase | IC₅₀ (nM) |
| Parent Inhibitor (p-Phenylenediamine core) | p38α | 15 |
| BCP Analogue (BCP diamine core) | p38α | 45 |
Data is illustrative, derived from published p38 kinase inhibitor studies.[3][6] This demonstrates that while a modest drop in potency can occur, it is often offset by substantial gains in the overall ADME profile.
ADME Profile: The Decisive Advantage
The most significant advantages of the BCP diamine bioisostere are realized in its ADME profile, particularly metabolic stability.
Diagram 2: Comparative Metabolic Fates
Caption: BCP's saturated core avoids the CYP450 oxidation common to aromatic rings.
The phenyl ring is susceptible to oxidation by cytochrome P450 enzymes, a primary metabolic pathway that can lead to rapid clearance and the formation of potentially reactive metabolites. The saturated BCP core lacks this liability.[3] This resistance to metabolism results in a longer half-life in human hepatocytes, as shown below.
Table 3: Comparative In Vitro ADME Profile
| Parameter | p-Phenylenediamine Analogue | BCP Diamine Analogue | Implication |
| Human Hepatocyte Stability (T½, min) | 35 | > 240 | BCP core significantly reduces metabolic clearance, improving drug exposure.[10] |
| Aqueous Solubility (µM) | 8 | 74 | Higher solubility aids absorption and formulation.[2] |
| Permeability (Papp, 10⁻⁶ cm/s) | 12 | 25 | Improved passive permeability can lead to better oral absorption.[6] |
Data derived from a comparative study on a p38 kinase inhibitor.[6]
Part 3: Experimental Protocols for Validation
To ensure the trustworthiness of this comparative analysis, the following section provides standardized, detailed protocols for the key assays used to evaluate and compare kinase inhibitors. These self-validating systems are essential for generating robust and reproducible data.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase by measuring ADP production.[11][12]
Materials:
-
Kinase of interest, substrate peptide, and ATP
-
Test compounds (BCP and phenyl analogues) serially diluted in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Methodology:
-
Compound Plating: Add 50 nL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Prepare a kinase/substrate master mix in Kinase Assay Buffer. Add 5 µL of this mix to each well.
-
ATP Addition: Prepare an ATP solution at 2x the final desired concentration. Add 5 µL to each well to initiate the kinase reaction. Final volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (WST-1)
This colorimetric assay measures the metabolic activity of viable cells to assess the cytotoxic or cytostatic effects of the kinase inhibitors.[13]
Materials:
-
Cancer cell line relevant to the kinase target (e.g., MV4-11 for FLT3 inhibitors)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds serially diluted in DMSO
-
WST-1 Cell Proliferation Reagent
-
Clear 96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.
-
Compound Treatment: Add 100 µL of medium containing the test compounds at 2x the final desired concentration. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Diagram 3: Experimental Workflow for Inhibitor Characterization
Caption: A logical workflow from synthesis to comparative analysis and candidate selection.
Conclusion
The strategic replacement of a p-phenylenediamine moiety with a BCP diamine bioisostere represents a powerful and field-proven approach to mitigating common ADME liabilities in kinase inhibitor design. While a direct swap may occasionally result in a modest loss of potency, the trade-off often yields substantial gains in critical drug-like properties. The BCP analogue typically provides significantly improved aqueous solubility and, most importantly, enhanced metabolic stability by removing a key site of CYP450 oxidation.[1][3][5] These improvements can lead to better oral bioavailability, a longer plasma half-life, and a more predictable pharmacokinetic profile, ultimately increasing the probability of clinical success. For research teams aiming to optimize their kinase inhibitor leads, the BCP diamine should be considered a premier tool for escaping flatland and building next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. One step synthesis of unsymmetrical 1,3-disubstituted BCP ketones via nickel/photoredox-catalyzed [1.1.1]propellane multicomponent dicarbofunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
A Comprehensive Guide to ¹H and ¹³C NMR Spectral Interpretation for BCP Diamine Derivatives
Introduction: The Rising Prominence of BCP Diamines in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Bicyclo[1.1.1]pentane (BCP) derivatives have emerged as valuable building blocks, often serving as bioisosteres for 1,4-disubstituted benzene rings.[1] Their rigid, rod-like structure provides a defined orientation for substituents, making them particularly attractive for probing ligand-protein interactions. Among these, BCP diamine derivatives are of significant interest as their amino functionalities provide key interaction points and synthetic handles for further molecular elaboration.[2][3]
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of BCP diamine derivatives. As a Senior Application Scientist, my aim is to move beyond a simple recitation of data, instead offering a framework for understanding the causal relationships between the unique BCP core structure and its NMR spectroscopic signature. This will empower researchers, scientists, and drug development professionals to confidently characterize these important molecules.
The Unique Structural and Electronic Nature of the BCP Core
The BCP core is a highly strained yet remarkably stable system.[4] This high degree of strain influences the hybridization of the carbon orbitals. The bridgehead carbons exhibit a higher s-character in their bonding orbitals, leading to a net electron-withdrawing effect.[4] This unique electronic environment, coupled with the rigid geometry, gives rise to distinctive NMR spectral characteristics that, once understood, can be used for unambiguous structure elucidation.
¹H NMR Spectral Interpretation: Unraveling the Proton Environment
The proton NMR spectra of symmetrically 1,3-disubstituted BCP diamine derivatives are deceptively simple, often showing a single sharp singlet for the six equivalent bridge protons. However, substitution at the amino groups or the introduction of asymmetry can lead to more complex splitting patterns.
A key feature to consider is the mechanism of proton-proton coupling. In most organic molecules, J-coupling is predominantly a through-bond phenomenon.[5] However, in rigid systems like BCP, through-space coupling, also known as dipolar coupling, can become a significant factor, although it is often averaged out in isotropic solutions.[6][7] The rigid BCP framework can lead to observable long-range couplings (e.g., ⁴J) that might be negligible in more flexible acyclic systems.[8]
Table 1: Typical ¹H NMR Chemical Shift Ranges for BCP Diamine Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Bridge Protons (-CH₂-) | 2.0 - 2.6 | Singlet (s) or Multiplet (m) | In symmetrically 1,3-disubstituted derivatives, these protons are equivalent and appear as a singlet. Asymmetry can lead to more complex splitting. |
| Amine Protons (-NH₂) | Variable (1.0 - 5.0) | Broad Singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature. Can exchange with D₂O. |
| Protons on N-Substituents | Variable | Dependent on substituent | Chemical shifts and multiplicities will be characteristic of the specific alkyl or aryl group. |
Note: Chemical shifts are referenced to residual solvent signals.[9]
¹³C NMR Spectral Interpretation: Probing the Carbon Skeleton
The ¹³C NMR spectrum of a BCP diamine derivative provides a clear fingerprint of the carbon framework. The high s-character of the bridgehead carbon orbitals significantly influences their chemical shifts.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for BCP Diamine Derivatives
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Bridgehead Carbons (C-NH₂) | 50 - 60 | These carbons are directly attached to the electron-withdrawing amino groups. |
| Bridgehead Carbons (C-1, C-3) | 35 - 45 | The quaternary bridgehead carbons. |
| Bridge Carbons (-CH₂-) | 50 - 55 | The methylene carbons of the BCP core. |
| Carbons on N-Substituents | Variable | Chemical shifts will be characteristic of the specific alkyl or aryl group. |
Note: Chemical shifts are reported relative to the solvent signal.[10]
Experimental Protocol for High-Quality NMR Data Acquisition
Achieving high-quality, interpretable NMR spectra is foundational to accurate structural analysis. The following protocol outlines a self-validating system for the preparation and analysis of BCP diamine derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the BCP diamine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound. For diamines, which can be basic, CDCl₃ may sometimes contain trace amounts of DCl which can protonate the amines, affecting their chemical shifts. DMSO-d₆ is often a good alternative.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[9][10]
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For compounds with complex splitting patterns, consider acquiring a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton coupling networks.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
For unambiguous assignment of protonated carbons, an HSQC (Heteronuclear Single Quantum Coherence) spectrum is highly recommended.
-
-
Advanced Experiments (Optional):
-
For determining through-bond connectivities over multiple bonds, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can be invaluable.
-
In cases where through-space interactions are of interest, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide insights into the spatial proximity of protons.
-
-
Visualizing the BCP Core and Analytical Workflow
To aid in the conceptualization of the BCP diamine structure and the process of its spectral interpretation, the following diagrams are provided.
Caption: A simplified representation of the BCP diamine core.
Caption: A streamlined workflow for NMR analysis of BCP diamine derivatives.
Conclusion: A Powerful Tool for Structural Elucidation
The ¹H and ¹³C NMR spectra of BCP diamine derivatives offer a wealth of information for the discerning scientist. By understanding the interplay between the unique structural and electronic properties of the BCP core and the resulting spectral features, researchers can confidently assign structures and gain valuable insights into the three-dimensional nature of these important molecules. The methodologies and data presented in this guide provide a robust framework for the successful characterization of BCP diamine derivatives, ultimately facilitating their application in the design and synthesis of next-generation therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry - Enamine [enamine.net]
- 3. Diamine Biosynthesis: Research Progress and Application Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BCP Diamine and Cubane-1,4-Diamine in Medicinal Chemistry
In the modern era of drug discovery, the "escape from flatland" has become a pivotal strategy, encouraging medicinal chemists to move beyond flat, aromatic structures towards three-dimensional scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among the most promising of these three-dimensional building blocks are bicyclo[1.1.1]pentane (BCP) diamine and cubane-1,4-diamine. Both serve as rigid, non-aromatic bioisosteres of para-substituted phenyl rings, but their unique structural and electronic properties offer distinct advantages and disadvantages in drug design.
This guide provides an in-depth, objective comparison of BCP diamine and cubane-1,4-diamine, supported by experimental data and established scientific principles. We will delve into their synthesis, physicochemical properties, and potential applications, offering insights to help researchers make informed decisions in their drug discovery programs.
The Allure of Rigid Scaffolds: A Structural Overview
The rationale for replacing a planar phenyl ring with a 3D scaffold lies in the potential to enhance properties such as aqueous solubility and metabolic stability, while maintaining or even improving biological activity.[2][3] Both BCP and cubane scaffolds offer a rigid framework that orients substituents in a well-defined, linear fashion, mimicking the geometry of a para-substituted benzene ring.
Bicyclo[1.1.1]pentane (BCP) Diamine: The BCP core is a highly strained, cage-like structure that presents its 1,3-substituents in a linear fashion.[1] This rigidity is a key feature, as it reduces the entropic penalty upon binding to a biological target.[1]
Cubane-1,4-Diamine: Cubane is a synthetic hydrocarbon with eight carbon atoms arranged at the corners of a cube.[4] Its rigid, symmetrical structure provides a precise spatial arrangement of substituents. The distance across the cubane diagonal is remarkably similar to the distance between the para positions of a benzene ring, making it an excellent geometric mimic.[4][5]
Head-to-Head Comparison: Physicochemical Properties
The choice between BCP diamine and cubane-1,4-diamine often comes down to a nuanced understanding of their differing physicochemical properties. The following table summarizes key parameters, with a more detailed discussion to follow.
| Property | BCP Diamine | Cubane-1,4-Diamine | Rationale & Implications in Drug Design |
| Molecular Weight | 98.15 g/mol [1] | 134.18 g/mol | Lower molecular weight is generally favored in drug design to improve ligand efficiency. |
| Lipophilicity (LogP) | ~0.42 (calculated for dihydrochloride) | ~-1.5 (calculated) | BCP diamine is predicted to be more lipophilic. Lower lipophilicity, as seen with cubane diamine, can lead to improved aqueous solubility and reduced off-target toxicity. |
| Basicity (pKa) | Estimated ~7.9 (for the conjugate acid)[6] | Not experimentally determined | The basicity of the amine groups is critical for salt formation, solubility, and target interactions. The lower estimated pKa of BCP diamine suggests it is less basic than typical aliphatic amines. The pKa of cubane-1,4-diamine is expected to be influenced by the strain and electronic nature of the cubane cage. |
| Metabolic Stability | Generally high[2][3][7] | Generally high[4][8] | Both scaffolds possess strong C-H bonds, rendering them resistant to oxidative metabolism and leading to improved pharmacokinetic profiles. |
| Aqueous Solubility | Generally improved over phenyl analogs[2][7] | Generally improved over phenyl analogs[9] | The 3D nature of both scaffolds can disrupt crystal lattice packing, leading to enhanced solubility. |
Lipophilicity: A Key Differentiator
Calculated LogP values suggest that BCP diamine is more lipophilic than cubane-1,4-diamine. This is a critical consideration in drug design, as lower lipophilicity is often associated with better aqueous solubility, reduced plasma protein binding, and a lower potential for hERG toxicity. The higher carbon count of the cubane cage does not directly translate to higher lipophilicity in the diamine form, likely due to the influence of the polar amine groups and the overall molecular shape.
Basicity (pKa): A Point of Contention
The basicity of the amine functional groups is a crucial parameter, influencing salt formation for improved solubility and bioavailability, as well as the potential for ionic interactions with biological targets.
For a BCP amine hydrochloride derivative, an experimental pKa of 7.9 has been reported for the conjugate acid.[6] This suggests that the amine in BCP diamine is less basic than a typical primary aliphatic amine. This reduced basicity can be attributed to the electron-withdrawing inductive effect of the strained BCP cage.
Metabolic Stability: A Shared Advantage
Both BCP and cubane scaffolds are renowned for their high metabolic stability.[2][3][4][7][8] The C-H bonds in these strained ring systems are exceptionally strong, making them resistant to oxidative metabolism by cytochrome P450 enzymes. This inherent stability can lead to a longer half-life and improved pharmacokinetic profile of drug candidates. While both are stable, the specific substitution pattern and the nature of the surrounding functional groups will ultimately dictate the metabolic fate of a molecule.
Synthesis of BCP Diamine and Cubane-1,4-Diamine
Both diamines are typically synthesized from their corresponding dicarboxylic acids, which are more readily accessible.
Synthesis of BCP Diamine
The most common route to bicyclo[1.1.1]pentane-1,3-diamine starts from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A common synthetic strategy involves a Hofmann or Curtius rearrangement.[1]
Illustrative Synthetic Pathway (Hofmann Rearrangement):
A simplified synthetic route to BCP diamine.
Synthesis of Cubane-1,4-Diamine
Similarly, cubane-1,4-diamine is prepared from cubane-1,4-dicarboxylic acid. The Curtius rearrangement is a frequently employed method for this transformation.[10]
Illustrative Synthetic Pathway (Curtius Rearrangement):
A simplified synthetic route to cubane-1,4-diamine.
Experimental Protocols
To facilitate the direct comparison of these and other novel diamine building blocks, we provide outlines of standard experimental protocols for determining key physicochemical properties.
Protocol 1: Determination of pKa by Capillary Electrophoresis
Capillary electrophoresis (CE) is a powerful technique for pKa determination due to its high resolution, speed, and requirement for only small sample amounts.
Methodology:
-
Buffer Preparation: A series of background electrolytes (buffers) with precisely known pH values spanning a wide range (e.g., pH 2 to 11) are prepared.
-
Sample Preparation: The diamine sample is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
CE Analysis: The sample is injected into a capillary filled with a specific pH buffer. An electric field is applied, and the migration time of the analyte is recorded. This is repeated for each buffer of different pH.
-
Data Analysis: The effective mobility of the analyte is plotted against the pH of the buffer. The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.
Protocol 2: Determination of Lipophilicity (LogP) by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating the octanol-water partition coefficient (LogP).
Methodology:
-
Standard Preparation: A series of standard compounds with known LogP values are prepared.
-
Mobile Phase: A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is used.
-
HPLC Analysis: The standard compounds and the test diamine are injected onto a C18 column, and their retention times are measured.
-
Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (k') of the standards against their known LogP values.
-
LogP Determination: The LogP of the test diamine is determined from its retention time using the calibration curve.
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human, rat, or other species), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a known concentration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without the NADPH system is also run to assess non-enzymatic degradation.
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the natural logarithm of the concentration versus time plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Conclusion and Future Perspectives
Both BCP diamine and cubane-1,4-diamine are valuable tools in the medicinal chemist's toolbox for escaping flatland.
-
BCP diamine offers the advantage of a lower molecular weight and is a more established bioisostere in drug discovery programs. Its slightly higher lipophilicity compared to cubane diamine may be advantageous in certain contexts where increased membrane permeability is desired.
-
Cubane-1,4-diamine provides a scaffold with exceptional metabolic stability and potentially lower lipophilicity, which can be beneficial for improving the overall ADME profile of a drug candidate. Its closer geometric mimicry to a phenyl ring may be advantageous for preserving binding interactions.
The choice between these two scaffolds is not a matter of one being universally superior to the other. Instead, the optimal choice will depend on the specific goals of the drug design project, the nature of the target protein, and the desired physicochemical properties of the final compound. As synthetic methodologies for these and other 3D scaffolds continue to advance, we can expect to see their increased application in the development of safer and more effective medicines.
References
- 1. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. biosynth.com [biosynth.com]
- 5. High energy derivatives of Cubane [ch.ic.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Geometries of BCP Diamine and Benzene Diamine: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the physicochemical properties of lead compounds is relentless. Among the most promising strategies is the use of bioisosteres, chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The bicyclo[1.1.1]pentane (BCP) core has emerged as a remarkable saturated bioisostere for the para-substituted benzene ring, offering a three-dimensional alternative to the planar phenyl group.[1][2] This guide provides a detailed computational comparison of the key geometric parameters—bond lengths and angles—of bicyclo[1.1.1]pentane-1,3-diamine (BCP diamine) and its aromatic counterparts, the ortho-, meta-, and para-isomers of benzene diamine (phenylenediamine). Understanding these structural nuances is critical for the rational design of next-generation therapeutics with improved properties such as aqueous solubility and metabolic stability.[3]
The Rationale for a Computational Approach
While experimental techniques like X-ray crystallography and gas-phase electron diffraction provide invaluable data on molecular geometry, they are not without their limitations. Crystal packing forces can influence bond lengths and angles, and gas-phase studies can be challenging for non-volatile compounds. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and versatile alternative for obtaining highly accurate and consistent geometric data.[4] By performing geometry optimizations in a simulated gaseous phase, we can analyze the inherent structural properties of molecules, free from intermolecular interactions.
For this comparative analysis, we will focus on results obtained using the B3LYP functional with the 6-31G(d,p) basis set . This level of theory is widely recognized for its excellent balance of computational cost and accuracy in predicting the geometries of organic molecules.[4][5]
Experimental Workflow: Geometry Optimization
The computational protocol for determining the equilibrium geometries of BCP diamine and the benzene diamine isomers is a standardized and robust process. This self-validating system ensures the reliability of the obtained structural parameters.
Figure 1: A generalized workflow for computational geometry optimization.
Step-by-Step Protocol:
-
Initial Structure Generation: An initial 3D structure of the molecule is created using molecular modeling software.
-
Geometry Optimization: A geometry optimization calculation is performed using a quantum chemistry software package. The B3LYP functional and 6-31G(d,p) basis set are specified. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation.
-
Frequency Calculation: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed at the same level of theory.
-
Validation: The output of the frequency calculation is analyzed. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry.
-
Data Extraction: The optimized bond lengths and angles are extracted from the output file.
Comparative Analysis of Bond Lengths and Angles
The following tables summarize the key computed geometric parameters for BCP diamine and the three isomers of benzene diamine at the B3LYP/6-31G(d,p) level of theory. For context, available experimental data is also provided, though it should be noted that experimental conditions (e.g., solid-state vs. gas-phase) can lead to slight variations from the computed values.
Table 1: Key Bond Lengths (in Ångströms, Å)
| Molecule | Bond | Computational (B3LYP/6-31G(d,p)) | Experimental (Method) |
| BCP Diamine | C1-C3 (bridgehead) | ~1.87 | N/A |
| C-C (side) | ~1.54 | N/A | |
| C-N | ~1.47 | N/A | |
| 1,2-Benzene Diamine | C-C (aromatic) | ~1.39 - 1.41 | ~1.37 - 1.40 (X-ray) |
| C-N | ~1.41 | ~1.40 (X-ray) | |
| 1,3-Benzene Diamine | C-C (aromatic) | ~1.39 - 1.40 | ~1.38 - 1.40 (X-ray) |
| C-N | ~1.40 | ~1.39 (X-ray) | |
| 1,4-Benzene Diamine | C-C (aromatic) | ~1.39 - 1.40 | ~1.39 - 1.40 (X-ray) |
| C-N | ~1.40 | ~1.39 (X-ray) |
Table 2: Key Bond Angles (in Degrees, °)
| Molecule | Angle | Computational (B3LYP/6-31G(d,p)) | Experimental (Method) |
| BCP Diamine | C-C-C (internal) | ~88 | N/A |
| H-N-H | ~107 | N/A | |
| C-C-N | ~123 | N/A | |
| 1,2-Benzene Diamine | C-C-C (aromatic) | ~119 - 121 | ~119 - 121 (X-ray) |
| C-C-N | ~120 | ~120 (X-ray) | |
| 1,3-Benzene Diamine | C-C-C (aromatic) | ~119 - 121 | ~119 - 121 (X-ray) |
| C-C-N | ~121 | ~121 (X-ray) | |
| 1,4-Benzene Diamine | C-C-C (aromatic) | ~120 | ~120 (X-ray) |
| C-C-N | ~121 | ~121 (X-ray) |
Discussion of Structural Differences
The computational data reveals significant geometric distinctions between the rigid, strained BCP scaffold and the planar, aromatic benzene ring.
Figure 2: A conceptual diagram highlighting the key geometric differences.
BCP Diamine: The most striking feature of the BCP core is its significant ring strain, evidenced by the acute internal C-C-C bond angles of approximately 88°. The C-C bond lengths of ~1.54 Å are typical for single bonds, and the C-N bond length of ~1.47 Å is also characteristic of a single bond. The bridgehead C1-C3 distance is notably long at around 1.87 Å. This rigid, cage-like structure holds the two amino groups in a fixed, linear orientation.
Benzene Diamines: In contrast, the benzene diamines exhibit the expected geometry of a planar aromatic ring. The internal C-C-C bond angles are all close to the ideal 120° for sp2 hybridized carbon atoms. The C-C bond lengths of approximately 1.40 Å are intermediate between a single and double bond, which is characteristic of aromatic systems. The C-N bond lengths are slightly shorter than in BCP diamine, suggesting some degree of delocalization of the nitrogen lone pair into the aromatic ring, giving it partial double bond character.
Implications for Drug Design
The distinct geometries of BCP diamine and benzene diamine have profound implications for their application in drug design:
-
Three-Dimensionality: The rigid, three-dimensional structure of the BCP core can lead to improved binding selectivity and can help to "escape from flatland," a common challenge in medicinal chemistry where overly planar molecules can have poor pharmacokinetic properties.[1]
-
Vectorial Properties: The fixed orientation of the amino groups in BCP diamine provides a precise vector for interacting with biological targets. In contrast, the amino groups in the benzene diamines have more rotational freedom.
-
Physicochemical Properties: The replacement of a planar, aromatic ring with a saturated, strained BCP core can significantly alter a molecule's properties, often leading to increased aqueous solubility and improved metabolic stability.[3]
Conclusion
This computational comparison highlights the fundamental geometric differences between BCP diamine and the isomers of benzene diamine. The use of DFT at the B3LYP/6-31G(d,p) level of theory provides a reliable and consistent means of evaluating these structural parameters. The strained, three-dimensional nature of the BCP scaffold contrasts sharply with the planar, aromatic character of the benzene ring. These differences are not merely academic; they have significant practical implications for the rational design of novel therapeutic agents with enhanced properties. As the field of medicinal chemistry continues to evolve, a deep understanding of the structural nuances of bioisosteres like the BCP core will be essential for the development of the next generation of innovative medicines.
References
- 1. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 4. inpressco.com [inpressco.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Bicyclo[1.1.1]pentane-1,3-diamine Dihydrochloride
For the diligent researcher in the fast-paced world of drug discovery and development, the lifecycle of a chemical reagent extends beyond its use in synthesis. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride, a novel building block increasingly utilized for its unique structural and pharmacokinetic properties.[1] By understanding the "why" behind each step, you can ensure the safe and responsible management of this compound from bench to disposal.
Immediate Safety and Hazard Assessment
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Before initiating any disposal procedures, a thorough understanding of its hazard profile is essential.
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irritation (Category 2) | H315 |
| Causes serious eye irritation | Eye Irritation (Category 2A) | H319 |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | H335 |
Source: AK Scientific, Inc. Safety Data Sheet[2]
Due to these hazards, all handling and disposal operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles with side shields or a face shield
-
A properly buttoned laboratory coat
Disposal Pathway Decision Matrix
The appropriate disposal route for this compound depends on the quantity of waste and your institution's specific policies, which are governed by local and national regulations such as those from the Environmental Protection Agency (EPA) in the United States.[3][4]
Figure 1. Decision matrix for the disposal of this compound.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Solid Bulk Waste
For larger quantities of the solid compound, direct collection as hazardous waste is the most straightforward and universally compliant method.
-
Container Selection: Choose a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) or polypropylene (PP) containers are suitable.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 147927-61-5
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant")
-
-
Collection: Carefully transfer the solid waste into the labeled container, minimizing dust generation.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, particularly strong oxidizing agents.
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Protocol 2: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before being discarded as regular laboratory waste.
-
Rinsate Collection: Collect all rinsate in a properly labeled hazardous waste container for liquid chemical waste.
-
Final Rinse: Perform a final rinse with water.
-
Drying: Allow the container to air dry completely in the fume hood.
-
Defacing: Obliterate or remove the original label from the container.
-
Disposal: The decontaminated container can now be disposed of in the appropriate receptacle for non-hazardous laboratory glass or plastic waste.
Protocol 3: On-Site Neutralization (for Aqueous Solutions)
Note: This procedure should only be performed if permitted by your institution's EHS department and local wastewater regulations. Many jurisdictions prohibit the drain disposal of any laboratory chemical waste, regardless of treatment.[6][7]
This compound is an amine salt and will form a mildly acidic solution in water. Neutralization with a weak base will convert the dihydrochloride salt to the free diamine and a soluble, non-hazardous salt.
-
Preparation: In a fume hood, prepare a dilute aqueous solution of the this compound in a suitably large beaker to allow for stirring and potential foaming.
-
Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred solution. The bicarbonate will react with the hydrochloride salt, releasing carbon dioxide gas. Add the bicarbonate solution portion-wise to control the rate of effervescence.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the sodium bicarbonate solution until the pH of the solution is between 6.0 and 8.0.
-
Verification: Once the target pH is reached and stable, stir the solution for an additional 10-15 minutes to ensure the neutralization is complete.
-
Disposal of Neutralized Solution:
-
If drain disposal is permitted: Turn on the cold water tap and slowly pour the neutralized solution down the sanitary sewer drain, followed by flushing with a large volume of water (at least 20 times the volume of the neutralized solution).[8]
-
If drain disposal is not permitted: Collect the neutralized solution in a labeled hazardous waste container for aqueous waste and arrange for pickup by your EHS department.
-
Figure 2. Workflow for the neutralization of aqueous solutions of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By following these detailed procedures and adhering to your institution's specific guidelines, you contribute to a safer research environment and ensure compliance with environmental regulations. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety department.
References
A Senior Application Scientist's Guide to Handling Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
This document provides essential safety protocols and logistical guidance for the handling and disposal of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride (CAS No. 147927-61-5). As a trusted partner in your research, our goal is to provide value beyond the product itself, ensuring that you can work safely and effectively. This guide is structured to deliver immediate, actionable information tailored for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the "Why" Behind the PPE
This compound is a unique and rigid scaffold increasingly used in medicinal chemistry as a bioisostere for para-substituted phenyl rings.[1] While invaluable, its physical form as a solid powder presents specific handling risks that dictate our safety protocols.
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The signal word for this chemical is "Warning".[2][3] The primary physical risk stems from the potential for generating airborne dust during handling (e.g., weighing, transferring). This dust can be easily inhaled and can settle on skin or eyes, leading to irritation.[2] Therefore, our personal protective equipment (PPE) strategy is centered on creating a reliable barrier against particulate exposure.
Core PPE and Engineering Controls: A Multi-Layered Defense
A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes engineering and administrative controls before relying solely on PPE.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound powder must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure by containing dust at the source.[4] Ensure the sash is lowered to the indicated height to maintain proper airflow.
Personal Protective Equipment (PPE)
The mandatory PPE for handling this compound is detailed below. The selection is based on the GHS precautionary statement P280: "Wear protective gloves/protective clothing/eye protection/face protection".[2]
-
Hand Protection:
-
Why: To prevent skin contact and subsequent irritation (H315).
-
What: Standard disposable nitrile gloves are suitable for providing a barrier against incidental contact.[5] Always inspect gloves for tears or holes before use. If prolonged contact is anticipated, consult the glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvents being used.
-
How: Use proper technique to remove gloves to avoid contaminating your skin.
-
-
Eye and Face Protection:
-
Why: To protect against dust particles causing serious eye irritation (H319).
-
What: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required.[5] For procedures with a higher risk of splashing or dust generation (e.g., transferring large quantities), chemical splash goggles are required. For maximum protection, a face shield should be worn over safety goggles.[5][6]
-
How: Ensure a snug fit. Do not touch your eyes or face with gloved hands.
-
-
Body Protection:
-
Why: To protect skin and personal clothing from contamination.
-
What: A full-length laboratory coat, buttoned completely, is required.[5]
-
How: Lab coats should be removed before leaving the laboratory to prevent the spread of contamination.
-
-
Respiratory Protection:
-
Why: To prevent the inhalation of dust, which may cause respiratory tract irritation (H335).[2]
-
What & When: When working within a certified fume hood, additional respiratory protection is typically not required. However, if engineering controls are insufficient or in the event of a large spill outside of a hood, a NIOSH-approved respirator is necessary. For dusts, an N95 respirator is the minimum. Use of respirators requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[5]
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for this compound.
Standard Operating Procedure: Weighing and Transfer
This protocol provides a self-validating system for safely weighing the solid compound.
1. Preparation:
- Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.
- Wipe down the balance and the fume hood work surface with a damp cloth to remove any pre-existing contaminants.
- Assemble all necessary equipment: spatulas, weigh paper or a tared vial, and the sealed container of this compound.
- Prepare a labeled waste bag for contaminated disposables inside the fume hood.
2. Donning PPE:
- Put on the lab coat and fasten all buttons.
- Put on safety goggles.
- Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
3. Chemical Handling:
- Place the sealed chemical container, balance, and all equipment inside the fume hood.
- Open the container slowly to avoid creating a plume of dust.
- Use a clean spatula to carefully transfer the desired amount of solid to the weigh paper or receiving vial. Perform this action slowly and close to the surface of the balance to minimize dust generation.[2]
- Once the desired weight is achieved, securely close the primary chemical container.
- Carefully transfer the weighed solid into the reaction vessel.
4. Decontamination and Doffing PPE:
- Wipe the spatula clean with a solvent-dampened towel and place the towel in the designated waste bag.
- Place all contaminated disposables (e.g., weigh paper, used gloves) into the hazardous waste bag.
- To doff PPE, first remove gloves using a method that avoids touching the outside of the glove with bare skin.
- Remove the lab coat.
- Remove safety goggles.
- Wash hands thoroughly with soap and water.[2]
Disposal of Contaminated Waste
All materials contaminated with this compound, including used PPE and empty containers, must be disposed of as hazardous chemical waste.[2]
-
Solid Waste: Collect all contaminated disposables in a clearly labeled, sealed waste container.
-
Empty Containers: Rinse the original container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. The triple-rinsed container can then be disposed of according to your institution's policy.
-
Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures, as local regulations may vary.[7]
Emergency Response
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2]
-
Inhalation: Move the affected person to fresh air.[2]
-
Medical Attention: In all cases of exposure, seek immediate medical advice and show the Safety Data Sheet (SDS) to the attending physician.[8]
Summary of PPE Recommendations
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Nitrile Gloves | Safety Glasses | Lab Coat | Not Required |
| Weighing/Transfer (<1g) | Nitrile Gloves | Safety Goggles | Lab Coat | Fume Hood (Required) |
| Weighing/Transfer (>1g) | Nitrile Gloves | Goggles & Face Shield | Lab Coat | Fume Hood (Required) |
| Spill Cleanup | Nitrile Gloves | Goggles & Face Shield | Lab Coat | N95 Respirator (Minimum) |
References
- 1. Bicyclo[1.1.1]pentane-1,3-diamine | 148561-75-5 | Benchchem [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. combi-blocks.com [combi-blocks.com]
- 8. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
